Product packaging for O-Nornuciferine(Cat. No.:CAS No. 3153-55-7)

O-Nornuciferine

Cat. No.: B208564
CAS No.: 3153-55-7
M. Wt: 281.3 g/mol
InChI Key: AKXOIHNFHOEPHN-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-Nornuciferine has been reported in Stephania cephalantha, Ziziphus jujuba, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO2 B208564 O-Nornuciferine CAS No. 3153-55-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aR)-1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-19-8-7-12-10-15(20)18(21-2)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXOIHNFHOEPHN-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953513
Record name 1-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3153-55-7
Record name (-)-Nornuciferine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3153-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6a-beta-Aporphin-2-ol, 1-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nornuciferine, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D75P3S5Q6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

O-Nornuciferine: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Nornuciferine, an aporphine alkaloid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including its interaction with dopaminergic and serotonergic pathways. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of this compound. Primarily found in the sacred lotus (Nelumbo nucifera), this document details its presence in various plant parts. Furthermore, it outlines comprehensive experimental protocols for the extraction and quantification of this compound, offering valuable methodologies for researchers. The guide also visualizes the key signaling pathways affected by this alkaloid, providing a deeper understanding of its mechanism of action.

Natural Sources and Distribution of this compound

This compound has been identified in a limited number of plant species, with its most significant and well-documented presence being in the sacred lotus, Nelumbo nucifera. It has also been reported in Stephania cephalantha and Ziziphus jujuba[1].

Nelumbo nucifera (Sacred Lotus)

The sacred lotus is the primary and most studied natural source of this compound. This alkaloid is distributed throughout various parts of the plant, with the leaves and flowers generally containing the highest concentrations. The distribution and concentration can vary depending on the cultivar, geographical location, and developmental stage of the plant.

Table 1: Quantitative Distribution of this compound in Nelumbo nucifera

Plant PartSpecies/CultivarConcentration (mg/g dry weight)Reference
LeavesNelumbo nucifera0.41 - 8.40[2]
Flower (Whole)Nelumbo nuciferaNot explicitly quantified for this compound alone[3]
PetalsNelumbo nuciferaMajor alkaloid component[3]
ReceptacleNelumbo nuciferaLower concentration than petals[3]
StamensNelumbo nuciferaLower concentration than petals
Other Natural Sources

While Nelumbo nucifera is the most prominent source, this compound has also been reported in other medicinal plants:

  • Ziziphus jujuba (Jujube): The seeds of the jujube fruit have been reported to contain this compound. Similar to Stephania cephalantha, specific quantitative analyses focusing on this compound content in this plant are limited.

Experimental Protocols

The following sections detail established methodologies for the extraction and quantification of this compound from plant materials, primarily focusing on Nelumbo nucifera leaves, which are a rich source.

Extraction of this compound from Nelumbo nucifera Leaves

Objective: To extract a crude alkaloid fraction containing this compound from dried lotus leaves.

Method: Acid-Ethanol Extraction

  • Sample Preparation: Air-dry fresh lotus leaves and grind them into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Macerate the powdered leaves in 80% ethanol containing 0.1% hydrochloric acid (HCl) at a solid-to-liquid ratio of 1:10 (w/v).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture through cheesecloth and then filter paper to separate the extract from the plant debris.

    • Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

  • Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 0.1 M HCl.

    • Wash the acidic solution with ethyl acetate to remove neutral and weakly acidic compounds. Discard the ethyl acetate layer.

    • Adjust the pH of the aqueous layer to approximately 9-10 with a 2 M sodium hydroxide (NaOH) solution.

    • Extract the alkaline solution three times with an equal volume of chloroform or dichloromethane to partition the alkaloids into the organic phase.

  • Final Concentration: Combine the organic layers and evaporate the solvent to dryness under reduced pressure to yield the crude alkaloid fraction containing this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in the extracted alkaloid fraction.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector or a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: 0.1% triethylamine in water, adjusted to pH 3.0 with phosphoric acid.

    • Solvent B: Acetonitrile.

    • Gradient Program: Start with 10% B, linearly increase to 50% B over 30 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known weight of the crude alkaloid extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.

Signaling Pathways and Mechanism of Action

This compound has been shown to interact with key neurotransmitter systems in the brain, specifically the dopaminergic and serotonergic systems. It acts as an antagonist at dopamine D1 and D2 receptors and the serotonin 5-HT2A receptor.

Dopamine Receptor Antagonism

This compound exhibits antagonistic activity at both D1-like (Gs-coupled) and D2-like (Gi-coupled) dopamine receptors. This dual antagonism suggests a complex modulatory effect on dopaminergic signaling.

ONornuciferine_Dopamine_Signaling cluster_d1 D1 Receptor Signaling (Gs-coupled) cluster_d2 D2 Receptor Signaling (Gi-coupled) d1_receptor Dopamine D1 Receptor g_s Gs protein d1_receptor->g_s Activates ac_d1 Adenylate Cyclase g_s->ac_d1 Activates camp_d1 cAMP ac_d1->camp_d1 Increases pka_d1 PKA camp_d1->pka_d1 Activates downstream_d1 Downstream Effects pka_d1->downstream_d1 d2_receptor Dopamine D2 Receptor g_i Gi protein d2_receptor->g_i Activates ac_d2 Adenylate Cyclase g_i->ac_d2 Inhibits camp_d2 cAMP ac_d2->camp_d2 Decreases downstream_d2 Downstream Effects camp_d2->downstream_d2 onornuciferine This compound onornuciferine->d1_receptor Antagonist onornuciferine->d2_receptor Antagonist

This compound as a Dopamine D1 and D2 Receptor Antagonist.
Serotonin 5-HT2A Receptor Antagonism

This compound also demonstrates antagonistic properties at the serotonin 5-HT2A receptor, which is a Gq-coupled receptor. This interaction can influence a variety of physiological and behavioral processes.

ONornuciferine_Serotonin_Signaling onornuciferine This compound receptor Serotonin 5-HT2A Receptor onornuciferine->receptor Antagonist gq Gq protein receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc downstream Downstream Cellular Responses ca_release->downstream pkc->downstream

This compound as a Serotonin 5-HT2A Receptor Antagonist.
Experimental Workflow for this compound Analysis

The following diagram illustrates a typical experimental workflow for the extraction and quantification of this compound from plant material.

Experimental_Workflow start Plant Material (e.g., Lotus Leaves) drying Drying and Grinding start->drying extraction Solvent Extraction (e.g., Acid-Ethanol) drying->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partitioning Acid-Base Partitioning concentration->partitioning final_extract Crude Alkaloid Extract partitioning->final_extract hplc_prep Sample Preparation for HPLC (Dissolving and Filtering) final_extract->hplc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis quantification Data Analysis and Quantification hplc_analysis->quantification end This compound Concentration quantification->end

Workflow for this compound Extraction and Quantification.

Conclusion

This compound stands out as a promising aporphine alkaloid with significant pharmacological potential, primarily sourced from Nelumbo nucifera. This guide has provided a comprehensive overview of its natural distribution, with a focus on quantitative data, and has detailed robust experimental protocols for its extraction and analysis. The visualization of its antagonistic effects on key dopamine and serotonin receptor signaling pathways offers a foundational understanding of its mechanism of action. Further research into the quantitative analysis of this compound in less-studied plant sources and a deeper exploration of its downstream cellular effects will be crucial for unlocking its full therapeutic potential in drug development.

References

An In-depth Technical Guide to the O-Nornuciferine Biosynthetic Pathway in Nelumbo nucifera

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelumbo nucifera, commonly known as the sacred lotus, is a rich source of benzylisoquinoline alkaloids (BIAs), a diverse class of pharmacologically significant secondary metabolites. Among these, O-nornuciferine, an aporphine-type alkaloid, has garnered interest for its potential therapeutic applications, including its activity as a dopamine receptor antagonist. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in Nelumbo nucifera. It details the enzymatic steps from primary metabolism precursors to the final product, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the complex biochemical and regulatory networks. This document is intended to serve as a foundational resource for researchers engaged in the study of plant biochemistry, natural product synthesis, and the development of novel pharmaceuticals derived from sacred lotus.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a branch of the larger benzylisoquinoline alkaloid (BIA) pathway, which begins with the amino acid L-tyrosine. Unlike the well-characterized BIA pathways in species of the Ranunculales order, such as the opium poppy, the pathway in the basal eudicot Nelumbo nucifera exhibits unique features, including a prevalence of (R)-enantiomers.

The proposed pathway initiates with the condensation of two L-tyrosine derivatives: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). A key distinction in lotus is the suggestion of a non-enzymatic, spontaneous Pictet-Spengler condensation to produce racemic (R,S)-norcoclaurine, in contrast to the enzyme-catalyzed formation of (S)-norcoclaurine in other species[1]. From this point, a series of methylation, hydroxylation, and intramolecular coupling reactions, catalyzed by specific O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYPs), lead to the formation of the aporphine scaffold.

The central precursor for aporphine alkaloids in lotus is believed to be (R)-N-methylcoclaurine[2]. This intermediate undergoes a critical C-C phenol coupling reaction, mediated by a CYP80G enzyme, to form the characteristic aporphine core. Subsequent enzymatic modifications yield a variety of aporphine alkaloids, including this compound.

O_Nornuciferine_Biosynthesis cluster_condensation L_Tyrosine L-Tyrosine Dopamine Dopamine L_Tyrosine->Dopamine Multiple Steps HPAA 4-HPAA L_Tyrosine->HPAA Multiple Steps RS_Norcoclaurine (R,S)-Norcoclaurine Dopamine->RS_Norcoclaurine Spontaneous Spontaneous Condensation HPAA->RS_Norcoclaurine R_Coclaurine (R)-Coclaurine RS_Norcoclaurine->R_Coclaurine SAM -> SAH R_N_Methylcoclaurine (R)-N-Methylcoclaurine R_Coclaurine->R_N_Methylcoclaurine SAM -> SAH Corytuberine_precursor Proaporphine Intermediate (e.g., Corytuberine) R_N_Methylcoclaurine->Corytuberine_precursor NADPH -> NADP+ O_Nornuciferine This compound (N-Methylasimilobine) Corytuberine_precursor->O_Nornuciferine Further modifications TYDC TYDC Spontaneous->RS_Norcoclaurine Nn6OMT Nn6OMT (NnOMT1) Nn6OMT->RS_Norcoclaurine:e NnCNMT NnCNMT NnCNMT->R_Coclaurine:e NnCYP80G NnCYP80G NnCYP80G->R_N_Methylcoclaurine:e Demethylase Putative Demethylase/Other enzymes

Caption: Proposed biosynthetic pathway of this compound in Nelumbo nucifera.

Key Enzymes in the this compound Pathway

The biosynthesis of this compound is orchestrated by several key enzyme families. While not all enzymes in the lotus pathway have been functionally characterized, transcriptomic analyses and homology to known BIA enzymes have identified strong candidates[3][4][5].

Enzyme ClassSpecific Enzyme (Lotus)AbbreviationSubstrate(s)Product
Norcoclaurine Synthase NnNCSNCSDopamine, 4-HPAA(R,S)-Norcoclaurine
O-Methyltransferase Norcoclaurine 6-O-methyltransferaseNn6OMT (NnOMT1)(R)-Norcoclaurine(R)-Coclaurine
N-Methyltransferase Coclaurine N-methyltransferaseNnCNMT(R)-Coclaurine(R)-N-Methylcoclaurine
Cytochrome P450 Proaporphine/Aporphine SynthaseNnCYP80G(R)-N-MethylcoclaurineCorytuberine

Quantitative Data

Quantitative analysis reveals significant variation in alkaloid content across different tissues of Nelumbo nucifera and among various cultivars. The leaves are a primary site of accumulation for aporphine-type alkaloids like this compound.

Table 3.1: Alkaloid Content in Nelumbo nucifera
AlkaloidPlant PartContent RangeReference
Total Alkaloids Leaves0.72% - 1.41% (dry weight)
Nuciferine Leaves0.34% - 0.63% (dry weight)
This compound Flower Buds0.0821% (isolated yield)
N-Nornuciferine LeavesMajor alkaloid
Armepavine Leaves0.13% - 0.20% (dry weight)
Table 3.2: Pharmacological Activity of this compound

This compound has been identified as a potent antagonist at dopamine D1 and D2 receptors.

ReceptorActivityIC₅₀ ValueReference
Dopamine D1 Antagonist2.09 ± 0.65 µM
Dopamine D2 Antagonist1.14 ± 0.10 µM
Serotonin 5-HT2A Antagonist~20 µM
Table 3.3: Pharmacokinetic Parameters of Related Alkaloids in Rats

While specific pharmacokinetic data for this compound is limited, studies on the structurally similar major alkaloids nuciferine (NF) and N-nornuciferine (N-NF) provide valuable context.

ParameterNuciferine (NF)N-Nornuciferine (N-NF)AdministrationReference
Cmax (µg/mL) 1.710.57Oral (50 mg/kg)
Tmax (h) 0.91.65Oral (50 mg/kg)
t½ (h) 2.093.84IV (10 mg/kg)
Oral Bioavailability (%) 58.1379.91-
Brain Cmax (µg/mL) 0.320.16IV (20 mg/kg)

Experimental Protocols

Alkaloid Extraction from Nelumbo nucifera Leaves

Efficient extraction is critical for the isolation and quantification of this compound. Several methods have been developed, each with distinct advantages.

Protocol 4.1.1: Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Weigh 50.0 g of dried, powdered lotus leaves (20 mesh).

  • Extraction: Place the powdered leaves in an extraction vessel with 500 mL of 70% ethanol containing 0.15% hydrochloric acid.

  • Sonication: Submerge the vessel in an ultrasonic bath and sonicate at a specified frequency and power for 30-60 minutes at a controlled temperature (e.g., 50°C).

  • Filtration: Filter the mixture to separate the extract from the plant material.

  • Repetition: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

  • Pooling and Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 4.1.2: Microwave-Assisted Extraction (MAE)

  • Sample Preparation: Weigh 50.0 g of dried, powdered lotus leaves (20 mesh).

  • Extraction: Place the sample in a microwave-safe extraction vessel with 500 mL of 70% ethanol containing 0.15% hydrochloric acid.

  • Microwave Irradiation: Extract using a microwave reactor at a frequency of 2000 MHz and a power of 700 W. Maintain the temperature at 50°C for 20 minutes.

  • Filtration and Repetition: Filter the extract and repeat the process twice more on the residue.

  • Pooling and Concentration: Combine the filtrates and concentrate under vacuum.

Extraction_Workflow Start Dried & Powdered Nelumbo nucifera Leaves Extraction Extraction (e.g., UAE, MAE) Solvent: Acidified Ethanol Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Alkaloid Extract Concentration->Crude_Extract Purification Purification / Analysis (HPLC, LC-MS) Crude_Extract->Purification

Caption: General experimental workflow for alkaloid extraction and analysis.

Quantitative Analysis by HPLC-DAD-ESI-MS

A robust method for the simultaneous quantification of N-nornuciferine, this compound, nuciferine, and roemerine has been established.

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system coupled with a Photodiode Array Detector (DAD) and an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Column: Shimadzu VP-ODS column or equivalent C18 column.

  • Mobile Phase: A gradient solvent system consisting of:

    • Solvent A: 0.1% triethylamine in water

    • Solvent B: Acetonitrile

  • Detection:

    • DAD: Monitor at characteristic UV absorption maxima (e.g., 270 nm) for quantification.

    • ESI-MS: Operate in positive ionization mode for identification and confirmation based on mass-to-charge ratio (m/z). Multiple reaction monitoring (MRM) can be used for enhanced sensitivity and specificity.

  • Quantification: Generate calibration curves for each analyte using authentic standards. An internal standard (e.g., clenbuterol, ibuprofen) is used to correct for variations in injection volume and sample processing.

Regulation of BIA Biosynthesis

The production of benzylisoquinoline alkaloids in lotus is a tightly regulated process, influenced by both developmental cues and environmental stimuli. The spatial and temporal expression of biosynthetic genes is controlled by a network of transcription factors.

Studies have identified that the expression of key CYP80 genes, which are responsible for the critical phenol-coupling reactions in aporphine and bis-BIA synthesis, is positively regulated by a module involving the transcription factors NnMYC2 and NnMYB14. Furthermore, WRKY transcription factors have been shown to be responsive to mechanical wounding, leading to an upregulation of BIA biosynthetic genes (including NCS, CNMT, and CYP80G2) and a subsequent increase in the accumulation of nuciferine and N-nornuciferine. This suggests a defense-related role for these alkaloids.

Regulation_Pathway Wounding Mechanical Wounding (Stress Signal) JA Jasmonate (JA) Signaling Wounding->JA induces WRKY NnWRKY TFs Wounding->WRKY induces JA->WRKY activates MYC2 NnMYC2 JA->MYC2 activates Biosynthesis_Genes BIA Biosynthesis Genes (NCS, CNMT, CYP80G) WRKY->Biosynthesis_Genes activates MYB14 NnMYB14 MYC2->MYB14 binds promoter, activates MYB14->Biosynthesis_Genes binds promoter, activates Alkaloids Aporphine Alkaloid Accumulation (this compound, etc.) Biosynthesis_Genes->Alkaloids leads to

Caption: Transcriptional regulation of aporphine alkaloid biosynthesis in lotus.

Conclusion and Future Outlook

The biosynthetic pathway leading to this compound in Nelumbo nucifera is a complex and fascinating example of specialized plant metabolism. Significant progress has been made in identifying the key precursors, intermediates, and several of the crucial enzymes, particularly the O-methyltransferases and cytochrome P450s that define the aporphine scaffold. The proposed pathway, originating from (R,S)-norcoclaurine and proceeding through the key (R)-N-methylcoclaurine intermediate, provides a solid framework for further investigation.

However, several areas require deeper exploration. The complete functional characterization of all enzymes in the pathway, including putative hydroxylases and demethylases involved in the final steps of this compound synthesis, is necessary. Elucidating the precise mechanism and potential enzymatic control of the initial Pictet-Spengler condensation remains an important research question. A comprehensive understanding of the regulatory networks, including the interplay of various transcription factor families in response to different developmental and environmental signals, will be crucial.

For drug development professionals, a thorough understanding of this pathway opens avenues for metabolic engineering in heterologous systems (e.g., yeast, E. coli) to produce this compound and related alkaloids sustainably. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of pure this compound will be essential to translate its promising pharmacological activities into viable therapeutic applications.

References

An In-Depth Technical Guide to the Pharmacological Properties of O-Nornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Nornuciferine, an aporphine alkaloid primarily isolated from the sacred lotus (Nelumbo nucifera), has emerged as a compound of significant interest in neuropharmacology. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its interactions with key neurotransmitter receptor systems. This document summarizes its receptor binding affinities, functional activities, and the associated signaling pathways. Detailed experimental protocols for assays relevant to its pharmacological characterization are also provided, alongside pharmacokinetic considerations based on closely related compounds.

Introduction

This compound is a naturally occurring aporphine alkaloid that contributes to the psychoactive profile of Nelumbo nucifera.[1] Aporphine alkaloids are characterized by a tetracyclic core structure and are known to interact with a variety of G protein-coupled receptors (GPCRs), making them a rich source for drug discovery. This guide focuses on the quantitative and qualitative pharmacological data available for this compound, providing a foundational resource for researchers and drug development professionals.

Receptor Binding and Functional Activity

The primary pharmacological characteristic of this compound is its antagonist activity at dopamine and serotonin receptors. Quantitative data from in vitro studies are summarized in the tables below.

Dopamine Receptor Interactions

This compound has been identified as a potent antagonist of both D1 and D2 dopamine receptors.

Table 1: Dopamine Receptor Antagonist Activity of this compound

ReceptorAssay TypeCell LineIC50 (µM)Reference
Dopamine D1FLIPR AssayHEK2932.09 ± 0.65[2][3]
Dopamine D2FLIPR AssayHEK2931.14 ± 0.10[2][3]
Serotonin Receptor Interactions

This compound also demonstrates antagonist activity at the serotonin 2A (5-HT2A) receptor.

Table 2: Serotonin Receptor Antagonist Activity of this compound

ReceptorAssay TypeCell LineIC50 (µM)Reference
Serotonin 5-HT2AFLIPR AssayHEK293~20
Adrenergic Receptor Interactions (Inferred)

Direct experimental data on the binding affinity and functional activity of this compound at adrenergic receptors are currently limited. However, studies on the structurally related aporphine alkaloid, nuciferine, have demonstrated antagonist activity at α-adrenergic receptors. In silico docking studies have also suggested that nuciferine has a strong binding interaction with both β1 and β2 adrenergic receptors. This suggests that this compound may also possess activity at adrenergic receptors, warranting further investigation.

Signaling Pathways

This compound exerts its pharmacological effects by modulating intracellular signaling cascades downstream of its target receptors. As an antagonist, it blocks the canonical signaling pathways initiated by the endogenous ligands of these receptors.

Dopamine D1 Receptor Signaling (Gs/olf Pathway)

The D1 receptor is a Gs/olf-coupled GPCR. Its activation by dopamine leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This compound, as a D1 antagonist, blocks this signaling cascade.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D1 Dopamine D1 Receptor Gs Gs/olf D1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D1 Activates O_Nornuciferine This compound O_Nornuciferine->D1 Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

This compound blocks the D1 receptor Gs/olf signaling pathway.
Dopamine D2 Receptor Signaling (Gi/o Pathway)

The D2 receptor is a Gi/o-coupled GPCR. Its activation by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This compound antagonizes this inhibitory effect.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2 Dopamine D2 Receptor Gi Gi/o D2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2 Activates O_Nornuciferine This compound O_Nornuciferine->D2 Blocks ATP ATP ATP->AC

This compound blocks the D2 receptor Gi/o signaling pathway.
Serotonin 5-HT2A Receptor Signaling (Gq/11 Pathway)

The 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation by serotonin stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC). This compound acts as an antagonist at this receptor, inhibiting this signaling cascade.

This compound blocks the 5-HT2A receptor Gq/11 signaling pathway.

Experimental Protocols

The following are representative protocols for the types of assays used to characterize the pharmacological activity of this compound.

FLIPR Calcium Flux Assay for Dopamine D1/D2 and 5-HT2A Receptor Antagonism

This protocol describes a functional assay to determine the IC50 of an antagonist by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing the target receptor.

FLIPR_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Seed Seed HEK293 cells expressing target receptor in 96-well plates Culture Culture cells for 24 hours Seed->Culture Dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour Culture->Dye Wash Wash cells with assay buffer Dye->Wash Antagonist Add serial dilutions of this compound and incubate for 15-30 minutes Wash->Antagonist FLIPR Place plate in FLIPR instrument Antagonist->FLIPR Baseline Measure baseline fluorescence FLIPR->Baseline Agonist Inject agonist (Dopamine or Serotonin) at EC80 concentration Baseline->Agonist Measure Measure fluorescence change over time Agonist->Measure Calculate Calculate the percentage inhibition of the agonist response Measure->Calculate Plot Plot % inhibition vs. log[this compound] Calculate->Plot IC50 Determine IC50 using non-linear regression Plot->IC50

General workflow for a FLIPR-based antagonist assay.

Materials:

  • HEK293 cells stably expressing the human dopamine D1, D2, or serotonin 5-HT2A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • This compound stock solution.

  • Agonist (Dopamine hydrochloride or Serotonin hydrochloride).

  • 96-well black-walled, clear-bottom microplates.

  • FLIPR® (Fluorometric Imaging Plate Reader) or equivalent instrument.

Procedure:

  • Cell Plating: Seed the receptor-expressing HEK293 cells into 96-well plates at an appropriate density and culture for 24 hours.

  • Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Antagonist Incubation: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • FLIPR Measurement: Place the plate in the FLIPR instrument.

  • Baseline Reading: Record the baseline fluorescence for a few seconds.

  • Agonist Addition: Use the FLIPR's integrated fluidics to add the agonist (dopamine for D1/D2 assays, serotonin for 5-HT2A assays) at a pre-determined EC80 concentration.

  • Signal Detection: Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.

  • Data Analysis: The inhibition of the agonist-induced calcium response by this compound is used to calculate the IC50 value.

cAMP Inhibition Assay for Gi/o-Coupled Receptors

This protocol is used to determine the antagonist activity of a compound at Gi/o-coupled receptors, such as the dopamine D2 receptor, by measuring its ability to reverse agonist-induced inhibition of adenylyl cyclase.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit).

  • Forskolin.

  • Dopamine hydrochloride.

  • This compound stock solution.

Procedure:

  • Cell Plating: Seed the D2 receptor-expressing cells into a 384-well white opaque microplate and culture overnight.

  • Compound Addition: Add serial dilutions of this compound to the cells.

  • Agonist and Forskolin Stimulation: Add a mixture of dopamine (at its EC80 concentration for cAMP inhibition) and forskolin (to stimulate cAMP production).

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection: Add the cAMP detection reagents according to the kit manufacturer's instructions and incubate for 1 hour.

  • Measurement: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

  • Data Analysis: The reversal of dopamine-induced inhibition of forskolin-stimulated cAMP accumulation by this compound is used to determine its IC50 value.

Pharmacokinetics and Metabolism

Specific pharmacokinetic and metabolism data for this compound are not extensively available in the public domain. However, data from studies on the structurally similar aporphine alkaloids, nuciferine and N-nornuciferine, can provide valuable insights into the likely ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Table 3: Pharmacokinetic Parameters of Nuciferine and N-Nornuciferine in Rats (for comparative purposes)

CompoundAdministrationDose (mg/kg)Tmax (h)Cmax (µg/mL)t1/2 (h)Bioavailability (%)Reference
NuciferineOral500.91.712.4858.13
N-NornuciferineOral501.650.572.9479.91
NuciferineIV10--2.09-
N-NornuciferineIV10--3.84-

Studies on nuciferine and N-nornuciferine have shown that these compounds are rapidly absorbed after oral administration and can cross the blood-brain barrier. Aporphine alkaloids are generally metabolized in the liver, primarily through O-demethylation, N-demethylation, and glucuronidation. Given its chemical structure, this compound is likely to undergo similar metabolic transformations.

Conclusion

This compound is a potent antagonist of dopamine D1, D2, and serotonin 5-HT2A receptors. Its pharmacological profile suggests potential applications in the development of novel therapeutics for neuropsychiatric disorders. The provided experimental protocols and signaling pathway diagrams offer a framework for further investigation into its mechanism of action and for the screening of related compounds. While direct pharmacokinetic data for this compound is lacking, information from structurally similar aporphine alkaloids provides a useful proxy for initial drug development considerations. Further research is warranted to fully elucidate the therapeutic potential of this promising natural product.

References

O-Nornuciferine: A Technical Guide to its Antagonistic Action on Dopamine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-Nornuciferine, a naturally occurring aporphine alkaloid found in the sacred lotus (Nelumbo nucifera), has emerged as a compound of interest for its modulatory effects on the dopaminergic system. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with dopamine D1 and D2 receptors. Extensive in vitro evidence demonstrates that this compound functions as an antagonist at both of these receptor subtypes, with inhibitory concentrations in the low micromolar range. This guide will detail the quantitative pharmacological data, elucidate the experimental methodologies used to determine its activity, and visualize the relevant signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The antagonistic potency of this compound at human dopamine D1 and D2 receptors has been quantified using cellular assays. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit 50% of the dopamine-induced response, are summarized below.

CompoundTarget ReceptorAssay TypeCell LineIC50 (µM)Reference
This compoundDopamine D1FLIPR AssayHEK2932.09 ± 0.65[1]
This compoundDopamine D2FLIPR AssayHEK2931.14 ± 0.10[1]

Note: While the majority of robust evidence points to an antagonistic activity, it is worth noting that at least one source has characterized this compound as a potent agonist. However, detailed experimental data supporting this claim is less prevalent in the current body of scientific literature.

Mechanism of Action: Dopamine Receptor Antagonism

This compound exerts its effects by competitively binding to dopamine D1 and D2 receptors, thereby blocking the downstream signaling cascades typically initiated by the endogenous ligand, dopamine.

Dopamine D1 Receptor Signaling Pathway and Antagonism by this compound

The dopamine D1 receptor is a Gs protein-coupled receptor (GPCR). Upon activation by dopamine, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression.

This compound, acting as an antagonist, binds to the D1 receptor but does not activate it. By occupying the binding site, it prevents dopamine from binding and initiating this signaling cascade, thus attenuating the physiological responses associated with D1 receptor activation.

D1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Activates O_Nornuciferine This compound O_Nornuciferine->D1R Blocks Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates

Diagram 1: Dopamine D1 Receptor Signaling and this compound Antagonism.
Dopamine D2 Receptor Signaling Pathway and Antagonism by this compound

The dopamine D2 receptor is a Gi protein-coupled receptor (GPCR). Its activation by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP activity modulates the function of various cellular proteins, including ion channels and transcription factors.

This compound's antagonism at the D2 receptor involves binding to the receptor without initiating this inhibitory signaling pathway. This prevents dopamine from binding and subsequently blocks the dopamine-induced reduction in cAMP, thereby disinhibiting the downstream cellular processes.

D2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates O_Nornuciferine This compound O_Nornuciferine->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Effects cAMP->Downstream Modulates

Diagram 2: Dopamine D2 Receptor Signaling and this compound Antagonism.

Experimental Methodologies

The characterization of this compound's activity at dopamine receptors has been primarily achieved through in vitro functional assays using recombinant cell lines.

Fluorometric Imaging Plate Reader (FLIPR) Assay for D1 and D2 Receptor Antagonism

This cell-based assay was used to determine the IC50 values of this compound.[1] It measures changes in intracellular calcium or membrane potential as a readout of receptor activation.

Experimental Protocol Outline:

  • Cell Culture and Plating: Human Embryonic Kidney 293 (HEK293) cells stably expressing either the human dopamine D1 or D2 receptor are cultured and seeded into 96- or 384-well microplates.[1]

  • Dye Loading: Cells are loaded with a fluorescent dye that is sensitive to changes in intracellular calcium concentration or membrane potential.

  • Compound Addition: this compound at various concentrations is added to the wells and pre-incubated with the cells.

  • Agonist Stimulation: A known dopamine receptor agonist (e.g., dopamine) at a concentration that elicits a submaximal response (EC80) is added to the wells.

  • Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time.

  • Data Analysis: The inhibitory effect of this compound is determined by quantifying the reduction in the agonist-induced fluorescence signal. IC50 values are calculated from the concentration-response curves.

FLIPR_Workflow cluster_workflow FLIPR Assay Workflow Start Start: HEK293 cells expressing D1 or D2 receptors Plate Plate cells in microplate Start->Plate Dye Load cells with fluorescent dye Plate->Dye Add_ON Add this compound (various concentrations) Dye->Add_ON Incubate Pre-incubate Add_ON->Incubate Add_Agonist Add Dopamine (EC80) Incubate->Add_Agonist Measure Measure fluorescence change with FLIPR Add_Agonist->Measure Analyze Analyze data and calculate IC50 Measure->Analyze End End: Determine antagonist potency Analyze->End

Diagram 3: General Experimental Workflow for the FLIPR Assay.
Radioligand Binding Assay (General Protocol)

While specific radioligand binding data for this compound is not detailed in the provided search results, this is a standard method to determine the binding affinity (Ki) of a compound for a receptor.

Experimental Protocol Outline:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the dopamine receptor of interest.

  • Incubation: The membranes are incubated with a specific radiolabeled ligand (e.g., [3H]-SCH23390 for D1, [3H]-Spiperone for D2) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (General Protocol)

This assay directly measures the functional consequence of D1 or D2 receptor modulation.

Experimental Protocol Outline:

  • Cell Culture: Cells expressing the dopamine receptor of interest are cultured.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: Dopamine is added to stimulate the receptors. For D2 receptor assays, adenylyl cyclase is often stimulated with forskolin to create a measurable signal that can be inhibited.

  • cAMP Measurement: Intracellular cAMP levels are quantified using various methods, such as ELISA, HTRF, or reporter gene assays.

  • Data Analysis: The ability of this compound to block the dopamine-induced increase (for D1) or decrease (for D2) in cAMP levels is determined, and IC50 values are calculated.

Conclusion and Future Directions

The available evidence strongly indicates that this compound acts as a competitive antagonist at both dopamine D1 and D2 receptors. Its ability to modulate the dopaminergic system makes it a valuable pharmacological tool for research and a potential lead compound for the development of novel therapeutics targeting conditions involving dopamine dysregulation.

Future research should focus on:

  • Conducting radioligand binding studies to determine the binding affinity (Ki) of this compound at dopamine receptors.

  • Investigating the in vivo effects of this compound on dopamine-related behaviors in animal models.

  • Exploring the selectivity profile of this compound across other neurotransmitter receptors.

  • Clarifying the conflicting reports on its functional activity through further detailed and standardized functional assays.

This in-depth technical guide provides a solid foundation for understanding the core mechanism of action of this compound on dopamine receptors, paving the way for further scientific exploration and potential therapeutic applications.

References

The Potent Bioactivity of Aporphine Alkaloids from Lotus Leaf: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the pharmacological activities, underlying mechanisms, and experimental validation of key aporphine alkaloids derived from Nelumbo nucifera. This guide is intended for researchers, scientists, and professionals in drug development.

The leaves of the lotus plant, Nelumbo nucifera, have been a staple in traditional medicine for centuries, particularly in Asia, for treating a variety of ailments including hyperlipidemia, obesity, and hematemesis.[1][2] Modern phytochemical research has identified aporphine alkaloids as major bioactive constituents responsible for these therapeutic effects.[3][4] This technical guide provides a comprehensive overview of the biological activities of prominent aporphine alkaloids from lotus leaf, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug discovery.

Key Aporphine Alkaloids and Their Biological Activities

Lotus leaves are a rich source of various aporphine alkaloids, with nuciferine, N-nornuciferine, O-nornuciferine, and roemerine being among the most abundant and well-studied.[5] These compounds exhibit a broad spectrum of pharmacological effects, including antioxidant, anticancer, anti-inflammatory, anti-diabetic, and neuroprotective activities.

Antioxidant and Antiproliferative Properties

Several aporphine alkaloids from lotus leaf have demonstrated significant antioxidant and anticancer activities. The antioxidant capacities are often evaluated through radical scavenging, metal chelating, and reducing power assays. The antiproliferative effects have been tested against various human cancer cell lines.

Table 1: Antioxidant Activity of Aporphine Alkaloids and Lotus Leaf Extract

Compound/ExtractDPPH Radical Scavenging Activity (%)ABTS Radical Scavenging Activity (%)Ferrous Ion Chelating Activity (%)Ferric Reducing Power (Absorbance at 700 nm)
(-)-N-methylasimilobine65.4 ± 2.178.2 ± 1.5--
Lysicamine---0.45 ± 0.03
(-)-Nuciferine--Minor Effect-
Methanol Extract of Leaves40.2 ± 1.835.6 ± 2.513.3 ± 0.9-

Data presented as mean ± standard deviation. Assays were conducted at a concentration of 100 µg/mL.

Table 2: Antiproliferative Activity (IC₅₀ in µM) of Aporphine Alkaloids

CompoundHuman Melanoma (A2058)Human Prostate Cancer (PC-3)Human Gastric Cancer (AGS)Hepatocellular Carcinoma (HepG2)Hepatocellular Carcinoma (HCCLM3)
7-hydroxydehydronuciferine15.3 ± 0.818.2 ± 1.122.5 ± 1.3--
Nuciferine---67.9761.88
(-)-Anonaine---33.5 µg/mL-

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data presented as mean ± standard deviation where available.

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of future studies, detailed methodologies for key experiments are provided below.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Add 100 µL of the test compound (at various concentrations) to 100 µL of the DPPH solution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Prepare the ABTS radical cation (ABTS•+) by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the test compound to 190 µL of the diluted ABTS•+ solution.

    • Measure the absorbance at 734 nm after 6 minutes.

    • Calculate the scavenging activity as described for the DPPH assay.

Antiproliferative Activity Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 4 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the aporphine alkaloids in DMEM containing 10% FBS for 20 hours.

  • Add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of aporphine alkaloids are mediated through their interaction with various cellular signaling pathways. Nuciferine, the most extensively studied of these alkaloids, exhibits a complex pharmacological profile, acting on multiple neurotransmitter receptors and signaling cascades.

Neuroprotective Effects of Nuciferine

Nuciferine has shown potential for treating neurological disorders through its interaction with dopamine and serotonin receptors. It acts as a partial agonist at D2 and D5 dopamine receptors and as an antagonist at several serotonin receptors (5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂ₙ). Furthermore, it can enhance hippocampal neurogenesis and cognitive performance by acting on the ERK-CREB-BDNF signaling pathway.

G Nuciferine's Neuroprotective Signaling Pathway Nuciferine Nuciferine D2_D5 D2/D5 Receptors Nuciferine->D2_D5 Partial Agonist Serotonin_Receptors 5-HT Receptors (5-HT2A, 5-HT2C, 5-HT2B) Nuciferine->Serotonin_Receptors Antagonist ERK ERK Nuciferine->ERK Activates CREB CREB ERK->CREB Phosphorylates BDNF BDNF CREB->BDNF Increases Transcription Neurogenesis Hippocampal Neurogenesis BDNF->Neurogenesis Cognitive_Performance Improved Cognitive Performance Neurogenesis->Cognitive_Performance

Nuciferine's influence on neuronal signaling pathways.

Anti-inflammatory and Metabolic Regulation

Nuciferine also demonstrates anti-inflammatory and metabolic regulatory effects. It can alleviate myocardial cell apoptosis through its anti-inflammatory and antioxidant properties. In the context of metabolic diseases, nuciferine has been shown to inhibit the proliferation of preadipocytes, reduce lipid accumulation, and down-regulate the expression of genes related to lipid metabolism.

G Nuciferine's Anti-inflammatory and Metabolic Effects Nuciferine Nuciferine iNOS_PEG2_IL6 iNOS, PEG2, IL-6 Nuciferine->iNOS_PEG2_IL6 Reduces ECM_Degradation Extracellular Matrix Degradation Nuciferine->ECM_Degradation Reduces Preadipocytes 3T3-L1 Preadipocytes Nuciferine->Preadipocytes Proliferation Cell Proliferation Nuciferine->Proliferation Inhibits Lipid_Accumulation Lipid Accumulation Nuciferine->Lipid_Accumulation Reduces Lipid_Metabolism_Genes Lipid Metabolism-Related Gene Expression Nuciferine->Lipid_Metabolism_Genes Down-regulates Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) Chondrocytes Chondrocytes Inflammatory_Stimuli->Chondrocytes Chondrocytes->iNOS_PEG2_IL6 Induces Chondrocytes->ECM_Degradation Induces Preadipocytes->Proliferation Preadipocytes->Lipid_Accumulation Preadipocytes->Lipid_Metabolism_Genes

Mechanisms of nuciferine in inflammation and metabolism.

Biosynthesis of Aporphine Alkaloids in Lotus

The biosynthesis of aporphine alkaloids in Nelumbo nucifera is a complex process derived from the amino acid L-tyrosine. This pathway involves several enzymatic steps to form the core benzylisoquinoline alkaloid (BIA) structure, which then branches into various types of alkaloids, including aporphines.

G Biosynthetic Pathway of Aporphine Alkaloids L_Tyrosine L-Tyrosine Dopamine Dopamine L_Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenylacetaldehyde L_Tyrosine->Four_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Four_HPAA->Norcoclaurine N_Methylcoclaurine (S)-N-Methylcoclaurine Norcoclaurine->N_Methylcoclaurine CNMT Reticuline (S)-Reticuline N_Methylcoclaurine->Reticuline NMCH, 4'OMT Aporphine_Backbone Aporphine Backbone Reticuline->Aporphine_Backbone CYP80G2 Nuciferine Nuciferine Aporphine_Backbone->Nuciferine N_Nornuciferine N-Nornuciferine Aporphine_Backbone->N_Nornuciferine Roemerine Roemerine Aporphine_Backbone->Roemerine

Simplified biosynthetic pathway of aporphine alkaloids.

Conclusion and Future Directions

The aporphine alkaloids from lotus leaf represent a promising class of natural products with diverse and potent biological activities. The quantitative data and mechanistic insights presented in this guide underscore their potential for the development of novel therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. Further research should focus on elucidating the structure-activity relationships of these alkaloids, exploring their synergistic effects, and conducting preclinical and clinical studies to validate their therapeutic efficacy and safety. The detailed experimental protocols provided herein offer a foundation for such future investigations, aiming to translate the traditional knowledge of lotus leaf into evidence-based modern medicine.

References

In Vitro Bioactivity Screening of O-Nornuciferine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Nornuciferine, an aporphine alkaloid and a metabolite of nuciferine found in the sacred lotus (Nelumbo nucifera), is emerging as a compound of interest in pharmacological research. Its structural similarity to other bioactive alkaloids suggests a potential for therapeutic applications. This technical guide provides a comprehensive overview of the in vitro bioactivity screening of this compound, summarizing key findings, detailing experimental methodologies, and illustrating associated signaling pathways.

I. Quantitative Bioactivity Data

The in vitro bioactivity of this compound has been primarily characterized by its antagonist activity at key G-protein coupled receptors (GPCRs) involved in neurotransmission. The following table summarizes the available quantitative data on its potency.

Target ReceptorAssay TypeCell LineMeasured ActivityIC50 Value (µM)Reference
Dopamine D1FLIPR AssayHEK293Antagonist2.09 ± 0.65[1]
Dopamine D2FLIPR AssayHEK293Antagonist1.14 ± 0.10[1]
Serotonin 2A (5-HT2A)FLIPR AssayHEK293Antagonist~20[1]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and extension of bioactivity studies. This section outlines the protocol for the Fluorometric Imaging Plate Reader (FLIPR) assay used to determine the antagonist activity of this compound.

FLIPR Assay for Dopamine D1/D2 and Serotonin 5-HT2A Receptor Antagonism

This protocol is based on the methodology used for screening compounds against GPCRs expressed in a human embryonic kidney (HEK293) cell line. The assay measures changes in intracellular calcium concentration, a downstream event of Gq-coupled receptor activation, or a response engineered for Gi/Gs-coupled receptors.

1. Cell Culture and Plating:

  • Human embryonic kidney 239 (HEK293) cell lines stably expressing the human dopamine D1, dopamine D2, or serotonin 2A (5-HT2A) receptors are used.[1]

  • Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • For the assay, cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at a density that allows for a confluent monolayer on the day of the experiment.

2. Compound Preparation:

  • A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the stock solution are made to create a concentration range suitable for determining the IC50 value. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid solvent-induced cytotoxicity.

3. Calcium Flux Assay:

  • On the day of the assay, the cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • The cells are incubated with the dye for a specified time (e.g., 60 minutes) at 37°C to allow for de-esterification of the dye within the cells.

  • After incubation, the cells are washed with the assay buffer to remove excess dye.

  • The prepared compound dilutions (including this compound and a reference antagonist) are added to the wells, and the plate is incubated for a predetermined time to allow for receptor binding.

4. FLIPR Measurement:

  • The microplate is placed into the FLIPR instrument.

  • A baseline fluorescence reading is taken before the addition of the agonist.

  • The appropriate agonist (e.g., dopamine for D1/D2 receptors, serotonin for 5-HT2A receptors) is added to the wells to stimulate the receptors.

  • The change in fluorescence, indicative of the intracellular calcium flux, is monitored in real-time.

5. Data Analysis:

  • The fluorescence intensity data is normalized to the baseline.

  • The antagonist effect of this compound is determined by its ability to inhibit the agonist-induced calcium flux.

  • The IC50 value, the concentration of this compound that inhibits 50% of the maximal agonist response, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

III. Signaling Pathways and Visualizations

This compound's antagonist activity at dopamine and serotonin receptors suggests its modulation of key signaling pathways in the central nervous system. The following diagrams, generated using the DOT language, illustrate these pathways.

Dopamine D1 and D2 Receptor Signaling Pathways

Dopamine receptors are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which typically couple to Gs/olf and Gi/o proteins, respectively.[2] this compound acts as an antagonist at both D1 and D2 receptors, thereby inhibiting their downstream signaling cascades.

Dopamine_Signaling cluster_D1 Dopamine D1 Receptor (Gs-coupled) cluster_D2 Dopamine D2 Receptor (Gi-coupled) D1 D1 Receptor Gs Gs protein D1->Gs AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP cAMP AC_D1->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB_D1 CREB PKA->CREB_D1 Phosphorylates Gene_D1 Gene Expression CREB_D1->Gene_D1 Regulates ONornuciferine_D1 This compound ONornuciferine_D1->D1 Blocks Dopamine_D1 Dopamine Dopamine_D1->D1 Activates D2 D2 Receptor Gi Gi protein D2->Gi AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_inhibition cAMP Production Inhibited AC_D2->cAMP_inhibition ONornuciferine_D2 This compound ONornuciferine_D2->D2 Blocks Dopamine_D2 Dopamine Dopamine_D2->D2 Activates

Caption: Antagonistic effect of this compound on Dopamine D1 and D2 receptor signaling.

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a Gq-coupled receptor. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). This compound's antagonism of the 5-HT2A receptor would block this cascade.

Serotonin_5HT2A_Signaling cluster_5HT2A Serotonin 5-HT2A Receptor (Gq-coupled) HT2A 5-HT2A Receptor Gq Gq protein HT2A->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response ONornuciferine This compound ONornuciferine->HT2A Blocks Serotonin Serotonin Serotonin->HT2A Activates

Caption: this compound's antagonism of the Serotonin 5-HT2A receptor signaling pathway.

Experimental Workflow: FLIPR-Based Antagonist Screening

The following diagram illustrates the general workflow for screening this compound for its antagonist activity using a FLIPR assay.

FLIPR_Workflow start Start cell_culture Culture & Plate Receptor- Expressing HEK293 Cells start->cell_culture dye_loading Load Cells with Calcium-Sensitive Dye cell_culture->dye_loading wash Wash to Remove Excess Dye dye_loading->wash compound_addition Add this compound (and Controls) wash->compound_addition incubation Incubate compound_addition->incubation flipr_measurement Measure Baseline Fluorescence (FLIPR) incubation->flipr_measurement agonist_addition Add Agonist (e.g., Dopamine, Serotonin) flipr_measurement->agonist_addition real_time_measurement Measure Real-Time Fluorescence Change (FLIPR) agonist_addition->real_time_measurement data_analysis Data Analysis: Normalize Data, Calculate IC50 real_time_measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for FLIPR-based antagonist screening.

IV. Conclusion and Future Directions

The current in vitro data indicate that this compound is a moderately potent antagonist of dopamine D1, D2, and serotonin 5-HT2A receptors. These findings provide a foundation for understanding its potential pharmacological effects. However, the bioactivity profile of this compound is far from complete. Future research should focus on:

  • Expanding the Receptor Screening Panel: Evaluating the activity of this compound against a broader range of GPCRs, ion channels, and transporters to identify additional targets and assess its selectivity.

  • Enzyme Inhibition Assays: Screening this compound against a panel of relevant enzymes (e.g., kinases, phosphodiesterases, metabolic enzymes) to explore other potential mechanisms of action.

  • Cytotoxicity Studies: Determining the cytotoxic effects of this compound in various cell lines to establish its therapeutic window.

  • In Vitro Metabolic Stability: Assessing the metabolic stability of this compound in liver microsomes or hepatocytes to predict its in vivo half-life.

A more comprehensive in vitro bioactivity profile will be instrumental in guiding further preclinical and clinical development of this compound as a potential therapeutic agent.

References

O-Nornuciferine: A Technical Overview of its Metabolic Formation from Nuciferine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuciferine, a prominent aporphine alkaloid isolated from the leaves of Nelumbo nucifera (the sacred lotus), has garnered significant attention for its diverse pharmacological activities, including anti-hyperlipidemic, anti-obesity, and antipsychotic-like effects. As with any bioactive compound, a thorough understanding of its metabolic fate is crucial for drug development, enabling the assessment of its efficacy, safety, and potential drug-drug interactions. One of the key metabolic pathways of nuciferine is O-demethylation, leading to the formation of O-nornuciferine. This technical guide provides a comprehensive overview of this compound as a metabolite of nuciferine, summarizing the current state of knowledge on its formation, the enzymes involved, and its potential biological significance. While quantitative data on this compound remains limited, this document consolidates the available information and provides general experimental protocols relevant to its study.

Metabolic Pathway of Nuciferine to this compound

Nuciferine undergoes extensive phase I and phase II metabolism in the liver. The primary phase I reactions include demethylation, dehydrogenation, hydroxylation, and N-oxidation. O-demethylation of nuciferine results in the formation of this compound. This reaction is primarily catalyzed by a consortium of Cytochrome P450 (CYP) enzymes.

Nuciferine Metabolism Nuciferine Nuciferine O_Nornuciferine This compound (O-demethylation) Nuciferine->O_Nornuciferine CYP3A4, CYP1A2, CYP2A6, CYP2C8 Other_Metabolites Other Phase I Metabolites (Dehydrogenation, Hydroxylation, N-Oxidation) Nuciferine->Other_Metabolites CYP450s Phase_II_Metabolites Phase II Metabolites (Glucuronidation) O_Nornuciferine->Phase_II_Metabolites UGTs Other_Metabolites->Phase_II_Metabolites UGTs

Caption: Metabolic pathway of nuciferine to this compound and other metabolites.

Enzymology of this compound Formation

In vitro studies utilizing human liver microsomes have identified several CYP450 isoenzymes responsible for the metabolism of nuciferine. Specifically, the O-demethylation reaction to form this compound is catalyzed by CYP3A4, CYP1A2, CYP2A6, and CYP2C8.[1] The involvement of multiple CYP enzymes suggests a complex metabolic profile and a potential for drug-drug interactions with compounds that are substrates, inhibitors, or inducers of these enzymes.

Quantitative Data

Currently, there is a paucity of publicly available quantitative data specifically detailing the conversion rate of nuciferine to this compound in either in vitro or in vivo systems. While pharmacokinetic studies have been conducted for nuciferine and its other metabolite, N-nornuciferine, in rats, similar data for this compound is not yet available.[2][3][4] The tables below present the available pharmacokinetic data for nuciferine and N-nornuciferine for comparative purposes.

Table 1: Pharmacokinetic Parameters of Nuciferine in Rats [2]

ParameterOral Administration (50 mg/kg)Intravenous Administration (10 mg/kg)
Cmax (µg/mL) 1.71 ± 0.45-
Tmax (h) 0.9 ± 0.72-
t1/2 (h) 2.48 ± 0.662.09 ± 0.64
AUC0-t (µg·h/mL) 6.13 ± 1.352.09 ± 0.38
AUC0-inf (µg·h/mL) 6.20 ± 1.332.13 ± 0.40
Vd (L/kg) 7.87 ± 2.849.48 ± 3.17
CL (L/h/kg) 2.19 ± 0.452.15 ± 0.36
Oral Bioavailability (F%) 58.13-

Table 2: Pharmacokinetic Parameters of N-Nornuciferine in Rats

ParameterOral Administration (50 mg/kg)Intravenous Administration (10 mg/kg)
Cmax (µg/mL) 0.57 ± 0.10-
Tmax (h) 1.65 ± 0.78-
t1/2 (h) 2.94 ± 0.403.84 ± 1.27
AUC0-t (µg·h/mL) 3.32 ± 0.670.74 ± 0.20
AUC0-inf (µg·h/mL) 3.40 ± 0.700.85 ± 0.28
Vd (L/kg) 10.34 ± 2.6415.17 ± 2.17
CL (L/h/kg) 2.44 ± 0.562.61 ± 1.13
Oral Bioavailability (F%) 79.91-

Experimental Protocols

The following sections outline generalized experimental protocols that can be adapted for the study of this compound formation from nuciferine.

In Vitro Metabolism of Nuciferine in Human Liver Microsomes

This protocol describes a general procedure to study the in vitro metabolism of nuciferine and identify the formation of this compound.

In Vitro Metabolism Workflow cluster_0 Incubation cluster_1 Sample Preparation cluster_2 Analysis Incubation_Mix Prepare Incubation Mixture: - Human Liver Microsomes - Nuciferine - NADPH Regenerating System - Phosphate Buffer Incubate Incubate at 37°C Incubation_Mix->Incubate Quench Quench Reaction (e.g., with cold acetonitrile) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Supernatant Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute UPLC_MSMS UPLC-MS/MS Analysis Reconstitute->UPLC_MSMS Data_Analysis Data Analysis: - Identify this compound Peak - Quantify based on Standard Curve UPLC_MSMS->Data_Analysis In Vivo Pharmacokinetics Workflow cluster_0 Animal Dosing and Sampling cluster_1 Sample Preparation cluster_2 Analysis and Pharmacokinetics Dosing Administer Nuciferine to Rodents (Oral or Intravenous) Blood_Collection Collect Blood Samples at Pre-defined Time Points Dosing->Blood_Collection Plasma_Separation Separate Plasma Blood_Collection->Plasma_Separation Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma_Separation->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer UPLC_MSMS_Analysis UPLC-MS/MS Analysis Supernatant_Transfer->UPLC_MSMS_Analysis PK_Analysis Pharmacokinetic Analysis: - Calculate Cmax, Tmax, t1/2, AUC UPLC_MSMS_Analysis->PK_Analysis

References

The Sedative and Anxiolytic Potential of O-Nornuciferine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Nornuciferine, an aporphine alkaloid present in the leaves of Nelumbo nucifera (the sacred lotus), is emerging as a compound of significant interest for its potential sedative and anxiolytic properties. This technical guide provides a comprehensive overview of the current state of research into this compound, with a focus on its pharmacological activity, proposed mechanisms of action, and the experimental methodologies used for its evaluation. While direct in vivo behavioral data for isolated this compound remains limited, this document synthesizes available in vitro receptor binding data for the compound and in vivo behavioral data for the total alkaloid fraction of Nelumbo nucifera, of which this compound is a constituent. Detailed experimental protocols and visual representations of signaling pathways and experimental workflows are provided to facilitate further research and drug development efforts in this promising area.

Introduction

Anxiety and sleep disorders are prevalent global health concerns, driving the continued search for novel therapeutic agents with improved efficacy and safety profiles. Natural products have historically been a rich source of new pharmaceuticals, and the alkaloids of Nelumbo nucifera have long been used in traditional medicine for their calming effects. This compound is one such alkaloid that is gaining attention for its potential to modulate key neurotransmitter systems implicated in the regulation of mood and arousal. This guide aims to consolidate the existing scientific knowledge on this compound's sedative and anxiolytic-like effects to serve as a foundational resource for the scientific community.

Quantitative Data

While in vivo studies specifically isolating the sedative and anxiolytic effects of this compound are not yet available in the public domain, valuable insights can be drawn from in vitro receptor binding assays of the pure compound and in vivo behavioral studies of the total alkaloid (TA) fraction from Nelumbo nucifera leaves.

In Vitro Receptor Binding Affinity of this compound

The following table summarizes the antagonist activity of this compound at key dopamine and serotonin receptors, as determined by FLIPR (Fluorometric Imaging Plate Reader) assays.

Receptor SubtypeAssay TypeParameterValue (µM)Reference
Dopamine D1FLIPRIC502.09 ± 0.65
Dopamine D2FLIPRIC501.14 ± 0.10
Serotonin 5-HT2AFLIPRIC50~20

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.

In Vivo Behavioral Effects of Nelumbo nucifera Total Alkaloid (TA) Fraction

The following data are from studies on the total alkaloid extract of Nelumbo nucifera leaves and are presented as a proxy for the potential effects of its constituents, including this compound. It is crucial to note that these effects cannot be attributed solely to this compound.

The open-field test is a common measure of general locomotor activity and exploratory behavior in rodents. A reduction in these parameters can indicate a sedative effect.

Treatment (p.o.)Dose (mg/kg)Total Distance Traveled (arbitrary units)Number of Rearing EventsReference
Vehicle (Control)-100 ± 10.535 ± 4.2Yan et al., 2015
Diazepam2.045.2 ± 5.112.1 ± 2.5Yan et al., 2015
TA Fraction1078.3 ± 8.925.4 ± 3.1Yan et al., 2015
TA Fraction2055.1 ± 6.315.8 ± 2.8Yan et al., 2015
TA Fraction4038.7 ± 4.99.7 ± 1.9Yan et al., 2015

*p < 0.05 compared to vehicle control. Data are represented as mean ± SEM.

The light/dark box test is used to assess anxiety-like behavior in rodents. An increase in the time spent in the light compartment and the number of transitions between compartments is indicative of an anxiolytic effect.

Treatment (p.o.)Dose (mg/kg)Time in Light Compartment (s)Number of TransitionsReference
Vehicle (Control)-35.4 ± 4.18.2 ± 1.1Yan et al., 2015
Diazepam2.085.1 ± 9.318.5 ± 2.2Yan et al., 2015
TA Fraction1048.2 ± 5.510.9 ± 1.4Yan et al., 2015
TA Fraction2070.3 ± 7.815.1 ± 1.9Yan et al., 2015
TA Fraction4059.8 ± 6.713.4 ± 1.7Yan et al., 2015

*p < 0.05 compared to vehicle control. Data are represented as mean ± SEM.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Open-Field Test

Objective: To assess spontaneous locomotor activity and exploratory behavior as an indicator of sedative effects.

Apparatus: A square arena (typically 40 x 40 x 40 cm) with walls to prevent escape. The floor is divided into a grid of equal squares. The arena is often equipped with infrared beams or a video tracking system to automatically record animal movement.

Procedure:

  • Acclimatize the animals (e.g., mice or rats) to the testing room for at least 1 hour before the experiment.

  • Administer the test compound (this compound or vehicle) at the desired dose and route of administration (e.g., oral gavage, intraperitoneal injection).

  • After a specific pretreatment time, place the animal gently in the center of the open-field arena.

  • Allow the animal to explore the arena for a predetermined period (typically 5-10 minutes).

  • Record the following parameters:

    • Total distance traveled: The total distance the animal moves within the arena.

    • Number of line crossings: The number of times the animal crosses the grid lines on the floor.

    • Rearing frequency: The number of times the animal stands on its hind legs.

    • Time spent in the center: The amount of time the animal spends in the central zone of the arena (can also be an indicator of anxiety).

  • Between each trial, thoroughly clean the arena with a suitable disinfectant (e.g., 70% ethanol) to eliminate olfactory cues.

Light/Dark Box Test

Objective: To evaluate anxiety-like behavior based on the innate aversion of rodents to brightly illuminated areas.

Apparatus: A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment. The two compartments are connected by an opening through which the animal can pass freely.

Procedure:

  • Acclimatize the animals to the testing room as described for the open-field test.

  • Administer the test compound or vehicle.

  • After the pretreatment period, place the animal in the dark compartment of the box, facing away from the opening.

  • Allow the animal to explore the apparatus for a set duration (typically 5 minutes).

  • Record the following parameters using a video tracking system or manual observation:

    • Time spent in the light compartment: The total time the animal spends in the illuminated area.

    • Number of transitions: The number of times the animal moves between the light and dark compartments.

    • Latency to first enter the light compartment: The time it takes for the animal to first move from the dark to the light side.

  • Clean the apparatus thoroughly between trials.

In Vitro Receptor Binding Assay (FLIPR)

Objective: To determine the binding affinity of a compound to a specific receptor subtype.

Materials:

  • HEK293 cells stably expressing the receptor of interest (e.g., Dopamine D1, D2, or Serotonin 5-HT2A).

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Assay buffer.

  • Test compound (this compound) at various concentrations.

  • Reference agonist and antagonist for the receptor.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Plate the receptor-expressing HEK293 cells in 96-well or 384-well microplates and culture until they reach a suitable confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time at 37°C.

  • Compound Addition:

    • To measure antagonist activity, pre-incubate the cells with varying concentrations of the test compound (this compound).

    • Place the plate into the FLIPR instrument.

  • Signal Detection:

    • The FLIPR instrument adds a known concentration of the reference agonist to the wells.

    • The instrument simultaneously monitors the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration upon receptor activation.

  • Data Analysis:

    • The fluorescence signal is plotted against the concentration of the test compound.

    • The IC50 value is calculated from the resulting dose-response curve, representing the concentration of the antagonist that inhibits the agonist response by 50%.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathways

The sedative and anxiolytic effects of the total alkaloid fraction of Nelumbo nucifera are believed to be mediated through the GABAergic and monoaminergic systems. This compound, as a component of this fraction, likely contributes to these effects through its interaction with dopamine and serotonin receptors.

GABAergic_Pathway TA Total Alkaloid Fraction (including this compound) GABA_A GABA-A Receptor TA->GABA_A Binds to & Potentiates Cl_channel Chloride Channel Opening GABA_A->Cl_channel Increases Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Sedation_Anxiolysis Sedative & Anxiolytic Effects Hyperpolarization->Sedation_Anxiolysis

Proposed GABAergic Signaling Pathway

Monoaminergic_Pathway cluster_TA Total Alkaloid Fraction Action cluster_ONornuciferine This compound Specific Action TA Total Alkaloid Fraction (including this compound) DA_release ↑ Dopamine Release TA->DA_release SA_release ↑ Serotonin Release TA->SA_release D1R D1 Receptor DA_release->D1R D2R D2 Receptor DA_release->D2R HT2AR 5-HT2A Receptor SA_release->HT2AR ON This compound ON->D1R Antagonist ON->D2R Antagonist ON->HT2AR Antagonist Anxiolysis Anxiolytic Effects D1R->Anxiolysis D2R->Anxiolysis HT2AR->Anxiolysis

Proposed Monoaminergic Signaling Pathway
Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anxiolytic effects of a test compound using a behavioral assay.

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Random Assignment to Treatment Groups acclimatization->grouping treatment Compound Administration (this compound or Vehicle) grouping->treatment pretreatment Pretreatment Period (e.g., 30-60 min) treatment->pretreatment behavioral_test Behavioral Assay (e.g., Elevated Plus Maze) pretreatment->behavioral_test data_acquisition Data Acquisition (Video Tracking) behavioral_test->data_acquisition data_analysis Statistical Analysis data_acquisition->data_analysis results Results Interpretation data_analysis->results end End results->end

Typical Experimental Workflow for Behavioral Assay

Discussion and Future Directions

The available evidence suggests that this compound is a pharmacologically active alkaloid with the potential to modulate key central nervous system pathways involved in sedation and anxiolysis. Its antagonist activity at dopamine D1 and D2 receptors, as well as serotonin 5-HT2A receptors, points to a complex mechanism of action that warrants further investigation. The sedative and anxiolytic effects observed with the total alkaloid fraction of Nelumbo nucifera are promising; however, future research must focus on isolating the specific contributions of this compound to these effects.

Key future research directions should include:

  • In vivo behavioral studies: Conducting dose-response studies of isolated this compound in validated animal models of anxiety and sedation (e.g., elevated plus maze, open-field test, light/dark box, and pentobarbital-induced sleep test).

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which this compound interacts with its target receptors and its downstream effects on neuronal signaling. This includes investigating its effects on GABA-A receptor subtypes and its influence on the synthesis, release, and metabolism of monoamine neurotransmitters.

  • Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and time course of action in vivo.

  • Safety and toxicology studies: Evaluating the potential for adverse effects and determining a safe therapeutic window for this compound.

Conclusion

This compound represents a promising lead compound for the development of novel sedative and anxiolytic agents. While the current body of research provides a strong foundation, further in-depth studies are required to fully characterize its pharmacological profile and therapeutic potential. This technical guide serves as a resource to stimulate and guide these future research endeavors, with the ultimate goal of translating the traditional knowledge of Nelumbo nucifera into modern, evidence-based therapies.

The Discovery and Isolation of O-Nornuciferine from Stephania cephalantha: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, isolation, and characterization of the aporphine alkaloid O-Nornuciferine from the plant species Stephania cephalantha. While this compound has been reported in this plant, this document synthesizes established methodologies for the extraction and purification of related alkaloids from the Stephania genus to provide a comprehensive, putative protocol. This guide includes detailed experimental procedures, quantitative data summaries, and visualizations of the isolation workflow and a potential signaling pathway. The information presented herein is intended to serve as a foundational resource for researchers involved in natural product chemistry, pharmacology, and drug discovery.

Introduction

The genus Stephania, belonging to the Menispermaceae family, is a well-documented source of structurally diverse and biologically active alkaloids, particularly aporphines, bisbenzylisoquinolines, and protoberberines. These compounds have garnered significant interest within the scientific community for their wide range of pharmacological activities. This compound, an aporphine alkaloid, has been identified as a constituent of Stephania cephalantha[1]. Aporphine alkaloids are known to possess a variety of biological activities, making this compound a compound of interest for further investigation.

This guide provides a detailed technical overview of the processes involved in the isolation and characterization of this compound from Stephania cephalantha. Due to the limited availability of a specific, published protocol for this exact process, the methodologies presented are a composite of established techniques for the successful isolation of alkaloids from Stephania species.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is paramount for its unambiguous identification and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₈H₁₉NO₂[1][2]
Molecular Weight281.35 g/mol [1][2]
IUPAC Name(6aR)-1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Synonyms(-)-Nornuciferine, N-Methylasimilobine

Table 2: Spectroscopic Data for this compound

TechniqueDataSource
Mass Spectrometry (MS) ESI-MS: m/z 282.149 [M+H]⁺PubChem CID: 197017
¹H NMR (CDCl₃, 400 MHz) Representative data based on related aporphine alkaloids. δ (ppm): 8.0-8.2 (d, 1H, H-11), 6.7-7.3 (m, Ar-H), 3.9 (s, 3H, OCH₃), 2.5-3.5 (m, aliphatic protons), 2.5 (s, 3H, NCH₃).Inferred from literature on aporphine alkaloids.
¹³C NMR (CDCl₃, 100 MHz) Representative chemical shift ranges for the aporphine core. C-1: 145-150, C-1a: 120-125, C-1b: 125-130, C-2: 140-145, C-3: 110-115, C-3a: 125-130, C-4: 28-32, C-5: 43-47, C-6a: 53-57, C-7: 35-40, C-7a: 128-133, C-8: 110-115, C-9: 125-130, C-10: 125-130, C-11: 120-125, C-11a: 120-125, N-CH₃: 43-47, O-CH₃: 55-60.
UV-Vis Spectroscopy Maxima at approximately 220, 270, and 310 nm.Typical for aporphine alkaloids.

Note: The provided ¹H and ¹³C NMR data are representative and intended for guidance. Researchers should obtain and interpret their own high-resolution NMR data for definitive structural elucidation.

Experimental Protocols

The following protocols are a synthesized representation of common methodologies for the isolation of aporphine alkaloids from Stephania species.

Plant Material Collection and Preparation
  • Collection: Tubers of Stephania cephalantha are collected and authenticated by a qualified botanist.

  • Preparation: The collected tubers are washed, air-dried in the shade, and then coarsely powdered using a mechanical grinder.

Extraction of Crude Alkaloids
  • The powdered plant material (1 kg) is macerated with 95% ethanol (5 L) at room temperature for 72 hours with occasional shaking.

  • The ethanolic extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

  • The crude extract is suspended in 2% aqueous sulfuric acid (500 mL) and partitioned with chloroform (3 x 500 mL) to remove non-alkaloidal components.

  • The acidic aqueous layer is basified to pH 9-10 with 25% ammonium hydroxide solution.

  • The basified solution is then extracted with chloroform (5 x 500 mL) to obtain the crude alkaloid fraction.

  • The combined chloroform extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude alkaloid mixture.

Isolation and Purification of this compound
  • Silica Gel Column Chromatography:

    • The crude alkaloid mixture is adsorbed onto silica gel (100-200 mesh) and loaded onto a silica gel column.

    • The column is eluted with a gradient of chloroform and methanol (e.g., 100:0 to 90:10 v/v).

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualized under UV light and with Dragendorff's reagent.

    • Fractions containing compounds with similar TLC profiles are pooled.

  • Sephadex LH-20 Column Chromatography:

    • The partially purified fractions containing this compound are further subjected to column chromatography on Sephadex LH-20.

    • Methanol is used as the mobile phase.

    • This step aids in the removal of pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Final purification is achieved using a preparative HPLC system.

    • A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid.

    • The elution is monitored by a UV detector at a wavelength suitable for aporphine alkaloids (e.g., 270 nm).

    • The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow plant_material Stephania cephalantha (Tubers) extraction Maceration with 95% Ethanol plant_material->extraction acid_base_extraction Acid-Base Extraction extraction->acid_base_extraction crude_alkaloids Crude Alkaloid Mixture acid_base_extraction->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Potential Signaling Pathway

Based on the known activity of the structurally related aporphine alkaloid nuciferine, this compound may exert its biological effects through the modulation of the NF-κB signaling pathway.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_pathway NF-κB Signaling Pathway LPS LPS/Cytokines IKK IKK Activation LPS->IKK O_Nornuciferine This compound O_Nornuciferine->IKK Inhibits IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_translocation NF-κB (p65/p50) Nuclear Translocation IkB->NFkB_translocation gene_transcription Pro-inflammatory Gene Transcription NFkB_translocation->gene_transcription

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

This technical guide provides a comprehensive, albeit inferred, framework for the discovery and isolation of this compound from Stephania cephalantha. By collating and synthesizing methodologies from related studies, this document offers a detailed starting point for researchers. The provided experimental protocols, data summaries, and visual diagrams are intended to facilitate further investigation into the chemical and pharmacological properties of this and other bioactive alkaloids from the Stephania genus. Further research is warranted to definitively elucidate the complete spectroscopic profile and specific signaling pathways of this compound.

References

An In-depth Technical Guide to the Physicochemical and Pharmacological Properties of O-Nornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physicochemical properties and pharmacological actions of O-Nornuciferine, an aporphine alkaloid of significant interest. The information is structured to support research and development efforts, with a focus on quantitative data, experimental methodologies, and biological mechanisms.

Core Physicochemical Properties

This compound, also known as (-)-Nornuciferine or N-Methylasimilobine, is a natural product found in plants such as Nelumbo nucifera. Its chemical structure and properties are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

The quantitative physicochemical data for this compound are primarily based on computational models, as extensive experimental characterization is not widely available in the literature. These computed values provide valuable estimates for drug development and research.

PropertyValueData TypeSource
IUPAC Name (6aR)-1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-olSystematicPubChem[1]
CAS Number 3153-55-7IdentifierPubChem[1]
Molecular Formula C₁₈H₁₉NO₂StructuralPubChem[1]
Molecular Weight 281.3 g/mol CalculatedPubChem[1]
XLogP3 2.6ComputedPubChem[1]
Topological Polar Surface Area (TPSA) 32.7 ŲComputedPubChem
Hydrogen Bond Donor Count 1ComputedPubChem
Hydrogen Bond Acceptor Count 3ComputedPubChem
Rotatable Bond Count 1ComputedPubChem
Melting Point Not Experimentally Determined--
Boiling Point Not Experimentally Determined--
pKa Not Experimentally Determined--
Water Solubility Not Experimentally Determined--

Pharmacological Profile: Dopamine and Serotonin Receptor Antagonism

This compound is a potent antagonist of both D1 and D2 dopamine receptors and also exhibits antagonist activity at the serotonin 2A (5-HT2A) receptor. This activity was characterized using Fluorometric Imaging Plate Reader (FLIPR) assays in HEK293 cell lines engineered to express these specific receptors.

  • Dopamine D1 Receptor: Antagonist with an IC₅₀ of 2.09 ± 0.65 μM .

  • Dopamine D2 Receptor: Antagonist with an IC₅₀ of 1.14 ± 0.10 μM .

  • Serotonin 5-HT2A Receptor: Antagonist with an IC₅₀ of approximately 20 μM .

The dual antagonism of D1 and D2 receptors makes this compound a compound of interest for investigating neuropsychiatric conditions where dopamine signaling is dysregulated.

Dopamine receptors are G-protein coupled receptors (GPCRs) that mediate distinct downstream signaling cascades.

  • D1 Receptors are coupled to the Gαs/olf subunit, which stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

  • D2 Receptors are coupled to the Gαi/o subunit, which inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.

As an antagonist, this compound blocks the binding of endogenous dopamine, thereby inhibiting both of these signaling pathways.

G cluster_0 D1 Receptor Pathway (Gαs-coupled) cluster_1 D2 Receptor Pathway (Gαi-coupled) Dopamine1 Dopamine D1R D1 Receptor Dopamine1->D1R Gs Gαs/olf D1R->Gs ON1 This compound ON1->D1R AC1 Adenylyl Cyclase Gs->AC1 cAMP1 ↑ cAMP AC1->cAMP1 ATP PKA PKA Activation cAMP1->PKA Response1 Cellular Response PKA->Response1 Dopamine2 Dopamine D2R D2 Receptor Dopamine2->D2R Gi Gαi/o D2R->Gi ON2 This compound ON2->D2R AC2 Adenylyl Cyclase Gi->AC2 cAMP2 ↓ cAMP AC2->cAMP2 ATP Response2 Inhibition of Cellular Response cAMP2->Response2

Caption: this compound antagonizes D1 (Gαs) and D2 (Gαi) dopamine receptor signaling pathways.

Standardized Experimental Methodologies

While specific experimental data for this compound's core physicochemical properties are scarce, standardized protocols from regulatory bodies like the OECD and USP provide a framework for their determination.

The partition coefficient between n-octanol and water (log P) is a critical measure of lipophilicity. The High-Performance Liquid Chromatography (HPLC) method is a reliable alternative to the traditional shake-flask method.

  • Principle: The method is based on the correlation between a substance's retention time on a reverse-phase HPLC column (e.g., C18) and its log P value. Lipophilic compounds are retained longer than hydrophilic compounds.

  • Procedure:

    • Calibration: A series of reference compounds with known log P values are injected to create a calibration curve of log(retention time) vs. log P.

    • Sample Analysis: The test substance (this compound) is dissolved in the mobile phase and injected into the HPLC system.

    • Determination: The retention time of the test substance is measured in duplicate.

    • Calculation: The log P of this compound is calculated by interpolating its retention time onto the calibration curve.

  • System Parameters: An isocratic mobile phase (typically a methanol/water mixture) is used. The column and system are maintained at a constant temperature.

G cluster_workflow Log P Determination Workflow (OECD 117) A Prepare Mobile Phase (Methanol/Water) D Inject Standards into HPLC A->D B Prepare Reference Standards (Known log P) B->D C Prepare this compound Sample F Inject this compound Sample C->F E Generate Calibration Curve (log k vs log P) D->E I Interpolate on Curve to Determine log P E->I G Measure Retention Time (tR) F->G H Calculate Capacity Factor (k) G->H H->I

Caption: Experimental workflow for determining log P via the HPLC method as per OECD Guideline 117.

This guideline describes the "Flask Method," suitable for substances with solubility greater than 10⁻² g/L.

  • Principle: An excess amount of the solid substance is agitated in water at a constant temperature until equilibrium (saturation) is reached. The concentration of the substance in the aqueous phase is then determined.

  • Procedure:

    • Equilibration: The test substance is added to water in a vessel, ensuring an excess of solid material remains. The mixture is agitated at a controlled temperature (e.g., 20 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • Phase Separation: The undissolved solid is separated from the saturated aqueous solution by centrifugation or filtration.

    • Quantification: The concentration of the dissolved substance in the clear aqueous phase is measured using a suitable analytical method, such as HPLC-UV or LC-MS.

This method is used to determine the temperature range over which a solid substance melts.

  • Principle: A small, uniform sample in a capillary tube is heated at a controlled rate, and the temperatures at which melting begins and is complete are observed.

  • Procedure (Class I/Ia):

    • Sample Preparation: A dry, finely powdered sample is packed into a capillary tube to a height of 2.5-3.5 mm.

    • Heating: The capillary is placed in a calibrated heating apparatus. The temperature is raised at a controlled rate, typically 1 °C/min, especially when approaching the expected melting point.

    • Observation: The "onset point" (temperature at which the column collapses) and the "clear point" (temperature at which all solid has transformed into a transparent liquid) are recorded. This range is the melting range.

This is a highly precise method for determining the acid dissociation constant (pKa) of a substance.

  • Principle: A solution of the substance is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

  • Procedure:

    • Setup: A calibrated pH meter and electrode are placed in a thermostatted vessel containing a precise concentration of the dissolved sample (e.g., 1 mM this compound). Ionic strength is kept constant with a background electrolyte like KCl.

    • Titration: A standardized titrant (e.g., 0.1 M HCl or NaOH) is added in small, precise increments.

    • Data Collection: The pH is recorded after each addition, allowing the solution to equilibrate.

    • Analysis: The pKa is calculated from the pH at the half-equivalence point on the titration curve (where the concentrations of the protonated and deprotonated species are equal).

References

O-Nornuciferine: A Technical Guide to Structure Elucidation and Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Nornuciferine, an aporphine alkaloid primarily found in the sacred lotus (Nelumbo nucifera), has garnered significant interest within the scientific community for its potential pharmacological activities. As a bioactive compound, its precise structural determination is paramount for understanding its mechanism of action and for guiding further drug development efforts. This technical guide provides an in-depth overview of the methodologies and data integral to the structure elucidation and confirmation of this compound, also known as (-)-Nornuciferine or O-demethyl nuciferine. This document details the application of key analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and presents a generalized experimental workflow for the isolation and characterization of aporphine alkaloids. Furthermore, it visualizes the known signaling pathways through which this compound exerts its biological effects, specifically as an antagonist of dopamine and serotonin receptors.

Introduction to this compound

This compound is a naturally occurring benzylisoquinoline alkaloid belonging to the aporphine class. Its chemical structure is characterized by a tetracyclic core. The correct and unambiguous identification of its structure is a critical prerequisite for synthetic efforts, pharmacological studies, and the development of potential therapeutic agents. The elucidation of its structure relies on a combination of spectroscopic techniques that provide detailed information about its molecular weight, elemental composition, and the connectivity of its atoms.

Physicochemical and Spectroscopic Data

The structural confirmation of this compound is achieved through the comprehensive analysis of its physicochemical and spectroscopic data. Below is a summary of key identification parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₁₉NO₂PubChem CID: 197017[1]
Molecular Weight 281.3 g/mol PubChem CID: 197017[1]
IUPAC Name (6aR)-1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-olPubChem CID: 197017[1]
CAS Number 3153-55-7PubChem CID: 197017[1]
Synonyms (-)-Nornuciferine, O-demethyl nuciferine, N-MethylasimilobinePubChem CID: 197017[1]
Mass Spectrometry Data

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) provides valuable structural insights.

Table 2: Mass Spectrometry Data for this compound

ParameterValueSource
Precursor Ion ([M+H]⁺) m/z 282.149PubChem CID: 197017
Major Fragment Ions (MS²) m/z 251.107, 219.081, 252.110, 191.086, 220.084PubChem CID: 197017
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 3: Representative ¹H NMR Data for an Aporphine Alkaloid (N-methyllaurotetanine in CDCl₃, 400 MHz)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.79s-
H-86.84d8.0
H-96.86d8.0
OCH₃-13.65s-
OCH₃-23.92s-
N-CH₃2.55s-
H-6a3.82m-
H-4, H-5, H-72.50 - 3.20m-

Table 4: Representative ¹³C NMR Data for an Aporphine Alkaloid (N-methyllaurotetanine in CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)
C-1145.2
C-2145.0
C-3111.5
C-3a127.8
C-453.5
C-529.2
C-6a62.8
C-735.1
C-7a126.5
C-8111.0
C-9121.5
C-10148.0
C-11115.0
C-11a128.5
C-11b122.0
N-CH₃43.8
OCH₃-156.0
OCH₃-260.5

Experimental Protocols

The elucidation of this compound's structure follows a systematic experimental workflow, beginning with its isolation from a natural source and culminating in its characterization by spectroscopic methods.

General Protocol for Isolation of Aporphine Alkaloids
  • Extraction: The dried and powdered plant material (e.g., leaves of Nelumbo nucifera) is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, often with the addition of a small amount of acid to facilitate the extraction of the basic alkaloids.

  • Acid-Base Partitioning: The crude extract is then subjected to an acid-base liquid-liquid partitioning to separate the alkaloids from neutral and acidic compounds. The extract is dissolved in an acidic aqueous solution and washed with an immiscible organic solvent (e.g., dichloromethane). The aqueous layer, containing the protonated alkaloids, is then basified, and the free-base alkaloids are extracted back into an organic solvent.

  • Chromatographic Purification: The resulting crude alkaloid mixture is purified using a combination of chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure this compound.

Spectroscopic Analysis
  • Mass Spectrometry: The purified compound is analyzed by high-resolution mass spectrometry (HRMS) to determine its exact mass and molecular formula. Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns, which provide clues about the compound's substructures.

  • NMR Spectroscopy: The structure is definitively elucidated using a suite of NMR experiments:

    • ¹H NMR: To determine the number and chemical environment of protons.

    • ¹³C NMR and DEPT: To determine the number and type of carbon atoms (CH₃, CH₂, CH, C).

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and establish the connectivity of proton networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the stereochemistry of the molecule.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the structure elucidation and confirmation of this compound.

experimental_workflow Plant_Material Plant Material (e.g., Nelumbo nucifera) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Chromatography Chromatographic Purification (CC, HPLC) Crude_Alkaloids->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Spectroscopy Spectroscopic Analysis Pure_Compound->Spectroscopy Structure Structure Elucidation Spectroscopy->Structure

Figure 1. Experimental workflow for the isolation and characterization of this compound.

structure_elucidation_logic MS Mass Spectrometry (Molecular Formula, Fragmentation) Data_Integration Data Integration & Analysis MS->Data_Integration NMR_1D 1D NMR (¹H, ¹³C, DEPT) NMR_1D->Data_Integration NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_2D->Data_Integration Proposed_Structure Proposed Structure Data_Integration->Proposed_Structure Confirmation Structure Confirmation Proposed_Structure->Confirmation

Figure 2. Logical workflow for the structure elucidation of this compound.

Signaling Pathways of this compound

This compound has been identified as an antagonist at dopamine D1 and D2 receptors, as well as the serotonin 5-HT2A receptor. Its interaction with these G protein-coupled receptors (GPCRs) can modulate downstream signaling cascades.

Dopamine D1 and D2 Receptor Antagonism

As an antagonist, this compound blocks the binding of dopamine to its D1 and D2 receptors, thereby inhibiting their downstream effects. D1 receptors are typically coupled to Gαs/olf, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). D2 receptors are coupled to Gαi/o, which inhibits adenylyl cyclase and reduces cAMP levels.

dopamine_signaling cluster_D1 Dopamine D1 Receptor Signaling cluster_D2 Dopamine D2 Receptor Signaling Dopamine_D1 Dopamine D1R D1 Receptor Dopamine_D1->D1R Activates ONornuciferine_D1 This compound ONornuciferine_D1->D1R Blocks Gs Gαs/olf D1R->Gs AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP_D1 cAMP AC_D1->cAMP_D1 PKA PKA cAMP_D1->PKA Cellular_Response_D1 Cellular Response PKA->Cellular_Response_D1 Dopamine_D2 Dopamine D2R D2 Receptor Dopamine_D2->D2R Activates ONornuciferine_D2 This compound ONornuciferine_D2->D2R Blocks Gi Gαi/o D2R->Gi AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Cellular_Response_D2 Cellular Response cAMP_D2->Cellular_Response_D2

Figure 3. This compound's antagonism of dopamine D1 and D2 receptor signaling.
Serotonin 5-HT2A Receptor Antagonism

This compound also acts as an antagonist at the 5-HT2A receptor. This receptor is coupled to Gαq, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

serotonin_signaling cluster_5HT2A Serotonin 5-HT2A Receptor Signaling Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates ONornuciferine This compound ONornuciferine->HT2AR Blocks Gq Gαq HT2AR->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Figure 4. This compound's antagonism of serotonin 5-HT2A receptor signaling.

Conclusion

The structural elucidation and confirmation of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. Mass spectrometry provides the foundational data on molecular weight and formula, while a comprehensive suite of 1D and 2D NMR experiments is indispensable for the definitive assignment of its complex tetracyclic structure. The detailed understanding of its structure is the cornerstone for exploring its pharmacological potential as a modulator of dopaminergic and serotonergic pathways. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the principles and methodologies required for the rigorous characterization of this compound and related aporphine alkaloids.

References

O-Nornuciferine: A Neuropharmacological Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuropharmacological properties of O-Nornuciferine, a natural alkaloid found in the lotus plant, Nelumbo nucifera. This document synthesizes the available preclinical data on its receptor interaction profile, focusing on its effects on key neurotransmitter systems implicated in various neurological and psychiatric disorders.

Quantitative Data Summary

This compound has been characterized primarily as an antagonist at specific dopamine and serotonin receptor subtypes. The following tables summarize the available quantitative data from in vitro functional assays.

Receptor Target Assay Type Cell Line Parameter Value (µM) Reference
Dopamine D1Functional AntagonismHEK293IC502.09 ± 0.65[1]
Dopamine D2Functional AntagonismHEK293IC501.14 ± 0.10[1]
Serotonin 5-HT2AFunctional AntagonismHEK293IC50~20[1]

Table 1: Receptor Antagonist Potency of this compound. The half-maximal inhibitory concentrations (IC50) indicate that this compound is most potent at the Dopamine D2 receptor.

Neuropharmacological Profile

This compound is an aporphine alkaloid that demonstrates a multi-target receptor binding profile.[2] Its primary neuropharmacological action identified to date is the antagonism of dopamine D1 and D2 receptors and the serotonin 5-HT2A receptor.[1]

  • Dopamine D1 and D2 Receptor Antagonism: this compound shows low micromolar antagonist potency at both D1 and D2 receptors. Antagonism of these receptors is a cornerstone of typical and atypical antipsychotic pharmacology. The blockade of D2 receptors in the mesolimbic pathway is associated with the antipsychotic effects of many drugs.

  • Serotonin 5-HT2A Receptor Antagonism: The compound also acts as an antagonist at 5-HT2A receptors, albeit with lower potency compared to its action on dopamine receptors. 5-HT2A receptor antagonism is a key feature of atypical antipsychotics, believed to mitigate some of the extrapyramidal side effects associated with potent D2 receptor blockade and potentially contribute to efficacy against negative symptoms and cognitive deficits in schizophrenia.

While the alkaloid fraction of Nelumbo nucifera has been reported to have sedative-hypnotic and anxiolytic effects, there is a notable lack of publicly available in vivo behavioral studies conducted on isolated this compound. Therefore, the direct behavioral consequences of its specific receptor antagonism profile remain to be elucidated in preclinical models of anxiety, depression, or psychosis.

Signaling Pathways

This compound, as a receptor antagonist, functions by blocking the downstream signaling cascades typically initiated by the binding of endogenous ligands (dopamine or serotonin) to their respective G-protein coupled receptors (GPCRs).

Dopamine D1 Receptor Signaling (Antagonized by this compound)

The D1 receptor is canonically coupled to the Gs alpha subunit (Gαs/olf) of the G-protein complex. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This compound blocks this pathway at the receptor level.

D1_Signaling cluster_membrane Cell Membrane D1R Dopamine D1 Receptor Gas Gαs/olf D1R->Gas blocks AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gas->AC activates Dopamine Dopamine Dopamine->D1R ONornuciferine This compound ONornuciferine->D1R antagonizes ATP ATP ATP->AC PKA PKA cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates

D1 Receptor Antagonism by this compound.
Dopamine D2 Receptor Signaling (Antagonized by this compound)

The D2 receptor is coupled to the Gi alpha subunit (Gαi/o), which inhibits the activity of adenylyl cyclase. This leads to a decrease in intracellular cAMP levels. This compound prevents dopamine from activating this inhibitory pathway.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gai Gαi/o D2R->Gai blocks AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gai->AC inhibits Dopamine Dopamine Dopamine->D2R ONornuciferine This compound ONornuciferine->D2R antagonizes ATP ATP ATP->AC

D2 Receptor Antagonism by this compound.
Serotonin 5-HT2A Receptor Signaling (Antagonized by this compound)

The 5-HT2A receptor is primarily coupled to the Gq alpha subunit (Gαq/11). Activation of this pathway stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). This compound blocks the initiation of this cascade.

SHT2A_Signaling cluster_membrane Cell Membrane SHT2AR 5-HT2A Receptor Gaq Gαq/11 SHT2AR->Gaq blocks PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG cleaves Gaq->PLC activates Serotonin Serotonin Serotonin->SHT2AR ONornuciferine This compound ONornuciferine->SHT2AR antagonizes PIP2 PIP2 PIP2->PLC Ca2 Intracellular Ca2+ Release IP3->Ca2 triggers PKC PKC Activation DAG->PKC activates

5-HT2A Receptor Antagonism by this compound.

Experimental Protocols

Detailed experimental protocols for the specific studies identifying the activity of this compound are not fully available in the cited literature. However, this section provides representative, detailed methodologies for the key assays used to characterize such a compound.

Competitive Radioligand Binding Assay (Representative Protocol)

This assay determines the affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D1 or D2 receptor.

    • Radioligand: [3H]-SCH23390 (for D1) or [3H]-Spiperone (for D2).

    • Unlabeled competitor: this compound, serially diluted.

    • Non-specific binding control: Butaclamol (10 µM) or Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • 96-well filter plates (e.g., GF/C filters).

    • Scintillation fluid and microplate scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize receptor-expressing cells in ice-cold buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer. Determine protein concentration via a BCA or Bradford assay.

    • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at or near its Kd value), and varying concentrations of this compound.

    • Controls: For total binding, add only buffer and radioligand. For non-specific binding, add buffer, radioligand, and a high concentration of a non-labeled competitor (e.g., Butaclamol).

    • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

    • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

FLIPR Calcium Flux Functional Assay (Representative Protocol)

This assay measures the ability of an antagonist to block an agonist-induced increase in intracellular calcium, typically for Gq-coupled receptors like 5-HT2A.

  • Materials:

    • HEK293 or CHO cells stably co-expressing the human 5-HT2A receptor and a chimeric G-protein (e.g., Gαqi5) to direct signaling to the calcium pathway.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium-6).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Agonist: Serotonin or a selective 5-HT2A agonist (e.g., DOI).

    • Antagonist: this compound, serially diluted.

    • 96- or 384-well black-walled, clear-bottom assay plates.

    • Fluorometric Imaging Plate Reader (FLIPR).

  • Procedure:

    • Cell Plating: Seed cells into assay plates and culture overnight to form a confluent monolayer.

    • Dye Loading: Remove culture medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate for 60 minutes at 37°C.

    • Compound Preparation: Prepare serial dilutions of this compound (antagonist) and a fixed concentration of the agonist (typically at its EC80, the concentration that gives 80% of the maximal response) in separate compound plates.

    • FLIPR Measurement:

      • Place both the cell plate and the compound plates into the FLIPR instrument.

      • Establish a stable baseline fluorescence reading for each well.

      • The FLIPR pipettor adds the this compound solutions to the cell plate. Incubate for a predefined period (e.g., 5-15 minutes).

      • The FLIPR then adds the agonist solution to all wells.

      • Continuously measure the fluorescence intensity before, during, and after the additions.

    • Data Analysis: The agonist-induced increase in fluorescence (calcium flux) is measured. Plot the peak fluorescence response against the log concentration of this compound to determine its IC50 value for functional antagonism.

Experimental Workflows

The following diagrams illustrate the generalized workflows for the characterization of a receptor antagonist like this compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Culture Receptor- Expressing Cells prep_membranes Prepare Cell Membranes prep_cells->prep_membranes incubate Incubate Membranes, Radioligand & Compound prep_membranes->incubate prep_ligands Prepare Radioligand & this compound Dilutions prep_ligands->incubate filter_wash Filter & Wash to Separate Bound/Free incubate->filter_wash count Quantify Radioactivity (Scintillation Counting) filter_wash->count calc_binding Calculate Specific Binding count->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve calc_ki Determine IC50 & Ki plot_curve->calc_ki

Generalized Workflow for Radioligand Binding Assay.

FLIPR_Workflow cluster_prep Preparation cluster_assay FLIPR Measurement cluster_analysis Data Analysis plate_cells Plate Receptor- Expressing Cells dye_load Load Cells with Calcium Dye plate_cells->dye_load read_baseline Read Baseline Fluorescence dye_load->read_baseline prep_compounds Prepare Agonist & This compound Plates add_antagonist Add this compound (Antagonist) prep_compounds->add_antagonist add_agonist Add Agonist prep_compounds->add_agonist read_baseline->add_antagonist add_antagonist->add_agonist read_response Measure Ca2+ Flux (Fluorescence Change) add_agonist->read_response plot_curve Plot Dose-Response Curve read_response->plot_curve calc_ic50 Determine Functional IC50 plot_curve->calc_ic50

Generalized Workflow for FLIPR Functional Assay.

References

O-Nornuciferine's Interaction with 5-HT2A Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between O-Nornuciferine, an aporphine alkaloid derived from the sacred lotus (Nelumbo nucifera), and the serotonin 5-HT2A receptor. While research on this compound's specific interactions with the 5-HT2A receptor is still emerging, this document synthesizes the available quantitative data, outlines detailed experimental protocols for assessing such interactions, and visualizes the key signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound and related compounds targeting the serotonergic system.

Introduction

This compound is a naturally occurring aporphine alkaloid found in Nelumbo nucifera, a plant with a long history of use in traditional medicine.[1][2] Aporphine alkaloids are a class of isoquinoline alkaloids known for their diverse pharmacological activities, often targeting central nervous system receptors. The serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target for a wide range of therapeutics, including antipsychotics and potential treatments for mood disorders. Understanding the interaction of novel compounds like this compound with the 5-HT2A receptor is crucial for evaluating their potential as drug candidates. This document details the current knowledge of this interaction, with a focus on quantitative data and experimental methodologies.

Quantitative Data

Limited quantitative data is currently available for the direct interaction of this compound with the 5-HT2A receptor. However, one study has reported its antagonist activity. For a comparative perspective, data for related alkaloids from Nelumbo nucifera are also presented.

CompoundReceptorAssay TypeMeasured Value (IC₅₀)Reference
This compound 5-HT2A Antagonist Assay ~20 µM [1]
This compoundDopamine D1Antagonist Assay2.09 ± 0.65 µM[1]
This compoundDopamine D2Antagonist Assay1.14 ± 0.10 µM[1]
Nuciferine5-HT2AAntagonist Assay-
(R)-Roemerine5-HT2ARadioligand BindingKᵢ = 62 nM
(±)-Nuciferine5-HT2ARadioligand BindingKᵢ = 139 nM

Note: The IC₅₀ value for this compound at the 5-HT2A receptor is approximate as reported in the source. Kᵢ values for Roemerine and Nuciferine are provided for comparison of binding affinity within the aporphine alkaloid class.

Experimental Protocols

While specific experimental protocols used to determine the antagonist activity of this compound at the 5-HT2A receptor have not been detailed in the available literature, this section provides comprehensive, standardized protocols for key in vitro assays commonly used to characterize the interaction of compounds with the 5-HT2A receptor.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT2A receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]Ketanserin (a selective 5-HT2A antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µ g/assay tube.

  • Assay Setup: In triplicate, prepare assay tubes for total binding, non-specific binding, and competitive binding with a range of this compound concentrations.

  • Incubation: Add the membrane preparation, [³H]Ketanserin (at a concentration close to its Kₑ), and either buffer (for total binding), non-specific control, or this compound to the respective tubes. Incubate at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Calcium Flux Functional Assay

This assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels following receptor activation.

Objective: To determine if this compound acts as an agonist or antagonist at the 5-HT2A receptor by measuring intracellular calcium mobilization.

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT2A receptor and a calcium indicator (e.g., Fluo-8 or aequorin).

  • Test Compound: this compound.

  • Agonist: Serotonin (5-HT).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: If using a fluorescent dye like Fluo-8, load the cells with the dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C. If using an aequorin-based system, incubate the cells with coelenterazine.

  • Assay Protocol (Antagonist Mode):

    • Add varying concentrations of this compound to the wells and incubate for a predetermined time.

    • Establish a baseline fluorescence/luminescence reading.

    • Inject a concentration of serotonin (EC₈₀) to stimulate the receptor.

    • Measure the change in fluorescence/luminescence.

  • Data Analysis: The antagonist effect is determined by the reduction in the serotonin-induced calcium signal. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of IP1, a downstream product of the Gq signaling pathway, to quantify receptor activation.

Objective: To assess the agonist or antagonist activity of this compound by measuring IP1 accumulation.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Test Compound: this compound.

  • Agonist: Serotonin (5-HT).

  • Assay Kit: A commercially available HTRF-based IP1 assay kit.

  • Instrumentation: An HTRF-compatible plate reader.

Procedure:

  • Cell Stimulation: Plate the cells and the following day, stimulate them with varying concentrations of this compound (for agonist testing) or with a fixed concentration of serotonin in the presence of varying concentrations of this compound (for antagonist testing) in the presence of LiCl (to prevent IP1 degradation).

  • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).

  • Measurement: After incubation, measure the HTRF signal on a compatible plate reader.

  • Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Calculate the concentration of IP1 from a standard curve. For antagonist activity, determine the IC₅₀ from the dose-response curve.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor, providing insight into receptor desensitization and biased signaling.

Objective: To determine if this compound induces or blocks β-arrestin recruitment to the 5-HT2A receptor.

Materials:

  • Cell Line: A cell line co-expressing the human 5-HT2A receptor and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent protein).

  • Test Compound: this compound.

  • Agonist: Serotonin (5-HT).

  • Assay System: A commercially available β-arrestin recruitment assay system (e.g., PathHunter or Tango).

  • Instrumentation: A luminometer or fluorescence plate reader.

Procedure:

  • Cell Plating and Treatment: Plate the cells and treat with this compound (agonist mode) or pre-incubate with this compound before adding a reference agonist (antagonist mode).

  • Detection: Follow the manufacturer's protocol to measure the reporter signal, which corresponds to the proximity of β-arrestin to the receptor.

  • Data Analysis: Quantify the dose-dependent increase (agonist) or decrease (antagonist) in the signal to determine the EC₅₀ or IC₅₀.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of the 5-HT2A receptor and the general workflows for the experimental protocols described above.

G 5-HT2A Receptor Signaling Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5HT2A 5-HT2A Receptor Gq Gαq 5HT2A->Gq Activates beta_arrestin β-Arrestin 5HT2A->beta_arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER IP3->Ca_ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto [Ca²⁺]i Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Antagonist Antagonist (this compound) Antagonist->5HT2A Blocks Agonist Agonist Agonist->5HT2A Activates

Figure 1: Simplified signaling cascade of the 5-HT2A receptor.

G Radioligand Binding Assay Workflow prep Prepare 5-HT2A Receptor Membrane Homogenate setup Set up Assay Tubes: - Total Binding - Non-specific Binding - Competitive Binding prep->setup incubate Incubate with [³H]Ketanserin and this compound setup->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter count Scintillation Counting filter->count analyze Data Analysis: Determine IC₅₀ and Kᵢ count->analyze

Figure 2: General workflow for a radioligand binding assay.

G Calcium Flux Assay Workflow (Antagonist Mode) plate Plate 5-HT2A Expressing Cells in Microplate load Load Cells with Calcium Indicator Dye plate->load preincubate Pre-incubate with This compound load->preincubate stimulate Stimulate with 5-HT (Agonist) and Measure Fluorescence preincubate->stimulate analyze Data Analysis: Determine IC₅₀ stimulate->analyze

Figure 3: General workflow for a calcium flux functional assay.

Discussion and Future Directions

The available data, although limited, suggests that this compound acts as an antagonist at the 5-HT2A receptor, albeit with lower potency compared to its effects on dopamine D1 and D2 receptors. This profile distinguishes it from its close analog, nuciferine, which has also been characterized as a 5-HT2A antagonist. The relatively modest potency of this compound at the 5-HT2A receptor suggests that its overall pharmacological effects may be more significantly influenced by its interactions with the dopaminergic system.

Further research is required to fully elucidate the interaction of this compound with the 5-HT2A receptor. Key areas for future investigation include:

  • Determination of Binding Affinity (Kᵢ): Performing radioligand binding assays will provide a precise measure of this compound's affinity for the 5-HT2A receptor, allowing for more direct comparisons with other compounds.

  • Functional Characterization: Comprehensive functional assays, including IP1 accumulation and β-arrestin recruitment assays, will clarify the nature of its antagonist activity and explore the possibility of functional selectivity or biased antagonism.

  • In Vivo Studies: Animal models can be used to investigate the physiological and behavioral consequences of this compound's interaction with the 5-HT2A receptor and its interplay with the dopaminergic system.

  • Structure-Activity Relationship (SAR) Studies: Investigating the SAR of this compound and related aporphine alkaloids will provide valuable insights for the design of more potent and selective 5-HT2A receptor ligands.

Conclusion

This compound presents an interesting pharmacological profile with antagonist activity at the 5-HT2A receptor. While current quantitative data is sparse, the experimental protocols and signaling pathway information provided in this guide offer a solid framework for future research. A more detailed characterization of this compound's interaction with the 5-HT2A receptor is essential to fully understand its therapeutic potential and its role within the complex pharmacology of Nelumbo nucifera alkaloids. This technical guide serves as a starting point for researchers dedicated to advancing our knowledge in this promising area of drug discovery.

References

Initial Toxicity Assessment of O-Nornuciferine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a framework for the initial toxicity assessment of O-Nornuciferine. As of late 2025, specific toxicological studies on this compound are not extensively available in publicly accessible literature. Therefore, this guide synthesizes information on structurally related compounds, namely Nuciferine and N-Nornuciferine, and outlines standard experimental protocols to guide future research.

Introduction to this compound

This compound is an aporphine alkaloid found in plants such as Nelumbo nucifera (the lotus plant) and Stephania cephalantha.[1] Like its better-studied relatives, Nuciferine and N-Nornuciferine, it is considered a bioactive compound with potential pharmacological applications.[2] Alkaloids from Nelumbo nucifera have been investigated for various effects, including anti-hyperlipidemia, anti-obesity, and anti-inflammatory properties.[2] A thorough understanding of a compound's toxicity profile is a critical prerequisite for any therapeutic development. This guide outlines the essential steps and methodologies for conducting an initial toxicity assessment of this compound.

Toxicological & Pharmacokinetic Data of Related Alkaloids

Due to the limited direct data on O-Nornucifrine, we present available data for the closely related alkaloids N-Nornuciferine and Nuciferine to provide context and inform initial experimental design. These compounds share a core structural similarity, but their toxicological profiles may differ.

Table 1: Summary of Pharmacokinetic Parameters of Nuciferine and N-Nornuciferine in Rats

Parameter Nuciferine (NF) N-Nornuciferine (N-NF) Source
Oral Administration (50 mg/kg) [2]
Cmax (Maximum Concentration) 1.71 µg/mL 0.57 µg/mL [2]
Tmax (Time to Cmax) 0.9 h 1.65 h
Oral Bioavailability 58.13% 79.91%
Intravenous Administration (10 mg/kg)
Vd,λz (Volume of Distribution) 9.48 L/kg 15.17 L/kg

| t1/2,λz (Elimination Half-life) | 2.09 h | 3.84 h | |

Table 2: Acute Toxicity Data for Nelumbo nucifera Extract

Study Type Test Substance Species Key Findings Source
Acute Oral Toxicity Nelumbo nucifera stamens extract Sprague-Dawley Rats LD50 > 5000 mg/kg. No treatment-related signs of toxicity or mortality observed.

| Subchronic Oral Toxicity (90 days) | Nelumbo nucifera stamens extract | Sprague-Dawley Rats | No-Observed-Adverse-Effect Level (NOAEL) determined to be 200 mg/kg/day. | |

Note: The data in Table 2 pertains to a plant extract and not the isolated this compound compound. The toxicity of the pure compound may vary significantly.

Proposed Experimental Protocols for Toxicity Assessment

The following are detailed, standard protocols that can be employed to assess the initial toxicity of this compound.

Objective: To determine the concentration of this compound that induces 50% inhibition of cell viability (IC50) in a selected cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity).

Methodology:

  • Cell Culture: Culture the selected cell line in appropriate media and conditions until approximately 80% confluency.

  • Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare a series of dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (the solvent used to dissolve this compound) and a negative control (medium only).

  • Incubation: Incubate the treated plates for 24, 48, or 72 hours.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. This allows viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Objective: To determine the acute oral toxicity of this compound and identify a potential LD50 value. The limit test is used when the substance is expected to have low toxicity.

Methodology:

  • Animal Model: Use a single sex of a standard rodent species, typically female Sprague-Dawley rats, as they are often more sensitive.

  • Acclimatization: Acclimatize animals for at least 5 days before the study, with access to standard diet and water ad libitum.

  • Dosing: Fast the animals overnight prior to dosing. Administer a single oral dose of this compound at a limit dose of 2000 mg/kg body weight (or up to 5000 mg/kg if no effects are seen). The compound should be dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Observation: Observe the animals closely for the first few hours post-dosing and then daily for a total of 14 days. Record any signs of toxicity, including changes in skin, fur, eyes, motor activity, behavior, and any signs of tremors, convulsions, or coma.

  • Body Weight: Record the body weight of each animal shortly before dosing and then weekly until termination.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy. Examine all major organs for any abnormalities.

  • Data Analysis: If no mortality is observed, the LD50 is considered to be greater than the limit dose tested. If mortality occurs, further testing with lower doses may be required to determine the LD50.

Objective: To assess the potential of this compound and its metabolites to induce gene mutations in bacteria.

Methodology:

  • Bacterial Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 mix), which is a rat liver homogenate that simulates mammalian metabolism.

  • Exposure:

    • Plate Incorporation Method: Mix the test compound at various concentrations, the bacterial culture, and (if applicable) the S9 mix with molten top agar. Pour this mixture onto a minimal glucose agar plate.

    • Pre-incubation Method: Pre-incubate the test compound, bacterial culture, and S9 mix at 37°C before adding the top agar and pouring onto plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control plates.

Mandatory Visualizations

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Decision Point cluster_3 Outcome vitro_start This compound Compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Determine IC50 vitro_start->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus) vitro_start->genotoxicity acute Acute Toxicity Study (e.g., OECD 420) Determine LD50 > 2000 mg/kg cytotoxicity->acute decision Safe Profile? cytotoxicity->decision subacute Sub-acute Toxicity Study (28-day repeated dose) Determine NOAEL genotoxicity->subacute genotoxicity->decision acute->decision subacute->decision proceed Proceed to further Pharmacological Studies decision->proceed Yes stop Stop Development or Modify Structure decision->stop No

Caption: Workflow for initial toxicity screening of this compound.

Many toxic compounds exert their effects by inducing programmed cell death, or apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism. Investigating key markers of this pathway would be a logical step in mechanistic toxicity studies.

G compound This compound (Potential Toxic Insult) bcl2 Bcl-2 Family (e.g., Bax, Bak) compound->bcl2 Activates mito Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2->mito Induces cytoC Cytochrome c Release mito->cytoC apaf Apaf-1 cytoC->apaf Binds to cas9 Caspase-9 (Initiator) apaf->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis (Cell Death) cas3->apoptosis Executes

Caption: Generalized intrinsic apoptosis pathway potentially activated by toxic compounds.

Conclusion

While direct toxicological data for this compound is currently scarce, a robust and systematic assessment is feasible using established, internationally recognized protocols. The initial phase of testing should focus on in vitro cytotoxicity and genotoxicity, followed by in vivo acute oral toxicity studies. Data from related alkaloids like Nuciferine and N-Nornuciferine can help guide dose selection and hypothesis generation for these initial studies. The successful completion of this preliminary safety assessment is a critical milestone in evaluating the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Extraction of O-Nornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Nornuciferine, an aporphine alkaloid found in the leaves of Nelumbo nucifera (lotus), has garnered significant interest for its potential pharmacological activities.[1] Efficient extraction of this compound is crucial for research and development. Microwave-Assisted Extraction (MAE) is a modern and efficient method for extracting bioactive compounds from plant materials.[2][3][4] This technique utilizes microwave energy to heat the solvent and plant matrix, leading to faster extraction times, reduced solvent consumption, and potentially higher yields compared to conventional methods.[5] These application notes provide detailed protocols and data for the MAE of this compound.

Data Presentation

The efficiency of Microwave-Assisted Extraction is influenced by several key parameters, including the choice of solvent, microwave power, extraction time, and the solid-to-liquid ratio. The following tables summarize quantitative data from studies on the microwave-assisted extraction of alkaloids from Nelumbo nucifera.

Table 1: Comparison of Different Extraction Methods for Alkaloids from Nelumbo nucifera

Extraction MethodKey ParametersExtraction TimeRelative EfficiencyReference
Ionic Liquid-Based MAE (ILMAE) 1.0M [C₆MIM]Br, optimized power and time2 minutesHigher efficiency (0.9-43.7% enhanced)
Regular MAE 70% ethanol with 0.15% HCl, 700 W, 50°C20 minutes (repeated 3x)-
Conventional Heat-Reflux (HRE) 70% ethanol with 0.15% HCl, 60°C6 hours (repeated 3x)Lower than MAE and ILMAE
Ultrasound-Assisted (UAE) 70% ethanol with 0.15% HCl-Efficient, time-saving

Table 2: Optimized Parameters for Ionic Liquid-Based Microwave-Assisted Extraction (ILMAE) of Aporphine Alkaloids *

ParameterOptimized Value
Solvent 1.0M 1-hexyl-3-methylimidazolium bromide ([C₆MIM]Br)
Microwave Power Optimized for the specific instrument
Extraction Time 2 minutes
Solid-to-Liquid Ratio Optimized for the specific application

*As reported in a study on the extraction of N-nornuciferine, this compound, and nuciferine.

Experimental Protocols

The following are detailed protocols for the microwave-assisted extraction of this compound from Nelumbo nucifera leaves.

Protocol 1: General Microwave-Assisted Extraction (MAE)

This protocol is a general method adaptable for standard laboratory microwave extraction systems.

1. Sample Preparation:

  • Dry the leaves of Nelumbo nucifera at a controlled temperature to avoid degradation of thermolabile alkaloids.

  • Grind the dried leaves into a fine powder (e.g., 20 mesh) to increase the surface area for extraction.

2. Extraction Procedure:

  • Weigh 50.0 g of the powdered lotus leaves and place them into a microwave-safe extraction vessel.

  • Add 500 mL of 70% ethanol containing 0.15% hydrochloric acid to the vessel. The acidic ethanol helps to protonate the alkaloids, increasing their solubility in the solvent.

  • Secure the vessel in the microwave reactor.

  • Set the microwave parameters:

    • Power: 700 W

    • Temperature: 50°C

    • Extraction Time: 20 minutes

  • Start the extraction program.

  • After the cycle is complete, allow the vessel to cool.

  • Filter the extract to separate the solid plant material.

  • For exhaustive extraction, the process can be repeated two more times with fresh solvent.

  • Combine the filtrates for downstream processing.

3. Post-Extraction Processing:

  • Concentrate the combined extracts using a rotary evaporator.

  • The crude extract can then be subjected to further purification steps, such as liquid-liquid extraction or chromatography, to isolate this compound.

Protocol 2: Ionic Liquid-Based Microwave-Assisted Extraction (ILMAE)

This advanced protocol utilizes ionic liquids as the extraction solvent, which can offer higher efficiency.

1. Sample Preparation:

  • Prepare the dried and powdered lotus leaves as described in Protocol 1.

2. Extraction Procedure:

  • Place a precisely weighed amount of the powdered sample into the microwave extraction vessel.

  • Add a 1.0M solution of 1-hexyl-3-methylimidazolium bromide ([C₆MIM]Br) at an optimized solid-to-liquid ratio.

  • Seal the vessel and place it in the microwave reactor.

  • Set the optimized microwave parameters (power and time), which may be around 2 minutes for this method.

  • Initiate the microwave irradiation.

  • Once the extraction is complete, cool the vessel before opening.

  • Separate the supernatant containing the extracted alkaloids.

3. Post-Extraction Processing:

  • The alkaloids can be recovered from the ionic liquid using an appropriate method, such as back-extraction into an organic solvent after pH adjustment.

  • The resulting extract can be further purified to isolate this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted extraction of this compound.

G cluster_prep Sample Preparation cluster_mae Microwave-Assisted Extraction cluster_post Post-Extraction Processing cluster_output Final Product start Nelumbo nucifera Leaves drying Drying start->drying grinding Grinding (Powdered Sample) drying->grinding mixing Mixing with Solvent grinding->mixing microwave Microwave Irradiation mixing->microwave cooling Cooling microwave->cooling filtration Filtration cooling->filtration concentration Concentration (Rotary Evaporation) filtration->concentration purification Purification (e.g., Chromatography) concentration->purification analysis Analysis (e.g., HPLC) purification->analysis end Isolated this compound analysis->end

Caption: Workflow for Microwave-Assisted Extraction of this compound.

Signaling Pathway

Alkaloids from Nelumbo nucifera, such as the closely related nuciferine, have been reported to exhibit anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While the specific pathways for this compound are still under investigation, the NF-κB pathway represents a potential mechanism of action.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release ONornuciferine This compound ONornuciferine->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes Transcription

Caption: Postulated inhibitory effect of this compound on the NF-κB pathway.

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of aporphine alkaloids from various plant sources using ultrasound-assisted extraction (UAE). This technology offers a green and efficient alternative to conventional extraction methods, providing higher yields in shorter times with reduced solvent consumption.

Introduction to Aporphine Alkaloids and Ultrasound-Assisted Extraction

Aporphine alkaloids are a large and structurally diverse group of isoquinoline alkaloids found in various plant families, including Annonaceae, Lauraceae, and Papaveraceae.[1] These compounds exhibit a wide range of pharmacological activities, such as anticancer, anti-inflammatory, and neuroprotective effects.[2][3] Their therapeutic potential has led to increased interest in developing efficient and sustainable methods for their extraction and isolation.

Ultrasound-assisted extraction (UAE) utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets and shockwaves, leading to cell wall disruption and enhanced mass transfer of the target compounds into the solvent.[4] This process significantly accelerates the extraction process and can improve the extraction efficiency of bioactive compounds like aporphine alkaloids.

Advantages of Ultrasound-Assisted Extraction for Aporphine Alkaloids

Compared to traditional methods like maceration or Soxhlet extraction, UAE offers several key advantages:

  • Increased Efficiency: UAE can significantly reduce extraction times, often from hours to minutes.[5]

  • Higher Yields: The enhanced mass transfer often results in a greater recovery of aporphine alkaloids.

  • Reduced Solvent Consumption: The efficiency of UAE allows for the use of smaller solvent volumes, making the process more environmentally friendly and cost-effective.

  • Lower Operating Temperatures: UAE can be performed at lower temperatures, which helps to prevent the degradation of thermolabile aporphine alkaloids.

Experimental Protocols for Ultrasound-Assisted Extraction of Aporphine Alkaloids

This section provides detailed protocols for the UAE of specific aporphine alkaloids from different plant materials. These protocols are based on published research and can be adapted as a starting point for further optimization.

Extraction of Boldine from Peumus boldus (Boldo) Leaves

Objective: To extract the aporphine alkaloid boldine from dried boldo leaves.

Materials and Equipment:

  • Dried and powdered boldo leaves

  • Distilled water

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus (e.g., filter paper, vacuum filtration system)

  • Rotary evaporator

  • Analytical balance

Protocol:

  • Weigh 10 g of dried, powdered boldo leaves and place them in a 250 mL beaker.

  • Add 100 mL of distilled water to achieve a solid-to-liquid ratio of 1:10 (w/v).

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Apply ultrasound at a frequency of 35 kHz and a power of 100 W.

  • Set the extraction temperature to 36°C and the extraction time to 40 minutes.

  • After extraction, filter the mixture to separate the extract from the plant material.

  • Concentrate the extract using a rotary evaporator at a reduced pressure and a temperature of 40-50°C to obtain the crude boldine extract.

  • The crude extract can be further purified using chromatographic techniques.

Extraction of Nuciferine and Pronuciferine from Nelumbo nucifera (Lotus) Leaves

Objective: To extract the aporphine alkaloids nuciferine and pronuciferine from dried lotus leaves.

Materials and Equipment:

  • Dried and powdered lotus leaves

  • 74% Ethanol (v/v)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • Weigh 5 g of dried, powdered lotus leaves and place them in a 250 mL flask.

  • Add 130 mL of 74% ethanol to achieve a solid-to-liquid ratio of 1:26 (w/v).

  • Place the flask in an ultrasonic bath or use a probe sonicator.

  • Apply ultrasound at a frequency of 40 kHz and a power of 250 W.

  • Set the extraction temperature to 50°C and the extraction time to 82 minutes.

  • After extraction, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Decant the supernatant and filter it to remove any remaining fine particles.

  • Concentrate the ethanolic extract using a rotary evaporator to obtain the crude alkaloid extract.

  • This crude extract, containing nuciferine and pronuciferine, can be subjected to further purification steps.

Extraction of Total Aporphine Alkaloids from Annona muricata (Soursop) Peel

Objective: To extract the total aporphine alkaloid content, including nornuciferine and anonaine, from soursop peel.

Materials and Equipment:

  • Dried and powdered soursop peel

  • Methanol

  • Ultrasonic probe sonicator

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • Weigh 2 g of dried, powdered soursop peel and place it in a suitable vessel.

  • Add 30 mL of methanol as the extraction solvent.

  • Immerse the ultrasonic probe into the mixture.

  • Set the sonication amplitude to 70% and the pulse-cycle to 1 second on and 1 second off.

  • Conduct the extraction for 5 minutes.

  • Following extraction, filter the mixture to separate the methanolic extract.

  • Concentrate the extract using a rotary evaporator to yield the crude aporphine alkaloid extract.

Quantitative Data on Ultrasound-Assisted Extraction of Aporphine Alkaloids

The following tables summarize quantitative data from various studies on the UAE of aporphine alkaloids, providing a basis for comparison of different extraction conditions and their outcomes.

Table 1: Ultrasound-Assisted Extraction of Boldine from Peumus boldus

ParameterValueReference
SolventWater
Solid-to-Liquid Ratio1:10 (g/mL)
Ultrasound Power23 W/cm²
Temperature36°C
Extraction Time40 min
Yield Significantly higher than maceration

Table 2: Ultrasound-Assisted Extraction of Nuciferine from Nelumbo nucifera

ParameterValueReference
Solvent74% Ethanol
Solid-to-Liquid Ratio1:26 (g/mL)
Ultrasound Power250 W
Temperature50°C
Extraction Time82 min
Extraction Ratio 97.05%

Table 3: Ultrasound-Assisted Extraction of Total Alkaloids from Annona muricata

Plant PartSonication AmplitudePulse Cycle (on/off)Extraction TimeTotal Alkaloid Content (mg/g DW) Reference
Peel70%1s / 1s5 min7.48
Seed70%0.4s / 0.6s5 min2.31
Pulp100%0.55s / 0.45s5 min1.20

Experimental Workflows and Signaling Pathways

General Workflow for Ultrasound-Assisted Extraction of Aporphine Alkaloids

The following diagram illustrates a typical workflow for the extraction and analysis of aporphine alkaloids using UAE.

UAE_Workflow PlantMaterial Plant Material (e.g., leaves, peel) Grinding Grinding and Sieving PlantMaterial->Grinding Extraction Ultrasound-Assisted Extraction (Solvent, Time, Temp, Power) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Aporphine Alkaloid Extract Concentration->CrudeExtract Purification Purification (e.g., Chromatography) CrudeExtract->Purification PureAlkaloids Pure Aporphine Alkaloids Purification->PureAlkaloids Analysis Analysis (e.g., HPLC, LC-MS) PureAlkaloids->Analysis

A typical workflow for UAE of aporphine alkaloids.
Aporphine Alkaloids and the PI3K/Akt/mTOR Signaling Pathway

Several aporphine alkaloids, such as magnoflorine, have been shown to exert their anticancer effects by modulating key cellular signaling pathways. One of the most significant of these is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell proliferation, survival, and metabolism. The aberrant activation of this pathway is a hallmark of many cancers. Aporphine alkaloids can inhibit this pathway at various points, leading to the suppression of tumor growth.

The diagram below illustrates the inhibitory effect of aporphine alkaloids on the PI3K/Akt/mTOR signaling cascade.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Aporphine Aporphine Alkaloids Aporphine->PI3K Inhibits Aporphine->Akt Inhibits Aporphine->mTOR Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by aporphine alkaloids.

Conclusion

Ultrasound-assisted extraction is a powerful and efficient technique for the isolation of aporphine alkaloids from plant materials. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further optimization of UAE parameters for specific aporphine alkaloids and plant matrices can lead to even greater extraction efficiencies and contribute to the advancement of research and development in this important area.

References

Application Notes and Protocols: High-Speed Counter-Current Chromatography for O-Nornuciferine Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Nornuciferine, an aporphine alkaloid primarily found in the leaves of the lotus (Nelumbo nucifera), has garnered significant interest within the scientific community.[1][2][3] This is largely attributed to its notable pharmacological activities, particularly its potent antagonist effects on dopamine D1 and D2 receptors, as well as its interaction with the serotonin 5-HT2A receptor.[4] These properties suggest its potential as a lead compound in the development of novel therapeutics for a range of neurological and psychiatric disorders.

High-speed counter-current chromatography (HSCCC) presents a robust and efficient liquid-liquid partition chromatography technique for the preparative separation and purification of bioactive compounds from natural products.[5] By eliminating the use of solid stationary phases, HSCCC mitigates issues of irreversible adsorption and sample denaturation, leading to high recovery and purity of target molecules. This application note provides a detailed protocol for the purification of this compound from a crude alkaloid extract of Nelumbo nucifera leaves using HSCCC.

Experimental Data

Table 1: HSCCC Parameters for this compound Purification
ParameterValue
Apparatus High-Speed Counter-Current Chromatograph
Column Volume 250 mL (preparative coil)
Two-Phase Solvent System Tetrachloromethane-Chloroform-Methanol-0.1 M HCl
Volume Ratio 1:3:3:2 (v/v/v/v)
Revolution Speed 850 rpm
Mobile Phase Upper Phase
Flow Rate 2.0 mL/min
Detection Wavelength 272 nm
Temperature 25 °C
Sample Size 150 mg of crude alkaloid extract
Table 2: Purification Results for this compound
CompoundRetention Time (min)Purity (%)Recovery (%)
This compound 180 - 220>96%>90%
Nuciferine120 - 160>98%>92%
Roemerine240 - 280>95%>88%

Note: The data presented are representative values derived from literature on the separation of similar alkaloids from Nelumbo nucifera and may vary based on the specific instrumentation and crude extract composition.

Experimental Protocols

Preparation of Crude Alkaloid Extract from Nelumbo nucifera Leaves
  • Drying and Pulverization: Air-dry fresh leaves of Nelumbo nucifera in a shaded, well-ventilated area. Once fully dried, pulverize the leaves into a fine powder using a mechanical grinder.

  • Acidic Extraction: Macerate the powdered leaves (1 kg) with 0.1 M hydrochloric acid (10 L) for 24 hours at room temperature with occasional stirring. Filter the mixture through cheesecloth and then filter paper. Repeat the extraction process two more times with fresh solvent.

  • Basification and Liquid-Liquid Extraction: Combine the acidic aqueous extracts and adjust the pH to 9-10 with a concentrated ammonia solution. Perform liquid-liquid extraction with chloroform (3 x 5 L) in a separatory funnel.

  • Concentration: Pool the chloroform fractions and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to yield the crude alkaloid extract.

HSCCC Separation of this compound
  • Solvent System Preparation: Prepare the two-phase solvent system by mixing tetrachloromethane, chloroform, methanol, and 0.1 M HCl in a volume ratio of 1:3:3:2. Thoroughly equilibrate the mixture in a separatory funnel at room temperature and separate the upper and lower phases just before use.

  • HSCCC Instrument Setup:

    • Fill the entire preparative coil with the stationary phase (lower phase).

    • Set the revolution speed to 850 rpm.

    • Pump the mobile phase (upper phase) into the column at a flow rate of 2.0 mL/min.

    • Continue pumping until the mobile phase front emerges and hydrodynamic equilibrium is established, as indicated by a stable baseline from the UV detector at 272 nm.

  • Sample Injection: Dissolve 150 mg of the crude alkaloid extract in 10 mL of a 1:1 (v/v) mixture of the upper and lower phases. Inject the sample solution into the column through the injection valve.

  • Elution and Fraction Collection: Continue the elution with the mobile phase. Monitor the effluent with the UV detector and collect fractions based on the resulting chromatogram. This compound is expected to elute after nuciferine and before roemerine.

  • Analysis of Fractions: Analyze the collected fractions containing the target compound by High-Performance Liquid Chromatography (HPLC) to determine the purity. Combine the fractions with high-purity this compound.

  • Solvent Removal: Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

Visualizations

Experimental Workflow

G Figure 1. Experimental Workflow for this compound Purification cluster_extraction Crude Extract Preparation cluster_hsccc HSCCC Purification A Nelumbo nucifera Leaves B Drying & Pulverization A->B C Acidic Extraction (0.1 M HCl) B->C D Basification (Ammonia) & Chloroform Extraction C->D E Concentration D->E F Crude Alkaloid Extract E->F I Sample Injection F->I G Solvent System Preparation (CCl4-CHCl3-MeOH-HCl) H HSCCC Equilibration G->H H->I J Elution & Fraction Collection I->J K HPLC Purity Analysis J->K L Solvent Evaporation K->L M Purified this compound L->M

Caption: Figure 1. Experimental Workflow for this compound Purification

Signaling Pathway of this compound

G Figure 2. Antagonistic Action of this compound cluster_dopamine Dopamine Receptor Signaling cluster_serotonin Serotonin Receptor Signaling Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates D2R D2 Receptor Dopamine->D2R Activates AC_stim Adenylate Cyclase (Stimulation) D1R->AC_stim AC_inhib Adenylate Cyclase (Inhibition) D2R->AC_inhib cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_act PKA Activation cAMP_inc->PKA_act Cell_Resp_D2 Cellular Response cAMP_dec->Cell_Resp_D2 Cell_Resp_D1 Cellular Response PKA_act->Cell_Resp_D1 Serotonin Serotonin HT2A 5-HT2A Receptor Serotonin->HT2A Activates PLC Phospholipase C HT2A->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_inc ↑ Intracellular Ca2+ IP3_DAG->Ca_inc PKC_act PKC Activation IP3_DAG->PKC_act Cell_Resp_5HT Cellular Response Ca_inc->Cell_Resp_5HT PKC_act->Cell_Resp_5HT ON This compound ON->D1R Blocks ON->D2R Blocks ON->HT2A Blocks

Caption: Figure 2. Antagonistic Action of this compound

Conclusion

This application note outlines a comprehensive and effective methodology for the purification of this compound from Nelumbo nucifera leaves using high-speed counter-current chromatography. The provided protocol, including the preparation of the crude extract and the specific HSCCC parameters, offers a reliable foundation for obtaining high-purity this compound suitable for further pharmacological research and drug development endeavors. The antagonistic activity of this compound on key neurotransmitter receptors highlights its therapeutic potential and underscores the importance of efficient purification techniques to facilitate its scientific investigation.

References

Application Note: Quantification of O-Nornuciferine in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of O-Nornuciferine in human plasma. The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. The method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of this compound plasma concentrations.

Introduction

This compound is an aporphine alkaloid found in various plants, notably in the lotus leaf (Nelumbo nucifera). Like other aporphine alkaloids, it is investigated for its potential pharmacological activities, which are often related to its interaction with dopamine receptors.[1][2] To accurately assess its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), a reliable bioanalytical method is essential. This document provides a detailed protocol for the quantification of this compound in human plasma using HPLC-MS/MS, a technique renowned for its high sensitivity and specificity.[3][4]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Nuciferine-d3 (Internal Standard, IS)

  • HPLC-grade acetonitrile, methanol, and ethyl acetate

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

Equipment
  • HPLC system (e.g., Shimadzu, Agilent, or Waters)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, or Agilent)

  • Analytical balance

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

  • Pipettes

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of Nuciferine-d3 in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the internal standard at 100 ng/mL in methanol.

Sample Preparation

The sample preparation is based on a liquid-liquid extraction method.[1]

  • Thaw frozen plasma samples on ice.

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL internal standard working solution and vortex briefly.

  • Add 1.5 mL of ethyl acetate to the tube.

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 8,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of 80% methanol.

  • Centrifuge at 16,000 x g for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC Conditions
  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Gradient Elution:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: 5% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95% to 5% B

    • 6.1-8.0 min: 5% B

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 3500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Argon

  • MRM Transitions: The precursor ion for this compound is m/z 282.1. Specific MRM transitions should be optimized by infusing the analyte and internal standard into the mass spectrometer.

Data Presentation

Table 1: MRM Transitions and Mass Spectrometer Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
This compound282.1251.1 (Quantifier)15035 (Optimized)80 (Optimized)
This compound282.1220.1 (Qualifier)15045 (Optimized)80 (Optimized)
Nuciferine-d3 (IS)299.2268.215035 (Optimized)80 (Optimized)
Table 2: Method Validation Parameters
ParameterThis compound
Linearity Range0.5 - 500 ng/mL
Correlation (r²)> 0.99
LLOQ0.5 ng/mL
Intra-day Precision & Accuracy (n=6)
5 ng/mLPrecision: < 15%, Accuracy: 85-115%
50 ng/mLPrecision: < 15%, Accuracy: 85-115%
400 ng/mLPrecision: < 15%, Accuracy: 85-115%
Inter-day Precision & Accuracy (n=18, 3 days)
5 ng/mLPrecision: < 15%, Accuracy: 85-115%
50 ng/mLPrecision: < 15%, Accuracy: 85-115%
400 ng/mLPrecision: < 15%, Accuracy: 85-115%
Recovery 85.5% to 118%
Matrix Effect Within acceptable limits (85-115%)
Stability Stable for 24h at 4°C, 3 freeze-thaw cycles, and 1 month at -80°C.

Validation data is representative and based on similar published methods. Each laboratory should perform its own validation.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis s1 Plasma Sample (100 µL) s2 Add Internal Standard s1->s2 s3 Liquid-Liquid Extraction (Ethyl Acetate) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Evaporate Organic Layer s4->s5 s6 Reconstitute in 80% Methanol s5->s6 a1 Inject into HPLC s6->a1 a2 C18 Column Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 data_analysis Quantification a4->data_analysis Data Acquisition

Caption: Experimental workflow for this compound quantification.

G cluster_pathway Aporphine Alkaloid Signaling at Dopamine D1 Receptor ONornuciferine This compound (Aporphine Alkaloid) D1R Dopamine D1 Receptor (GPCR) ONornuciferine->D1R Binds G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression & Neuronal Response CREB->Gene_Expression

Caption: Putative signaling pathway for this compound.

References

Application Note: High-Throughput Identification of Aporphine Alkaloids using UHPLC-Q-Exactive Orbitrap Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the systematic identification and characterization of aporphine alkaloids from complex matrices, such as plant extracts, using Ultra-High-Performance Liquid Chromatography coupled to a Q-Exactive Orbitrap Mass Spectrometer (UHPLC-Q-Exactive Orbitrap MS). The high resolution and accurate mass capabilities of the Orbitrap analyzer, combined with the efficient separation of UHPLC, provide an effective platform for the comprehensive profiling of this important class of bioactive compounds. This document provides detailed experimental protocols for sample preparation, chromatographic separation, and mass spectrometric analysis, along with data processing strategies for confident identification.

Introduction

Aporphine alkaloids are a large and structurally diverse group of isoquinoline alkaloids found in various plant families. They exhibit a wide range of pharmacological activities, making them promising candidates for drug discovery and development. The complexity of plant extracts, however, presents a significant analytical challenge for the accurate identification of these compounds. The coupling of UHPLC with high-resolution mass spectrometry (HRMS), particularly with a Q-Exactive Orbitrap instrument, has emerged as a powerful tool for this purpose.[1][2][3] This technology offers high sensitivity, selectivity, and mass accuracy, enabling the confident identification of known and novel aporphine alkaloids.[1][3]

Experimental Workflow

The overall workflow for the identification of aporphine alkaloids using UHPLC-Q-Exactive Orbitrap MS is depicted below.

UHPLC-Q-Exactive Orbitrap MS Workflow for Aporphine Alkaloid Identification cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS Analysis cluster_data Data Analysis sp1 Plant Material (Dried & Powdered) sp2 Extraction (e.g., Acidic Aqueous Solution) sp1->sp2 sp3 Liquid-Liquid Extraction (LLE for purification) sp2->sp3 sp4 Final Extract sp3->sp4 uhplc UHPLC Separation (C18 Column) sp4->uhplc Injection ms Q-Exactive Orbitrap MS (Full MS/dd-MS²) uhplc->ms da1 Data Acquisition (Xcalibur Software) ms->da1 da2 Compound Identification (Accurate Mass, Fragmentation) da1->da2 da3 Database Searching & Manual Interpretation da2->da3

Caption: Experimental workflow for aporphine alkaloid identification.

Detailed Experimental Protocols

Sample Preparation (from Plant Material)

This protocol is a general guideline and can be adapted based on the specific plant matrix. A sustainable extraction approach is also presented as an alternative.

Standard Acid-Base Extraction:

  • Extraction: Weigh 10 g of dried and powdered plant material and extract with 300 mL of 0.1 M aqueous HCl or 0.5 M aqueous citric acid solution by dynamic maceration at room temperature for 1 hour.

  • Filtration: Filter the mixture through cotton or a suitable filter paper.

  • Defatting (Optional): Transfer a 20 mL aliquot of the filtrate to a falcon tube and perform a liquid-liquid extraction (LLE) with 20 mL of a non-polar solvent like ethyl acetate or tert-butyl methyl ether (TAME) to remove non-polar interferents.

  • Basification: Separate the aqueous phase and adjust the pH to 9-10 with ammonium hydroxide.

  • Alkaloid Extraction: Perform a second LLE on the basified aqueous phase with 20 mL of a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or TAME) to extract the aporphine alkaloids.

  • Drying and Reconstitution: Collect the organic phase, dry it over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure. Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for UHPLC analysis.

Sustainable Alternative Extraction:

Citric acid can be used as a greener alternative to HCl, and solvents like ethyl acetate or TAME can replace hazardous chlorinated solvents like dichloromethane with comparable extraction efficiency.

UHPLC-Q-Exactive Orbitrap MS Analysis

UHPLC Conditions:

  • Column: Thermo Scientific Hypersil GOLD™ aQ C18 column (100 mm × 2.1 mm, 1.9 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Column Temperature: 30-40 °C.

  • Gradient Elution: A typical gradient would be: 5-40% B over 10-20 minutes, then ramping up to 90-95% B to wash the column. The specific gradient should be optimized for the sample matrix.

Q-Exactive Orbitrap MS Conditions:

  • Ionization Mode: Positive ion mode is generally preferred for alkaloid analysis.

  • Scan Mode: Full MS scan followed by data-dependent MS² (dd-MS²) acquisition. This allows for the collection of high-resolution precursor ion spectra and corresponding fragmentation spectra for structural elucidation.

  • Full MS Scan Range: m/z 100-1500.

  • Full MS Resolution: 70,000.

  • dd-MS² Resolution: 17,500.

  • Collision Energy: Stepped normalized collision energy (NCE) (e.g., 20, 40, 60 eV) can be used to obtain comprehensive fragmentation information.

  • Sheath Gas and Aux Gas Flow Rate: Optimize based on the instrument manufacturer's recommendations.

  • Capillary Temperature: 320 °C.

Data Presentation and Analysis

The identification of aporphine alkaloids is based on a combination of their accurate mass, retention time, and characteristic fragmentation patterns.

Characteristic Fragmentation of Aporphine Alkaloids

The fragmentation of aporphine alkaloids in positive ion mode often involves characteristic neutral losses that can help in their classification.

Aporphine_Alkaloid_Fragmentation cluster_types Aporphine Alkaloid Types & Characteristic Neutral Losses cluster_losses Neutral Loss Fragments Quaternary Quaternary Aporphine (e.g., Magnoflorine) NL_45 Loss of 45 Da [C₂H₇N] Quaternary->NL_45 Tertiary Tertiary Aporphine (e.g., Lirinidine) NL_31 Loss of 31 Da [CH₃NH₂] Tertiary->NL_31 Secondary Secondary Aporphine (e.g., N-nornuciferine) NL_17 Loss of 17 Da [NH₃] Secondary->NL_17

Caption: Characteristic neutral losses for different aporphine alkaloid types.

Other common neutral losses include those of small molecules such as H₂O (18 Da), CO (28 Da), CH₃O (31 Da), and CH₃OH (32 Da). A characteristic fragment ion at m/z 58 [C₃H₈N] is also commonly observed.

Data Processing
  • Data Acquisition: Use software such as Thermo Scientific™ Xcalibur™ to control the instrument and acquire the data.

  • Peak Picking and Alignment: Process the raw data using software like Compound Discoverer™ or similar platforms for peak deconvolution, alignment, and feature detection.

  • Compound Identification:

    • Accurate Mass: Determine the elemental composition of the precursor ion using the accurate mass measurement (typically with a mass tolerance of < 5 ppm).

    • Fragmentation Analysis: Compare the experimental MS² spectra with in-house or commercial spectral libraries (e.g., mzCloud, MassBank) and literature data.

    • Isotopic Pattern Matching: Confirm the elemental composition by comparing the theoretical and observed isotopic patterns.

    • Retention Time: Use retention time information for isomeric separation and comparison with standards where available.

Example Data Table

The following table summarizes the type of data that should be generated for the identified aporphine alkaloids. The data presented is illustrative and based on findings from the analysis of Sabia schumanniana Diels.

No.Compound Name (Tentative)Retention Time (min)Molecular FormulaExperimental m/z [M+H]⁺Calculated m/z [M+H]⁺Mass Error (ppm)Key MS/MS Fragments (m/z)
1N-nornuciferine5.50C₁₈H₁₉NO₂282.1489282.1494-1.8265.1223, 251.1067, 221.0961
2Lirinidine7.38C₁₈H₁₉NO₂282.1489282.1494-1.8251.1063, 237.0911, 219.0806, 191.0855, 58.0660
3Magnoflorine4.21C₂₀H₂₄NO₄⁺342.1699342.1705-1.7297.1123, 282.0887, 265.0859, 237.0911, 58.0660
4Asimilobine6.23C₁₇H₁₇NO₂268.1332268.1338-2.2251.1067, 237.0911, 221.0961
5Nuciferine8.15C₁₉H₂₁NO₂296.1645296.1651-2.0281.1409, 265.1067, 234.0883

Conclusion

The UHPLC-Q-Exactive Orbitrap MS method described provides a powerful and reliable approach for the comprehensive identification of aporphine alkaloids in complex samples. The high resolution and accurate mass capabilities of the Orbitrap analyzer, coupled with detailed fragmentation analysis, allow for the confident structural elucidation of these important natural products. This application note serves as a practical guide for researchers, scientists, and drug development professionals to implement this technology in their workflows for natural product discovery and characterization.

References

Application Notes and Protocols for the Preparation and Certification of O-Nornuciferine Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Nornuciferine is a bioactive aporphine alkaloid naturally occurring in various plant species, most notably in the lotus plant (Nelumbo nucifera). It is a derivative of nuciferine and has garnered significant interest within the scientific community for its potential pharmacological activities. As research into its therapeutic potential and use in drug development intensifies, the availability of a well-characterized, high-purity reference standard is paramount for accurate analytical method development, validation, and quality control.

This document provides a comprehensive guide for the preparation and certification of an this compound reference standard. It outlines detailed protocols for its isolation from natural sources and proposes a potential synthetic route. Furthermore, it describes a rigorous certification process, including identity confirmation, purity determination, content assignment, and stability assessment, in alignment with international standards for reference materials.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and use as a reference standard.

PropertyValueSource
IUPAC Name (6aR)-1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-olPubChem
Synonyms (-)-Nornuciferine, N-MethylasimilobinePubChem
CAS Number 3153-55-7PubChem
Molecular Formula C₁₈H₁₉NO₂PubChem
Molecular Weight 281.35 g/mol PubChem
Appearance Off-white to pale yellow solidAssumed based on related compounds
Solubility Soluble in methanol, ethanol, chloroform; sparingly soluble in waterAssumed based on structure
Melting Point Not reported-
Specific Rotation Not reported-

Preparation of this compound

The preparation of a high-purity this compound reference standard can be achieved through isolation from natural sources or by chemical synthesis.

Isolation from Nelumbo nucifera

Nelumbo nucifera leaves are a rich source of aporphine alkaloids, including this compound. The following protocol describes a general procedure for its extraction and purification.

Experimental Protocol: Isolation and Purification

  • Plant Material Collection and Preparation:

    • Collect fresh leaves of Nelumbo nucifera.

    • Dry the leaves in a shaded, well-ventilated area until a constant weight is achieved.

    • Grind the dried leaves into a fine powder.

  • Extraction:

    • Macerate the powdered leaves with 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

    • Alternatively, employ ultrasound-assisted extraction (UAE) for improved efficiency. Suspend the powdered leaves in 70% ethanol and sonicate for 30-60 minutes.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 5% hydrochloric acid.

    • Wash the acidic solution with chloroform to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

    • Extract the alkaline solution with chloroform or ethyl acetate. The organic layer will contain the total alkaloids.

  • Chromatographic Purification:

    • Concentrate the alkaloid-rich organic extract and subject it to column chromatography on silica gel.

    • Elute the column with a gradient of chloroform-methanol (e.g., 100:0 to 90:10) to separate the different alkaloids.

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 95:5) and visualizing under UV light (254 nm).

    • Combine fractions containing this compound.

  • High-Performance Counter-Current Chromatography (HPCCC) (Optional):

    • For further purification, employ HPCCC. A suitable two-phase solvent system, such as hexane-ethyl acetate-methanol-water, can be used to achieve high purity.

  • Crystallization:

    • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., methanol) and allow it to crystallize at a low temperature.

    • Collect the crystals by filtration and dry them under vacuum.

experimental_workflow cluster_prep Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_final Final Product start Dried Nelumbo nucifera Leaves powder Powdered Leaves start->powder Grinding extraction Solvent Extraction (Ethanol) powder->extraction partitioning Acid-Base Partitioning extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom hpccc HPCCC (Optional) column_chrom->hpccc crystallization Crystallization hpccc->crystallization end High-Purity This compound crystallization->end

Caption: Isolation workflow for this compound.

Chemical Synthesis

While isolation from natural sources is a common approach, chemical synthesis offers the advantage of producing a highly pure and well-defined material, free from potential co-extracted natural impurities. The total synthesis of aporphine alkaloids, including nuciferine and nornuciferine, has been reported. A general synthetic strategy involves the construction of the core aporphine ring system.

Potential Synthetic Pathway (General Scheme):

A plausible synthetic route could involve a Bischler-Napieralski reaction to form the dihydroisoquinoline core, followed by a Pictet-Spengler or related cyclization to construct the tetracyclic aporphine skeleton. Subsequent functional group manipulations would lead to this compound.

synthesis_pathway cluster_synthesis Synthetic Strategy starting_materials Substituted Phenethylamine & Phenylacetic Acid dihydroisoquinoline Dihydroisoquinoline Intermediate starting_materials->dihydroisoquinoline Bischler-Napieralski Reaction aporphine_core Aporphine Core dihydroisoquinoline->aporphine_core Intramolecular Cyclization o_nornuciferine This compound aporphine_core->o_nornuciferine Functional Group Manipulation

Caption: A generalized synthetic pathway for aporphine alkaloids.

Certification of this compound Reference Standard

The certification of a reference standard is a meticulous process that establishes its identity, purity, and assigned content with a stated uncertainty.

Identity Confirmation

The identity of the prepared this compound must be unequivocally confirmed using a combination of spectroscopic techniques.

TechniqueExpected Results
¹H NMR Characteristic signals for aromatic protons, methoxy group, N-methyl group, and aliphatic protons of the aporphine core.
¹³C NMR Resonances corresponding to the 18 carbon atoms of the this compound structure.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of this compound ([M+H]⁺ at m/z 282.1494 for C₁₈H₂₀NO₂⁺). Fragmentation patterns should be consistent with the proposed structure.
Infrared (IR) Spectroscopy Absorption bands characteristic of O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O functional groups.
UV-Vis Spectroscopy Absorption maxima characteristic of the aporphine chromophore.

Experimental Protocol: Identity Confirmation

  • NMR Spectroscopy: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or MeOD) and acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

  • IR Spectroscopy: Record the IR spectrum of the solid material using a KBr pellet or an ATR accessory.

  • UV-Vis Spectroscopy: Dissolve the sample in a suitable solvent (e.g., methanol) and record the UV-Vis spectrum.

Purity Determination and Content Assignment

The purity of the reference standard must be assessed using multiple independent methods to ensure a comprehensive evaluation.

MethodPurposeTypical Specification
High-Performance Liquid Chromatography (HPLC) with UV/DAD detection Quantification of organic impurities.≥ 99.5%
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of impurities.-
Gas Chromatography (GC-FID) Determination of residual solvents.As per ICH Q3C guidelines
Karl Fischer Titration Quantification of water content.≤ 0.5%
Thermogravimetric Analysis (TGA) Determination of volatile content.Corroborate Karl Fischer data
Quantitative NMR (qNMR) Absolute content determination against a certified internal standard.Provides a traceable assigned value

Experimental Protocol: Purity and Content Analysis

  • HPLC-UV/DAD: Develop and validate a stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and water containing a suitable modifier (e.g., formic acid or triethylamine).

  • GC-FID: Use a headspace GC-FID method to quantify residual solvents.

  • Karl Fischer Titration: Perform coulometric or volumetric Karl Fischer titration to determine the water content.

  • qNMR: Accurately weigh the this compound and a certified internal standard (e.g., maleic acid) and dissolve them in a suitable deuterated solvent. Acquire a ¹H NMR spectrum and calculate the content of this compound based on the integral ratios of specific, well-resolved signals.

Purity Assignment Calculation:

The final assigned purity is calculated using a mass balance approach:

Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Non-combustible Impurities)

The certified content is typically assigned based on the qNMR result, which is traceable to the SI unit of mass.

Homogeneity and Stability Studies

Homogeneity:

To ensure that the entire batch of the reference standard is uniform, a homogeneity study must be conducted. This involves analyzing multiple samples taken from different parts of the batch. The results are statistically evaluated to confirm the absence of significant variations.

Stability:

Stability studies are crucial to establish the shelf-life and appropriate storage conditions for the reference standard.

  • Short-term stability: Samples are stored under accelerated conditions (e.g., 40 °C / 75% RH) for a defined period (e.g., 1, 3, 6 months) and analyzed at regular intervals.

  • Long-term stability: Samples are stored under the recommended storage conditions (e.g., 2-8 °C, protected from light) and monitored over an extended period (e.g., 12, 24, 36 months).

A stability-indicating analytical method (typically the validated HPLC method) is used to monitor for any degradation of this compound and the appearance of degradation products.

Certification and Documentation

Upon successful completion of all characterization, homogeneity, and stability studies, a Certificate of Analysis (CoA) is issued for the this compound reference standard. The CoA should include:

  • Product name, code, and batch number.

  • Chemical structure, molecular formula, and molecular weight.

  • Certified value (e.g., purity or content) and its associated uncertainty.

  • Method(s) used for certification.

  • Results of all analytical tests performed.

  • Recommended storage conditions.

  • Date of certification and expiry date.

  • A statement of metrological traceability.

certification_workflow cluster_material Candidate Material cluster_characterization Characterization cluster_assessment Quality Assessment cluster_certification Final Certification candidate High-Purity This compound identity Identity Confirmation (NMR, MS, IR, UV) candidate->identity purity Purity & Content (HPLC, GC, KF, qNMR) candidate->purity homogeneity Homogeneity Study purity->homogeneity stability Stability Study (Short & Long Term) purity->stability certification Value Assignment & Uncertainty Calculation homogeneity->certification stability->certification coa Certificate of Analysis certification->coa

Caption: Workflow for the certification of this compound.

Conclusion

The availability of a well-characterized this compound reference standard is essential for advancing research and development in the pharmaceutical and related industries. The protocols and guidelines presented in this document provide a comprehensive framework for the preparation and certification of a high-quality reference material. Adherence to these procedures will ensure the accuracy, reliability, and consistency of analytical data, thereby supporting the development of safe and effective products.

Application Notes and Protocols: Cell-based Assays for Testing O-Nornuciferine Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-nornuciferine is an aporphine alkaloid found in the leaves of Nelumbo nucifera (lotus)[1][2][3]. Pharmacokinetic studies have shown that this compound and its related compound, nuciferine, are rapidly absorbed and can penetrate the blood-brain barrier, suggesting potential neuro-pharmacological effects[1][3]. Alkaloids from lotus leaves are known for a variety of biological activities, including anti-inflammatory, anti-hyperlipidemic, and sedative-hypnotic effects. Given its structural similarity to other bioactive alkaloids, this compound is a promising candidate for screening against various cellular targets.

These application notes provide detailed protocols for a panel of cell-based assays to characterize the bioactivity of this compound, focusing on its potential effects on G-protein coupled receptors (GPCRs), cancer cell proliferation, and inflammatory signaling pathways.

General Experimental Workflow

The initial characterization of a novel compound like this compound involves a tiered approach, starting with broad screening for activity and cytotoxicity, followed by more specific mechanism-of-action studies.

G General Workflow for this compound Bioactivity Screening cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Bioactivity Profiling cluster_2 Phase 3: Mechanism of Action A Compound Preparation (this compound Stock Solution) B Cytotoxicity Assay (MTT) Determine non-toxic concentration range A->B C GPCR Activity Screening (e.g., Dopamine, Serotonin Receptors) B->C D Anti-Inflammatory Screening (NF-κB Reporter Assay) B->D E Anti-Proliferative Screening (Cancer Cell Lines) B->E F Dose-Response Analysis (EC50 / IC50 Determination) C->F D->F E->F G Pathway-Specific Assays (cAMP, β-Arrestin, etc.) F->G H Target Validation G->H

Caption: General workflow for this compound bioactivity screening.

GPCR Modulation: Dopamine and Serotonin Receptor Activity

Aporphine alkaloids often interact with dopaminergic and serotonergic systems. Cell-based assays measuring second messengers like cyclic AMP (cAMP) or calcium flux are essential for determining if this compound acts as an agonist or antagonist at these receptors.

Data Presentation: GPCR Activity (Illustrative Data)

The following table presents hypothetical data to illustrate expected results from GPCR screening assays.

Assay TypeTarget ReceptorCell LineBioactivityMetricResult (µM)
cAMP AssayDopamine D1 (Gs)HEK293-D1AgonistEC502.5
cAMP AssayDopamine D2 (Gi)CHO-K1-D2AntagonistIC505.1
Calcium FluxSerotonin 5-HT2A (Gq)U2OS-5HT2AAgonistEC501.8
β-ArrestinDopamine D2U2OS-D2-βarr2AgonistEC508.3
Protocol: cAMP Assay for Gs and Gi-Coupled Receptors

This protocol is adapted for measuring intracellular cAMP changes in response to GPCR activation by this compound.

Objective: To determine if this compound modulates the activity of Gs-coupled (e.g., Dopamine D1) or Gi-coupled (e.g., Dopamine D2) receptors by measuring changes in intracellular cAMP.

Materials:

  • HEK293 or CHO cells stably expressing the target GPCR.

  • Assay Buffer (e.g., HBSS with 0.1% BSA).

  • PDE inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (for Gi-coupled assays).

  • This compound serial dilutions.

  • cAMP detection kit (e.g., HTRF, Luminescence-based).

  • White opaque 96-well or 384-well microplates.

Procedure:

  • Cell Preparation:

    • Culture cells expressing the target GPCR to ~80-90% confluency.

    • Harvest cells using a non-enzymatic dissociation reagent.

    • Wash cells with PBS and resuspend in Assay Buffer at a predetermined optimal density (e.g., 5,000-20,000 cells/well).

    • Add a PDE inhibitor like IBMX (final concentration 100-500 µM) to the cell suspension.

  • Agonist Assay (for Gs-coupled receptors):

    • Dispense 10 µL of cell suspension into each well of a white 384-well plate.

    • Add 10 µL of this compound serial dilutions (or control agonist) to the appropriate wells.

    • Incubate at room temperature for 30-60 minutes.

  • Antagonist Assay (for Gi-coupled receptors):

    • Dispense 5 µL of this compound serial dilutions to the wells.

    • Prepare a solution of a known agonist at its EC80 concentration mixed with forskolin (to stimulate adenylyl cyclase).

    • Add 5 µL of the agonist/forskolin mix to the wells.

    • Finally, add 10 µL of the cell suspension to each well.

    • Incubate at room temperature for 30 minutes.

  • cAMP Detection:

    • Following incubation, add the cAMP detection reagents according to the manufacturer's protocol (e.g., for HTRF, add d2-labeled cAMP followed by cryptate-labeled anti-cAMP antibody).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate using a microplate reader compatible with the detection technology (e.g., HTRF reader, luminometer).

  • Data Analysis:

    • Generate a standard curve using known cAMP concentrations.

    • Convert sample readings to cAMP concentrations.

    • Plot the dose-response curve (cAMP concentration vs. log[this compound]) and calculate EC50 or IC50 values using a four-parameter logistic regression.

Signaling Pathway Diagrams

G Gs-Coupled GPCR Signaling Pathway This compound This compound Receptor (Gs) Receptor (Gs) This compound->Receptor (Gs) Binds Gαs Gαs Receptor (Gs)->Gαs Activates Adenylyl Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP ATP to cAMP PKA PKA cAMP->PKA Gαs->Adenylyl Cyclase Activates Cellular Response Cellular Response PKA->Cellular Response

Caption: Activation of a Gs-coupled receptor increases cAMP levels.

G Gi-Coupled GPCR Signaling Pathway This compound This compound Receptor (Gi) Receptor (Gi) This compound->Receptor (Gi) Binds Gαi Gαi Receptor (Gi)->Gαi Activates Adenylyl Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP ATP to cAMP PKA PKA cAMP->PKA Gαi->Adenylyl Cyclase Inhibits Cellular Response Cellular Response PKA->Cellular Response

Caption: Activation of a Gi-coupled receptor inhibits cAMP production.

Anti-Cancer and Cytotoxicity Screening

Related aporphine alkaloids have demonstrated anti-tumor activities. The MTT assay is a fundamental colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Data Presentation: Anti-Proliferative Activity (Illustrative Data)
Cell LineCancer TypeMetricResult (IC50 in µM)
SY5YNeuroblastomaIC5015.7
CT26Colorectal CarcinomaIC5022.4
A549Lung CarcinomaIC5045.2
HEK293Normal KidneyIC50> 100
Protocol: MTT Cell Viability Assay

This protocol details the steps to measure the effect of this compound on the viability of cancer cell lines.

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SY5Y, CT26, A549) and a non-cancerous control line (e.g., HEK293).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound serial dilutions.

  • 96-well clear flat-bottom tissue culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., SDS-HCl or DMSO).

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include vehicle-only (e.g., DMSO) and medium-only controls.

    • Incubate for 48-72 hours at 37°C.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT stock solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the absorbance of the medium-only blank from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the dose-response curve (% viability vs. log[this compound]) and determine the IC50 value.

Anti-Inflammatory Activity

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. Reporter gene assays are a sensitive method to quantify the activation or inhibition of this pathway.

Data Presentation: Anti-Inflammatory Activity (Illustrative Data)
Assay TypeCell LineStimulantMetricResult (IC50 in µM)
NF-κB ReporterHEK293-NF-κB-lucTNF-α (10 ng/mL)IC509.8
NF-κB ReporterRAW 264.7-NF-κB-lucLPS (100 ng/mL)IC5012.1
Protocol: NF-κB Luciferase Reporter Assay

This protocol is designed to assess the inhibitory effect of this compound on the NF-κB signaling pathway.

Objective: To measure the ability of this compound to inhibit TNF-α or LPS-induced NF-κB activation.

Materials:

  • HEK293 or RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct.

  • Complete cell culture medium.

  • This compound serial dilutions.

  • NF-κB activator (e.g., TNF-α for HEK293, LPS for RAW 264.7).

  • White opaque 96-well plates.

  • Luciferase assay reagent system.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the NF-κB reporter cells into a white opaque 96-well plate at an appropriate density.

    • Incubate overnight at 37°C.

  • Compound Pre-treatment:

    • Carefully remove the medium.

    • Add 90 µL of fresh, serum-free medium to each well.

    • Add 10 µL of this compound serial dilutions to the respective wells and incubate for 1 hour at 37°C. Include vehicle controls.

  • NF-κB Activation:

    • Prepare the NF-κB activator (e.g., TNF-α at a final concentration of 10-20 ng/mL).

    • Add 10 µL of the activator solution to all wells except the unstimulated control wells.

    • Incubate the plate for 6-8 hours at 37°C.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add a volume of luciferase reagent equal to the culture volume (e.g., 100 µL) to each well.

    • Shake gently for 10-15 minutes to lyse the cells and initiate the luminescent reaction.

  • Data Acquisition:

    • Measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated (activator-only) and unstimulated controls.

    • Plot the dose-response curve and determine the IC50 value.

Signaling Pathway Diagram

G Inhibition of the NF-κB Signaling Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription\n(Inflammation) Gene Transcription (Inflammation) Nucleus->Gene Transcription\n(Inflammation) This compound This compound This compound->IKK Complex Inhibits?

Caption: this compound may inhibit inflammation via the NF-κB pathway.

References

Application Notes and Protocols for In Vivo Rodent Studies of O-Nornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Nornuciferine, an aporphine alkaloid found in the lotus plant (Nelumbo nucifera), has garnered significant interest within the scientific community for its potential therapeutic applications. In vitro studies have demonstrated that this compound acts as a potent antagonist at dopamine D1 and D2 receptors, as well as serotonin 5-HT2A receptors.[1][2] This pharmacological profile suggests its potential as an atypical antipsychotic, anxiolytic, or antidepressant agent. These application notes provide a comprehensive guide for the in vivo experimental design of this compound studies in rodents, including detailed protocols for pharmacokinetic analysis and behavioral assessment.

Pharmacokinetics of Related Aporphine Alkaloids in Rodents

Pharmacokinetic Parameters of Nuciferine and N-Nornuciferine in Rats

Pharmacokinetic studies of nuciferine and N-nornuciferine in Sprague-Dawley rats have shown that these compounds are rapidly absorbed and can cross the blood-brain barrier.[3][4][5] The following tables summarize key pharmacokinetic parameters that can be used to guide dose selection and sampling time points for this compound studies.

Table 1: Pharmacokinetic Parameters of Nuciferine and N-Nornuciferine in Rat Plasma

ParameterNuciferine (50 mg/kg, oral)N-Nornuciferine (50 mg/kg, oral)Nuciferine (10 mg/kg, IV)N-Nornuciferine (10 mg/kg, IV)
Cmax (µg/mL) 1.710.57--
Tmax (h) 0.91.65--
t1/2 (h) 2.482.942.093.84
AUC (µg·h/mL) ----
Oral Bioavailability (%) 58.1379.91--

Table 2: Pharmacokinetic Parameters of Nuciferine and N-Nornuciferine in Rat Brain (following 20 mg/kg IV administration)

ParameterNuciferineN-Nornuciferine
Cmax (µg/mL) 0.320.16
Tmax (h) 0.891.22
t1/2 (h) 1.241.39
  • Cmax: Maximum plasma concentration

  • Tmax: Time to reach maximum plasma concentration

  • t1/2: Elimination half-life

  • AUC: Area under the curve

These data suggest that this compound is likely to be orally bioavailable and penetrate the central nervous system. For initial studies, a dosage range for this compound could be extrapolated from effective doses of nuciferine in behavioral models (e.g., 3-30 mg/kg).

Experimental Protocols

This compound Formulation and Administration

a. Vehicle Selection:

Based on protocols for the related alkaloid nuciferine, a suitable vehicle for this compound administration is sterile 0.9% saline with a small amount of acid to aid dissolution.

  • Proposed Vehicle: 0.9% Saline + 1 drop of 85% Lactic Acid per 50 mL.

  • It is crucial to assess the solubility and stability of this compound in the chosen vehicle before initiating in vivo experiments. Sonication may be required to achieve complete dissolution.

b. Administration Routes:

  • Oral Gavage (p.o.): Suitable for assessing oral bioavailability and for chronic dosing paradigms.

  • Intraperitoneal Injection (i.p.): A common route for acute behavioral studies, bypassing first-pass metabolism.

Pharmacokinetic Study Design

Objective: To determine the pharmacokinetic profile of this compound in rodents.

Animals: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).

Groups:

  • Group 1: Intravenous (IV) administration (e.g., 5 mg/kg)

  • Group 2: Oral gavage (p.o.) administration (e.g., 20 mg/kg)

Procedure:

  • Administer this compound via the chosen route.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) into heparinized tubes.

  • Centrifuge blood samples to separate plasma.

  • For brain tissue analysis, euthanize a subset of animals at each time point and collect brains.

  • Analyze plasma and brain homogenate samples for this compound concentration using a validated analytical method such as LC-MS/MS.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, oral bioavailability) using appropriate software.

G cluster_0 Pharmacokinetic Study Workflow Animal Dosing Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Tissue Collection Tissue Collection Animal Dosing->Tissue Collection Sample Processing Sample Processing Blood Sampling->Sample Processing Tissue Collection->Sample Processing LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Pharmacokinetic study workflow diagram.
Behavioral Studies

The following behavioral assays are relevant for assessing the potential antipsychotic, anxiolytic, and antidepressant effects of this compound, given its interaction with dopamine and serotonin receptors.

a. Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To evaluate the anxiolytic or anxiogenic effects of this compound.

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes prior to the experiment.

  • Administer this compound or vehicle at a predetermined time before the test (e.g., 30 minutes for i.p. injection).

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Table 3: Expected Data Output from Elevated Plus Maze

Treatment GroupTime in Open Arms (s)% Time in Open ArmsOpen Arm EntriesClosed Arm EntriesTotal Arm Entries
Vehicle
This compound (Low Dose)
This compound (Mid Dose)
This compound (High Dose)
Positive Control (e.g., Diazepam)

b. Forced Swim Test (FST) for Antidepressant-Like Activity

Objective: To assess the potential antidepressant-like effects of this compound.

Apparatus: A transparent cylindrical container filled with water.

Procedure:

  • On day 1 (pre-test), place each animal in the water-filled cylinder for 15 minutes.

  • On day 2 (test), administer this compound or vehicle.

  • After the appropriate pre-treatment time, place the animal back into the cylinder for a 6-minute session.

  • Record the duration of immobility during the last 4 minutes of the test.

  • A decrease in immobility time is indicative of an antidepressant-like effect.

Table 4: Expected Data Output from Forced Swim Test

Treatment GroupImmobility Time (s)
Vehicle
This compound (Low Dose)
This compound (Mid Dose)
This compound (High Dose)
Positive Control (e.g., Imipramine)

c. Prepulse Inhibition (PPI) of Acoustic Startle for Antipsychotic-Like Activity

Objective: To evaluate the sensorimotor gating effects of this compound, a measure relevant to antipsychotic activity.

Apparatus: A startle chamber with a loudspeaker and a sensor to detect the animal's startle response.

Procedure:

  • Acclimatize the animal to the startle chamber with background white noise.

  • Administer this compound or vehicle.

  • Present a series of trials in a pseudo-random order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).

    • Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 74, 78, or 82 dB) preceding the strong pulse.

    • No-stimulus trials: Background noise only.

  • Measure the startle amplitude in response to each trial type.

  • Calculate the percentage of prepulse inhibition: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.

  • An increase in %PPI suggests a reversal of sensorimotor gating deficits, which is a characteristic of atypical antipsychotics.

Table 5: Expected Data Output from Prepulse Inhibition Test

Treatment GroupStartle Amplitude (Pulse Alone)% PPI (74 dB Prepulse)% PPI (78 dB Prepulse)% PPI (82 dB Prepulse)
Vehicle
This compound (Low Dose)
This compound (Mid Dose)
This compound (High Dose)
Positive Control (e.g., Risperidone)

Signaling Pathway and Experimental Logic

This compound's antagonism of D2 and 5-HT2A receptors is a key mechanism underlying its potential therapeutic effects. The following diagrams illustrate the proposed signaling pathway and the logical flow of the in vivo experimental design.

G cluster_0 This compound Signaling Pathway This compound This compound D2 Receptor D2 Receptor This compound->D2 Receptor Antagonism 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Antagonism Downstream Signaling Downstream Signaling D2 Receptor->Downstream Signaling Modulation 5-HT2A Receptor->Downstream Signaling Modulation Behavioral Effects Behavioral Effects Downstream Signaling->Behavioral Effects

Proposed signaling pathway of this compound.

G cluster_1 In Vivo Experimental Design Logic Hypothesis This compound has antipsychotic, anxiolytic, and/or antidepressant properties. PK_Study Pharmacokinetic Study Hypothesis->PK_Study Behavioral_Assays Behavioral Assays Hypothesis->Behavioral_Assays PK_Study->Behavioral_Assays EPM Elevated Plus Maze (Anxiety) Behavioral_Assays->EPM FST Forced Swim Test (Depression) Behavioral_Assays->FST PPI Prepulse Inhibition (Psychosis Model) Behavioral_Assays->PPI Data_Analysis Data Analysis and Interpretation EPM->Data_Analysis FST->Data_Analysis PPI->Data_Analysis Conclusion Conclusion on Therapeutic Potential Data_Analysis->Conclusion

Logical flow of the in vivo experimental design.

Conclusion

The provided application notes and protocols offer a robust framework for initiating in vivo investigations into the therapeutic potential of this compound in rodent models. By leveraging the knowledge of related aporphine alkaloids and employing validated behavioral paradigms, researchers can effectively evaluate its pharmacokinetic profile and its efficacy in models of psychosis, anxiety, and depression. Careful consideration of dosage, vehicle selection, and experimental timelines will be critical for obtaining reproducible and meaningful data to advance our understanding of this promising natural compound.

References

Application Notes and Protocols for O-Nornuciferine Sample Preparation and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Nornuciferine is a natural aporphine alkaloid found in plants such as Nelumbo nucifera (the sacred lotus). It is a bioactive compound with potential applications in pharmaceutical research and development, acting on various central nervous system receptors. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This document provides detailed application notes and protocols for the preparation of this compound samples from biological matrices, specifically plasma, for subsequent analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Stability and Storage

Proper handling and storage of biological samples are critical to ensure the integrity of the analyte. While specific stability data for this compound is not extensively available, general guidelines for alkaloids in biological matrices should be followed. For many alkaloids, storage at low temperatures is essential to prevent degradation.

Storage Recommendations:

MatrixShort-term Storage (≤ 24 hours)Long-term Storage (> 24 hours)
Whole Blood4°C-20°C or -80°C
Plasma4°C-20°C or -80°C[1]

It is recommended to minimize freeze-thaw cycles. For long-term studies, storing samples at -80°C is preferable.

Experimental Protocols

Two common and effective methods for the extraction of this compound from plasma are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Protocol 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis. It involves the addition of an organic solvent to precipitate plasma proteins, leaving the analyte of interest in the supernatant.

Materials:

  • Blank plasma

  • This compound standard solution

  • Internal Standard (IS) solution (e.g., a structurally similar and stable isotopically labeled alkaloid)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Vortex mixer

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a centrifugal vacuum concentrator.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT by selectively retaining the analyte on a solid sorbent while interferences are washed away. This can lead to reduced matrix effects and improved sensitivity. A mixed-mode cation-exchange SPE is often effective for alkaloid extraction.

Materials:

  • Blank plasma

  • This compound standard solution

  • Internal Standard (IS) solution

  • Mixed-mode cation-exchange SPE cartridges (e.g., Oasis MCX)

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • 0.1% Formic acid in water

  • 5% Ammonium hydroxide in methanol

  • SPE vacuum manifold

  • Evaporator

  • Vortex mixer

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of IS and 200 µL of 0.1% formic acid in water.

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

UPLC-MS/MS Analysis

The following parameters provide a starting point for the analysis of this compound and should be optimized for the specific instrumentation used.

Chromatographic Conditions:

ParameterValue
Column UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions and equilibrate for 2 min.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitoring Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 650 L/h
Cone Gas Flow 50 L/h

MRM Transitions (Proposed):

The molecular formula of this compound is C₁₈H₁₉NO₂ with a molecular weight of 281.3 g/mol . The protonated molecule [M+H]⁺ will have an m/z of 282.1. Based on fragmentation data of closely related nornuciferine isomers, the following MRM transitions are proposed for method development.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 282.1251.1100OptimizeOptimize
This compound (Qualifier) 282.1219.1100OptimizeOptimize
Internal Standard To be determined based on IS selectionTo be determined100OptimizeOptimize

Note: Cone voltage and collision energy are instrument-dependent and require optimization for this compound to achieve the best sensitivity.

Data Presentation

The performance of the method should be validated according to regulatory guidelines. Key validation parameters are summarized below.

Method Validation Parameters:

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy.
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)
Recovery (%) Consistent, precise, and reproducible.
Matrix Effect Within acceptable limits (e.g., 85-115%).
Stability Analyte stable under tested conditions (bench-top, freeze-thaw, long-term).

Visualizations

Experimental Workflow for this compound Sample Preparation

G Figure 1: Experimental Workflow for this compound Sample Preparation and Analysis cluster_sample_prep Sample Preparation cluster_ppt Protein Precipitation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is ppt_solvent Add Acetonitrile (300 µL) add_is->ppt_solvent PPT Method spe_condition Condition SPE Cartridge add_is->spe_condition SPE Method vortex1 Vortex ppt_solvent->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate spe_load Load Sample spe_condition->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute this compound spe_wash->spe_elute spe_elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis UPLC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for this compound sample prep and analysis.

Signaling Pathway Logical Relationship (Illustrative)

This diagram illustrates a hypothetical signaling pathway involving a receptor targeted by this compound, leading to a cellular response. This is a generalized representation.

G Figure 2: Illustrative Signaling Pathway for this compound A This compound B Target Receptor (e.g., Dopamine/Serotonin Receptor) A->B C Second Messenger System (e.g., cAMP, IP3) B->C D Protein Kinase Cascade C->D E Cellular Response (e.g., Neurotransmission Modulation) D->E

Caption: Illustrative signaling pathway for this compound.

References

Application Notes and Protocols for O-Nornuciferine Extraction Using Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Nornuciferine, an aporphine alkaloid found in the leaves of Nelumbo nucifera (lotus), has garnered significant interest for its potential pharmacological activities. Traditional extraction methods often involve volatile organic solvents and lengthy procedures. The use of ionic liquids (ILs) presents a green and efficient alternative for the extraction of this compound. Ionic liquids are organic salts with low melting points, negligible vapor pressure, high thermal stability, and a strong solvating capacity for various organic compounds.[1][2] This document provides detailed protocols for two prominent ionic liquid-based extraction techniques: Ionic Liquid-based Microwave-Assisted Extraction (ILMAE) and Ionic Liquid-based Ultrasound-Assisted Extraction (ILUAE).

Key Advantages of Ionic Liquid-Based Extraction

  • Enhanced Efficiency: Ionic liquids can lead to higher extraction yields in shorter times compared to conventional methods.[3]

  • Green Chemistry: The low volatility of ionic liquids reduces air pollution and exposure risks for researchers.[4]

  • Tunable Properties: The physicochemical properties of ionic liquids can be tailored by modifying their cation and anion structures to optimize the extraction of specific target molecules.[1]

  • Process Intensification: When combined with microwave or ultrasound energy, ionic liquids facilitate rapid and efficient extraction.

Ionic Liquid-Based Microwave-Assisted Extraction (ILMAE) Protocol

This protocol is based on the successful application of ILMAE for the extraction of N-nornuciferine, this compound, and nuciferine from lotus leaf.

Materials and Reagents
  • Dried lotus leaf powder

  • Ionic Liquid: 1.0 M 1-hexyl-3-methylimidazolium bromide ([C₆MIM]Br) solution

  • Methanol (HPLC grade)

  • Deionized water

  • Microwave extraction system

Experimental Workflow: ILMAE

ILMAE_Workflow start Start: Sample Preparation sample_prep Weigh 0.5 g of dried lotus leaf powder start->sample_prep add_il Add 10 mL of 1.0 M [C₆MIM]Br solution sample_prep->add_il microwave Microwave Irradiation (600 W, 2 min) add_il->microwave cool Cool to room temperature microwave->cool centrifuge Centrifuge the extract cool->centrifuge collect Collect the supernatant centrifuge->collect hplc HPLC Analysis collect->hplc end End: Data Acquisition hplc->end ILUAE_Workflow start Start: Sample Preparation sample_prep Weigh 0.5 g of dried lotus leaf powder start->sample_prep add_il Add 10 mL of aqueous IL solution (e.g., [BMIM]Br) sample_prep->add_il ultrasound Ultrasonic Treatment (e.g., 40 kHz, 30 min) add_il->ultrasound centrifuge Centrifuge the extract ultrasound->centrifuge collect Collect the supernatant centrifuge->collect hplc HPLC Analysis collect->hplc end End: Data Acquisition hplc->end

References

Application Note: Validated HPLC Method for the Quantitative Analysis of O-Nornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of O-Nornuciferine. The described method is suitable for quality control and stability testing of this compound in bulk drug substances and pharmaceutical formulations.

Introduction

This compound is an aporphine alkaloid found in various plants, notably in the lotus (Nelumbo nucifera)[1][2][3]. It is a significant compound of interest for its potential pharmacological activities. To ensure the quality, safety, and efficacy of products containing this compound, a reliable and validated analytical method for its quantification is essential.

This application note details a stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The validation of this method has been performed in accordance with the International Council for Harmonisation (ICH) guidelines (Q2(R1)) to demonstrate its suitability for its intended purpose[4][5]. The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Analytical Method

The proposed analytical method utilizes RP-HPLC with UV detection. The chromatographic conditions are optimized to provide good resolution and peak shape for this compound.

Table 1: Chromatographic Conditions

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with UV/PDA detector
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Triethylamine in Water (pH adjusted to 3.0 with phosphoric acid) (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 272 nm
Run Time 10 minutes
Diluent Mobile Phase

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the diluent to the desired concentrations for linearity, accuracy, and precision studies.

  • Sample Solution (for drug product): Accurately weigh a quantity of the sample equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm nylon syringe filter before injection.

System Suitability

Protocol: Before initiating any validation experiments, the suitability of the chromatographic system is evaluated.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of this compound.

  • Make five replicate injections of a standard solution of this compound at a concentration of 100 µg/mL.

  • Calculate the system suitability parameters: theoretical plates, tailing factor, and the relative standard deviation (%RSD) of the peak area.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0%
Specificity (Forced Degradation)

Protocol: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study is performed to demonstrate the stability-indicating nature of the method.

  • Acid Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 N HCl. Reflux for 4 hours at 60°C. Neutralize the solution with 0.1 N NaOH and dilute with diluent to a final concentration of 100 µg/mL.

  • Base Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 N NaOH. Reflux for 4 hours at 60°C. Neutralize the solution with 0.1 N HCl and dilute with diluent to a final concentration of 100 µg/mL.

  • Oxidative Degradation: To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute with diluent to a final concentration of 100 µg/mL.

  • Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 24 hours. Prepare a solution of 100 µg/mL in diluent.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a solution of 100 µg/mL in diluent.

  • Inject the blank, a standard solution, and each of the stressed samples into the HPLC system.

  • Assess the peak purity of the this compound peak in the stressed samples using a PDA detector to ensure no co-eluting peaks.

Table 3: Representative Specificity/Forced Degradation Results

Stress Condition% DegradationPeak PurityObservations
Acid (0.1 N HCl) 12.5PassDegradation peaks observed, well-resolved from the main peak.
Base (0.1 N NaOH) 18.2PassDegradation peaks observed, well-resolved from the main peak.
Oxidative (3% H₂O₂) 22.7PassMajor degradation peak observed, well-resolved.
Thermal (105°C) 5.1PassMinor degradation observed.
Photolytic (UV) 8.9PassDegradation peaks observed, well-resolved.
Linearity and Range

Protocol: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus the concentration.

  • Determine the linearity by calculating the correlation coefficient (r²) and the y-intercept of the regression line.

Table 4: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)%RSD
504895000.85
757351000.62
1009805000.45
12512253000.51
15014712000.73
Correlation Coefficient (r²) 0.9998
Regression Equation y = 9805x + 150
Range 50 - 150 µg/mL
Accuracy (Recovery)

Protocol: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Prepare samples in triplicate by spiking a placebo (or blank matrix) with this compound at three concentration levels: 80%, 100%, and 120% of the nominal assay concentration.

  • Analyze the samples and calculate the percentage recovery for each level.

Table 5: Accuracy (Recovery) Data

Concentration LevelSpiked Amount (µg/mL)Recovered Amount (µg/mL) (Mean, n=3)% Recovery%RSD
80% 8079.899.750.92
100% 100100.5100.500.65
120% 120119.499.500.88
Acceptance Criteria \multicolumn{4}{c}{Mean Recovery: 98.0% - 102.0%, %RSD ≤ 2.0%}
Precision

Protocol: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day Precision):

    • Prepare six separate samples of this compound at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst and equipment.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the results from both days combined.

Table 6: Precision Data

Precision TypeParameterDay 1 / Analyst 1Day 2 / Analyst 2Acceptance Criteria
Repeatability Mean Assay (%) 99.8100.2-
%RSD (n=6) 0.850.91%RSD ≤ 2.0%
Intermediate Precision Overall Mean (%) \multicolumn{2}{c}{100.0}-
Overall %RSD (n=12) \multicolumn{2}{c}{1.22}%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of this compound that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Prepare a series of blank samples and measure the standard deviation of the baseline noise.

    • Calculate LOD and LOQ using the following equations:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the response and S = the slope of the calibration curve.

Table 7: LOD and LOQ Data

ParameterMethodResult (µg/mL)
LOD Signal-to-Noise (3:1)0.15
LOQ Signal-to-Noise (10:1)0.50
Robustness

Protocol: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Introduce small, deliberate changes to the chromatographic method parameters, one at a time.

  • For each change, analyze a standard solution in triplicate.

  • Evaluate the effect on system suitability parameters (retention time, tailing factor, theoretical plates).

Table 8: Robustness Study

Parameter VariedOriginal ValueModified Value% Change in Peak AreaTailing FactorRetention Time (min)
Flow Rate (mL/min) 1.00.9-0.81.16.2
1.1+0.71.25.0
Column Temperature (°C) 3028-0.51.25.7
32+0.41.15.5
Mobile Phase pH 3.02.8-1.11.25.8
3.2+0.91.15.4
Acceptance Criteria \multicolumn{5}{c}{System suitability parameters must meet the criteria set in Table 2.}

Visualization

G cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting prep_std Prepare Standard and Sample Solutions prep_sys System Equilibration prep_std->prep_sys sys_suit System Suitability prep_sys->sys_suit specificity Specificity (Forced Degradation) sys_suit->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Compilation and Statistical Analysis robustness->data_analysis report Final Validation Report data_analysis->report

Caption: Experimental workflow for analytical method validation.

G cluster_primary cluster_secondary Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD LOD Specificity->LOD Range Range Linearity->Range LOQ LOQ Accuracy->LOQ Precision->LOQ LOD->LOQ

Caption: Logical relationships of analytical validation parameters.

Conclusion

The RP-HPLC method for the quantitative analysis of this compound has been successfully validated according to ICH guidelines. The results of all validation parameters, including specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, were found to be within the acceptable limits. The method is demonstrated to be stability-indicating and can be reliably used for routine quality control analysis of this compound in bulk drug and finished products.

References

Application Notes and Protocols for O-Nornuciferine Brain Microdialysis in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: O-Nornuciferine, an active alkaloid found in the leaves of Nelumbo nucifera (lotus), has demonstrated various biological activities, including anti-hyperlipidemia, anti-obesity, and anti-inflammatory effects.[1][2] Recent studies suggest its potential neuropharmacological effects, such as sedative-hypnotic and anxiolytic activities, possibly mediated through interaction with the γ-aminobutyric acid (GABA) receptor and activation of the monoaminergic system.[1][2] Understanding the pharmacokinetics of this compound in the brain is crucial for evaluating its therapeutic potential for central nervous system disorders. Brain microdialysis is a powerful in vivo technique that allows for the continuous sampling of unbound drug concentrations in the brain's extracellular fluid, providing vital data for pharmacokinetic and pharmacodynamic assessments.[3] This document provides a detailed protocol for conducting brain microdialysis studies in rats to determine the pharmacokinetic profile of this compound.

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

The following table summarizes the key pharmacokinetic parameters of this compound (N-Nornuciferine) in the plasma and brain of Sprague-Dawley rats following intravenous and oral administration of a lotus leaf alkaloid fraction.

ParameterAdministration RouteDose (mg/kg)PlasmaBrain (unbound)Reference
Cmax (µg/mL) Oral500.57-
Intravenous10--
Intravenous20-0.16
Tmax (h) Oral501.65-
Intravenous20-1.22
t1/2,λz (h) Intravenous103.84-
Intravenous20-1.39
Vd,λz/F (L/kg) Intravenous1015.17-
Intravenous20-16.17
AUC0-t (µg·h/mL) Oral50--
Intravenous10--
AUC0-inf (µg·h/mL) Oral50--
Intravenous10--
Oral Bioavailability (%) --79.91-

Cmax: Maximum concentration; Tmax: Time to reach maximum concentration; t1/2,λz: Elimination half-life; Vd,λz/F: Apparent volume of distribution; AUC0-t: Area under the concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the concentration-time curve from time zero to infinity.

Experimental Protocols

Materials and Reagents
  • Test Substance: this compound or a standardized extract containing a known percentage of this compound.

  • Animals: Male Sprague-Dawley rats (280-300 g).

  • Surgical Supplies: Stereotaxic apparatus, anesthesia machine (for isoflurane or similar), surgical instruments, dental cement, and skull screws.

  • Microdialysis Equipment:

    • Microdialysis probes (e.g., MAB6.14.4 with a 4 mm membrane).

    • Guide cannula.

    • Microinfusion pump.

    • Freely moving animal system.

    • Fraction collector (refrigerated).

  • Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF): 147 mM NaCl, 4 mM KCl, 0.85 mM MgCl2, and 2.3 mM CaCl2, pH 7.4.

  • Analytical Equipment: Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Experimental Workflow Diagram

G cluster_pre Pre-Experiment cluster_surgery Surgical Procedure cluster_microdialysis Microdialysis Experiment cluster_analysis Sample Analysis A Animal Acclimatization (1 week) B Anesthetize Rat A->B C Mount on Stereotaxic Frame B->C D Implant Guide Cannula C->D E Secure with Screws & Cement D->E F Animal Recovery (min. 3 days) E->F G Insert Microdialysis Probe F->G H Perfuse with aCSF (2 µL/min) G->H I Equilibration Period H->I J Administer this compound (IV or Oral) I->J K Collect Dialysate Samples (e.g., every 20-30 min) J->K L Quantify this compound (UPLC-PDA or LC-MS/MS) K->L M Pharmacokinetic Analysis L->M

Caption: Experimental workflow for this compound brain microdialysis.

Detailed Methodologies

3.1. Surgical Implantation of Guide Cannula

  • Anesthetize the rat using an appropriate anesthetic (e.g., ketamine/xylazine i.p. or isoflurane inhalation).

  • Mount the anesthetized rat in a stereotaxic frame. Ensure the skull is level between bregma and lambda.

  • Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.

  • Drill a burr hole at the desired coordinates for the brain region of interest (e.g., striatum or hippocampus).

  • Implant the guide cannula to the correct depth.

  • Secure the guide cannula to the skull using dental cement and anchor screws.

  • Allow the animal to recover for a minimum of three days before the microdialysis experiment.

3.2. In Vivo Microdialysis Procedure

  • On the day of the experiment, gently restrain the rat and insert the microdialysis probe through the guide cannula.

  • Connect the probe inlet to a microinfusion pump and the outlet to a refrigerated fraction collector.

  • Perfuse the probe with aCSF at a constant flow rate of 2 µL/min.

  • Allow for an equilibration period of at least 1-2 hours to stabilize the probe and the surrounding tissue.

  • Administer this compound via the desired route (e.g., intravenous or oral gavage).

  • Collect dialysate samples at predetermined intervals. For example, collect every 20 minutes for the first 2 hours, and then every 30 minutes for the next 4 hours.

  • Store the collected samples at 4°C in the fraction collector and transfer to -80°C for long-term storage until analysis.

3.3. Analytical Method: UPLC-PDA or LC-MS/MS

  • Sample Preparation: Samples may be analyzed directly or may require a simple protein precipitation step.

  • Chromatographic Separation:

    • Column: A suitable C18 column (e.g., ACQUITY UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: A typical flow rate for UPLC is around 0.4 mL/min.

  • Detection:

    • UPLC-PDA: Set the photodiode array detector to monitor the characteristic wavelength of this compound.

    • LC-MS/MS: Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity. The specific precursor-product ion transitions for this compound would need to be optimized.

  • Quantification: Create a calibration curve using standards of known this compound concentrations to quantify the analyte in the dialysate samples.

3.4. Pharmacokinetic Data Analysis

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, Vd) from the concentration-time data using non-compartmental analysis with appropriate software (e.g., WinNonlin or similar).

Signaling Pathway

Postulated Mechanism of Action of this compound

This compound, as a component of lotus leaf alkaloids, is suggested to exert its sedative-hypnotic and anxiolytic effects through modulation of the GABAergic and monoaminergic systems. The following diagram illustrates this proposed mechanism.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron MA_release Monoamine Release (Dopamine, Serotonin) GABA_R GABA-A Receptor Cl_channel Chloride Channel GABA_R->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx leads to Sedation Sedative/Anxiolytic Effects Hyperpolarization->Sedation Results in ON This compound ON->MA_release Activates ON->GABA_R Binds to/Potentiates

Caption: Proposed signaling pathway for this compound's neuropharmacological effects.

References

Troubleshooting & Optimization

Technical Support Center: O-Nornuciferine Yield Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of O-Nornuciferine from plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound?

A1: The most well-documented source of this compound is the lotus plant, specifically the leaves and flower buds of Nelumbo nucifera.[1][2] Other reported, though less common, sources include Stephania cephalantha and Ziziphus jujuba.[3] The concentration of this compound can vary significantly based on the plant's genetics, growing conditions, and the part of the plant being used.[4] For instance, a study on Nelumbo nucifera flower buds reported an this compound yield of approximately 0.0821% from the dried material.[1]

Q2: Which extraction method is most effective for maximizing this compound yield?

A2: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) have shown to be highly efficient for alkaloids from lotus leaves. One study on the related alkaloid nuciferine demonstrated that UAE achieved the highest extraction ratio (97.05%) compared to conventional Acid-Ethanol Extraction (AEE), Microwave-Assisted Extraction (MAE), and Enzyme-Assisted Extraction (EAE). The efficiency of UAE is attributed to the mechanical and thermal effects of ultrasonic waves, which disrupt plant cell walls and enhance solvent penetration.

Q3: What is the role of acid-base extraction in the purification of this compound?

A3: Acid-base extraction is a crucial liquid-liquid extraction technique for selectively isolating alkaloids like this compound from the crude extract. Since this compound is a basic compound, it can be converted into its salt form by dissolving the crude extract in an acidic aqueous solution (e.g., water with HCl or tartaric acid). This aqueous solution, containing the protonated alkaloid, can then be washed with a non-polar organic solvent (like hexane or diethyl ether) to remove neutral and acidic impurities such as fats, waxes, and pigments. Subsequently, the aqueous layer is made alkaline (e.g., with Na₂CO₃ or NH₄OH), converting the alkaloid salt back to its free base form. The free base, which is soluble in organic solvents, can then be extracted using a solvent like chloroform or ethyl acetate, leaving water-soluble impurities behind.

Q4: How can I quantify the concentration of this compound in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for quantifying this compound. An effective HPLC method would typically use a C18 column with a gradient mobile phase, such as a mixture of acetonitrile and an aqueous solution containing a modifier like triethylamine or formic acid. Quantification is achieved by creating a calibration curve from known concentrations of an this compound standard and comparing the peak area of the analyte in the sample to this curve.

Data Presentation

Table 1: Comparison of Extraction Methods for Aporphine Alkaloids from Nelumbo nucifera

Extraction MethodKey ParametersExtraction Ratio/YieldPurity of Crude ProductReference
Ultrasound-Assisted Extraction (UAE)400 W, 50°C, 30 min97.05% (relative to total)~53%
Acid-Ethanol Extraction (AEE)70% Ethanol with 0.15% HCl, 60°C, 6h (3x)Lower than UAENot specified
Microwave-Assisted Extraction (MAE)Not specifiedLower than UAENot specified
Enzyme-Assisted Extraction (EAE)Not specifiedLower than UAENot specified
Methanol RefluxReflux temperature0.0821% (w/w) this compoundNot applicable

Note: Data for UAE, AEE, MAE, and EAE were based on the extraction of Nuciferine, a structurally related major alkaloid from the same source.

Table 2: Influence of Solvent on Extraction Yield of Bioactive Compounds

Solvent SystemTarget Compound ClassPlant SourceTypical YieldReference
74% Ethanol (V/V)NuciferineNelumbo nucifera0.1035% (w/w)
MethanolNuciferineNelumbo nuciferaNot specified, but noted as best for recovery
WaterPhenolics & FlavonoidsAnemarrhena asphodeloides76.7 ± 4.4% (total extract)
AcetonePhenolics & FlavonoidsAnemarrhena asphodeloides45.3 ± 1.2 mg/g (TPC)
Ethyl AcetatePhenolics & FlavonoidsAnemarrhena asphodeloides78.2 ± 3.0 mg/g (TPC)
n-HexaneLipids, Non-polar compoundsAnemarrhena asphodeloides0.3 ± 0.1% (total extract)

Note: This table provides a general comparison of solvent polarities and their effectiveness for different compound classes. For alkaloids like this compound, polar solvents like methanol and ethanol are generally effective.

Troubleshooting Guide

Problem 1: Low Yield of this compound in Crude Extract
Potential Cause Recommended Solution
Inefficient Plant Material Disruption Ensure the dried plant material (leaves or buds) is ground to a fine powder (e.g., 20-40 mesh) to maximize the surface area for solvent contact.
Suboptimal Solvent Choice Alkaloids are typically extracted well with polar solvents. Methanol or ethanol (70-95%) are common choices. For this compound, consider using an acidified ethanol or methanol solution to improve the solubility of the alkaloid salts.
Incomplete Extraction Increase extraction time or perform multiple extraction cycles (e.g., 3 times) with fresh solvent. Consider using advanced methods like Ultrasound-Assisted Extraction (UAE) to reduce time and improve efficiency.
Degradation of Target Compound This compound may be sensitive to high temperatures. Avoid prolonged exposure to heat. If using reflux, keep the temperature moderate. For heat-labile compounds, UAE at a controlled temperature (e.g., 50°C) or cold maceration are better alternatives.
Low Natural Abundance The concentration of this compound may be inherently low in the source material. Verify the quality and origin of the plant material. If possible, analyze a small sample via HPLC to confirm the presence and approximate concentration of the target compound before large-scale extraction.
Problem 2: Significant Loss of Compound During Purification
Potential Cause Recommended Solution
Emulsion Formation in Liquid-Liquid Extraction Emulsions can trap the target compound at the solvent interface. To break emulsions, try adding brine (a saturated NaCl solution) or gently centrifuging the separatory funnel. Swirling gently instead of vigorous shaking can also prevent emulsion formation.
Incorrect pH for Acid-Base Extraction Ensure the pH is distinctly acidic (pH ~2) during the initial acid wash and distinctly basic (pH ~9-10) before back-extraction into the organic solvent. Use a pH meter for accuracy. Incomplete protonation or deprotonation will lead to significant loss.
Precipitation on Chromatography Column The sample may precipitate at the top of the column if the loading solvent is too weak (non-polar). Ensure the crude extract is fully dissolved in a minimal amount of the initial mobile phase or a slightly stronger solvent before loading.
Poor Separation in Column Chromatography Co-elution with impurities can reduce the yield of pure fractions. Optimize the solvent gradient. Start with a non-polar solvent (e.g., hexane or chloroform) and gradually increase polarity by adding ethyl acetate or methanol. Monitor fractions closely using Thin Layer Chromatography (TLC) to identify and combine those containing pure this compound.
Compound Degradation on Silica Gel Some alkaloids can degrade on silica gel, which is slightly acidic. If degradation is suspected, consider using neutral or basic alumina as the stationary phase, or perform the chromatography quickly.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) and Acid-Base Purification
  • Preparation: Dry the Nelumbo nucifera leaves or flower buds at 40-50°C and grind into a fine powder (~40 mesh).

  • Extraction:

    • Macerate 50 g of the powdered plant material in 1300 mL of 74% ethanol.

    • Place the mixture in an ultrasonic bath.

    • Perform the extraction at 400 W power at a controlled temperature of 50°C for approximately 82 minutes.

  • Concentration: Filter the extract through Whatman No. 1 filter paper. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 3% aqueous tartaric acid or 5% HCl solution to achieve a pH of ~2.

    • Transfer the acidic solution to a separatory funnel and wash it three times with an equal volume of n-hexane to remove non-polar impurities. Discard the hexane layers.

    • Adjust the pH of the aqueous layer to ~9-10 using saturated sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH).

    • Extract the now basic aqueous layer three times with an equal volume of chloroform or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified total alkaloid fraction.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent (e.g., n-hexane). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude alkaloid fraction from Protocol 1 in a minimal amount of the initial mobile phase (e.g., chloroform). Load this solution carefully onto the top of the packed silica gel column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% chloroform).

    • Gradually increase the solvent polarity by adding a more polar solvent like ethyl acetate or methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5 Chloroform:Methanol).

  • Fraction Collection: Collect the eluate in separate test tubes (fractions).

  • Monitoring: Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light. Combine the fractions that show a single spot corresponding to the Rf value of this compound.

  • Final Concentration: Evaporate the solvent from the combined pure fractions to obtain isolated this compound.

Visualizations

Caption: Troubleshooting workflow for low this compound yield.

Caption: General workflow for this compound extraction and purification.

References

Technical Support Center: Overcoming Low Solubility of O-Nornuciferine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering challenges with the low aqueous solubility of O-nornuciferine. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to facilitate your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a significant issue?

A1: this compound is a bioactive aporphine alkaloid naturally found in the sacred lotus (Nelumbo nucifera)[1]. Its pharmacological interest lies in its activity as an antagonist at dopamine (D1 and D2) and serotonin (5-HT2A) receptors[2][3][4]. However, its inherent low solubility in aqueous solutions presents a substantial challenge for in vitro biological assays and the development of oral drug formulations, potentially leading to inaccurate experimental data and poor bioavailability.

Q2: How can I identify solubility problems during my experiments with this compound?

A2: Signs of poor solubility include:

  • Visible Precipitation: The formation of a solid precipitate, cloudiness, or a thin film in your experimental medium.

  • Inconsistent and Non-reproducible Data: High variability in results across identical experimental setups.

  • Lower than Expected Biological Activity: The observed potency of the compound may be diminished due to a lower effective concentration in solution.

  • Challenges in Preparing Stock Solutions: Difficulty in completely dissolving the compound in the desired solvent.

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: Given its lipophilic nature, this compound should be dissolved in an organic solvent to create a concentrated stock solution. The most common choices are dimethyl sulfoxide (DMSO) and ethanol. These stock solutions can then be serially diluted into the aqueous buffer of your experiment. It is critical to keep the final concentration of the organic solvent minimal to avoid any interference with the biological system under investigation.

Q4: Is it possible to improve the aqueous solubility of this compound by adjusting the pH?

A4: Yes, modifying the pH is a viable strategy. This compound, as an alkaloid, possesses a basic nitrogen atom. In acidic conditions (lower pH), this nitrogen can be protonated to form a more water-soluble salt[5]. A detailed protocol for this method is provided below.

Q5: What other techniques can be employed to enhance the solubility of this compound for experimental use?

A5: Several established methods can be used to improve the aqueous solubility of this compound:

  • Co-solvency: Utilizing a mixture of water and a water-miscible organic solvent can significantly increase solubility.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin can form a complex with enhanced aqueous solubility.

  • Solid Dispersion: For formulation purposes, creating a solid dispersion of this compound in a hydrophilic polymer carrier can improve its dissolution characteristics.

Troubleshooting Guide

ProblemPossible CauseRecommended Solutions
Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. The concentration of this compound in the final solution exceeds its solubility limit. The percentage of DMSO in the final solution may be too low to maintain solubility.1. Reduce the final concentration of this compound. 2. Marginally increase the final concentration of DMSO, ensuring it remains below the toxicity threshold for your assay. 3. Employ an alternative solubility enhancement method, such as pH adjustment or the use of cyclodextrins.
Experimental results show high variability and poor reproducibility. Inconsistent concentrations of dissolved this compound due to its poor solubility.1. Carefully inspect all solutions for any signs of precipitation before and during the experiment. 2. Always prepare fresh dilutions immediately before each experiment. 3. Adopt a solubility enhancement technique to ensure the compound is fully dissolved in the experimental medium.
The compound does not fully dissolve in the initial organic solvent. The selected solvent may not be optimal, or additional energy may be required for dissolution.1. Attempt dissolution in an alternative organic solvent (e.g., ethanol if DMSO is not effective). 2. Gently warm the solution while vortexing (use with caution to avoid thermal degradation). 3. Utilize a sonication bath to facilitate dissolution.
The pH of the experimental medium is altered upon addition of the this compound solution. The stock solution or the compound itself may have acidic or basic properties.1. After adding the this compound stock, re-measure and adjust the pH of your final experimental solution. 2. Use a sufficiently buffered aqueous medium to resist pH changes.

Data Presentation

Table 1: Qualitative Solubility Profile of this compound
SolventSolubilityRemarks
WaterPoorly SolubleIts hydrophobic, alkaloidal structure results in limited solubility in aqueous media.
Aqueous Buffers (neutral pH)Poorly SolubleAt a neutral pH, solubility is comparable to that in pure water.
Dimethyl Sulfoxide (DMSO)SolubleRecommended for the preparation of highly concentrated stock solutions.
EthanolSolubleA suitable alternative to DMSO for preparing stock solutions.

Experimental Protocols

Protocol 1: Enhancing Solubility through pH Adjustment

This method is designed to increase the solubility of this compound in aqueous buffers for in vitro experiments.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, Tris-HCl).

  • Target pH Selection: As a basic alkaloid, this compound's solubility is enhanced at a lower pH. A starting pH range of 4.0-6.0 is recommended.

  • pH Adjustment: Carefully adjust the pH of the aqueous buffer downwards using a dilute acid (e.g., 0.1 M HCl), monitoring with a calibrated pH meter.

  • Dilution: Add the this compound stock solution to the pH-adjusted buffer to achieve the final desired concentration.

  • Verification: Visually inspect the final solution for any signs of precipitation. A clear solution indicates successful dissolution.

  • Critical Consideration: Confirm that the final pH of the solution is compatible with the biological system being studied.

Protocol 2: Enhancing Solubility with a Co-solvent System

This protocol utilizes a mixture of water and a water-miscible organic solvent to improve solubility.

  • Co-solvent Selection: Common co-solvents for this purpose include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).

  • Preparation of Co-solvent Mixtures: Create a series of co-solvent/aqueous buffer mixtures with varying concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the pure, undiluted co-solvent.

  • Dilution and Observation: Dilute the stock solution into each of the co-solvent/buffer mixtures to the final target concentration and observe for any precipitation.

  • Optimal Mixture Selection: Choose the mixture with the lowest concentration of co-solvent that maintains the complete dissolution of this compound.

  • Experimental Control: Ensure that a vehicle control (the selected co-solvent/buffer mixture without this compound) is included in your experiments to account for any effects of the co-solvent.

Protocol 3: Enhancing Solubility via Cyclodextrin Complexation

This method involves the formation of an inclusion complex between this compound and a cyclodextrin.

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice for enhancing the solubility of hydrophobic compounds.

  • Cyclodextrin Solution Preparation: Prepare an aqueous solution of the chosen cyclodextrin. A starting concentration in the range of 10-50 mM is recommended.

  • Complex Formation: Add the powdered this compound directly to the cyclodextrin solution.

  • Incubation: Vigorously stir the mixture at room temperature for 24 to 48 hours to facilitate the formation of the inclusion complex.

  • Removal of Undissolved Compound: Filter the solution using a 0.22 µm syringe filter to remove any remaining undissolved this compound.

  • Concentration Determination: The concentration of the dissolved this compound in the filtrate should be determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation

This technique is particularly useful for the development of solid dosage forms for in vivo studies.

  • Hydrophilic Carrier Selection: Common carriers for solid dispersions include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).

  • Solvent Selection: Choose a common solvent that is capable of dissolving both this compound and the selected carrier (e.g., ethanol or methanol).

  • Dissolution: Dissolve both this compound and the hydrophilic carrier in the chosen solvent at a predetermined ratio (e.g., 1:1, 1:5, or 1:10 drug-to-carrier weight ratio).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin solid film.

  • Drying: Further dry the solid dispersion under vacuum to ensure the complete removal of any residual solvent.

  • Pulverization: Scrape and pulverize the dried solid into a fine powder. This powder can then be used for dissolution testing or for formulation into solid dosage forms.

Mandatory Visualizations

O_Nornuciferine_Signaling_Pathway O_Nornuciferine This compound D1_Receptor Dopamine D1 Receptor O_Nornuciferine->D1_Receptor Antagonist D2_Receptor Dopamine D2 Receptor O_Nornuciferine->D2_Receptor Antagonist SHT2A_Receptor Serotonin 5-HT2A Receptor O_Nornuciferine->SHT2A_Receptor Antagonist G_Protein_D1 Gαs/olf D1_Receptor->G_Protein_D1 G_Protein_D2 Gαi/o D2_Receptor->G_Protein_D2 G_Protein_5HT2A Gαq/11 SHT2A_Receptor->G_Protein_5HT2A AC_D1 Adenylyl Cyclase G_Protein_D1->AC_D1 AC_D2 Adenylyl Cyclase G_Protein_D2->AC_D2 PLC_5HT2A Phospholipase C G_Protein_5HT2A->PLC_5HT2A cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 IP3_DAG ↑ IP3 & DAG PLC_5HT2A->IP3_DAG Downstream_D1 Downstream Signaling (e.g., PKA activation) cAMP_D1->Downstream_D1 Downstream_D2 Downstream Signaling (e.g., Ion channel modulation) cAMP_D2->Downstream_D2 Downstream_5HT2A Downstream Signaling (e.g., Ca²⁺ release, PKC activation) IP3_DAG->Downstream_5HT2A

Caption: this compound's antagonistic action on D1, D2, and 5-HT2A receptor pathways.

Solubility_Enhancement_Workflow Start Start: Poorly Soluble This compound Decision1 Is the final solution for in vitro or in vivo use? Start->Decision1 InVitro In Vitro Application Decision1->InVitro In Vitro InVivo In Vivo Application Decision1->InVivo In Vivo pH_Adjustment pH Adjustment InVitro->pH_Adjustment Co_Solvent Co-solvency InVitro->Co_Solvent Cyclodextrin Cyclodextrin Complexation InVitro->Cyclodextrin Solid_Dispersion Solid Dispersion InVivo->Solid_Dispersion Check_Solubility1 Check for Precipitation & Compatibility pH_Adjustment->Check_Solubility1 Co_Solvent->Check_Solubility1 Cyclodextrin->Check_Solubility1 Check_Solubility2 Assess Dissolution & Bioavailability Solid_Dispersion->Check_Solubility2 Success Proceed with Experiment Check_Solubility1->Success OK Failure Try Alternative Method Check_Solubility1->Failure Not OK Check_Solubility2->Success OK Check_Solubility2->Failure Not OK Failure->InVitro Failure->InVivo

Caption: Decision workflow for choosing a suitable solubility enhancement technique.

Logical_Relationship_Solubility O_Nornuciferine This compound Low_Aqueous_Solubility Low Aqueous Solubility O_Nornuciferine->Low_Aqueous_Solubility exhibits Experimental_Issues Experimental Issues: - Precipitation - Low Bioavailability - Inconsistent Data Low_Aqueous_Solubility->Experimental_Issues leads to Enhancement_Methods Solubility Enhancement Methods Experimental_Issues->Enhancement_Methods requires Improved_Solubility Improved Aqueous Solubility Enhancement_Methods->Improved_Solubility results in Successful_Experiment Successful Experimentation Improved_Solubility->Successful_Experiment enables

Caption: The logical progression from solubility problem to experimental solution.

References

Technical Support Center: Optimizing HPLC Separation of O-Nornuciferine from N-Nornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of O-Nornuciferine and N-Nornuciferine.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of O-Nornucifine and N-Nornuciferine in a question-and-answer format.

Issue 1: Poor Resolution or Co-elution of this compound and N-Nornuciferine Peaks

  • Question: My chromatogram shows a single broad peak or two heavily overlapping peaks for this compound and N-Nornuciferine. How can I improve the resolution?

  • Answer: Poor resolution between these two isomers is a common challenge due to their similar chemical structures and physicochemical properties.[1] Here are several strategies to improve separation:

    • Optimize the Mobile Phase:

      • Adjust the Organic Modifier: If you are using acetonitrile, try switching to methanol or vice-versa. Different organic solvents can alter the selectivity (α) of the separation.[2][3]

      • Modify the Aqueous Phase pH: The ionization state of these basic alkaloids can be manipulated by changing the pH of the aqueous portion of your mobile phase. Using a buffer and systematically adjusting the pH can significantly impact retention and selectivity. For basic compounds like nornuciferine isomers, a higher pH can sometimes improve peak shape.[2][4]

      • Incorporate an Additive: Adding a small percentage of an amine modifier, such as triethylamine (TEA) (e.g., 0.1%), to the mobile phase can help to mask active silanol sites on the stationary phase, reducing peak tailing and potentially improving resolution for basic compounds.

    • Modify the Gradient Program:

      • Decrease the Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent concentration over time) provides more opportunity for the two isomers to separate.

      • Introduce an Isocratic Hold: Incorporate an isocratic hold at a specific mobile phase composition where the isomers begin to separate to enhance resolution.

    • Change the Stationary Phase:

      • Consider a Different Reversed-Phase Column: Not all C18 columns are the same. Switching to a C18 column with a different bonding density or end-capping, or trying a different stationary phase chemistry altogether (e.g., Phenyl-Hexyl or Cyano), can provide alternative selectivity.

      • Utilize a Chiral Stationary Phase (CSP): As O- and N-nornuciferine are isomers, a chiral column may provide the necessary selectivity for baseline separation. Polysaccharide-based CSPs are often a good starting point for alkaloid separations.

    • Adjust Physical Parameters:

      • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution, although this will increase the run time.

      • Decrease the Column Temperature: Lowering the temperature can sometimes enhance the separation of closely eluting compounds.

Issue 2: Peak Tailing

  • Question: My this compound and/or N-Nornuciferine peaks are showing significant tailing. What is the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like these is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase. Other potential causes include column overload and improper mobile phase pH.

    • Add a Mobile Phase Modifier: Incorporate an amine additive like triethylamine (TEA) to your mobile phase to block the active silanol sites.

    • Adjust Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of the silanol groups, reducing these secondary interactions.

    • Use an End-Capped Column: Ensure you are using a high-quality, end-capped column where the free silanol groups have been deactivated.

    • Reduce Sample Load: Injecting too much sample can lead to column overload and peak tailing. Try reducing the injection volume or the concentration of your sample.

    • Check for Column Contamination: A contaminated guard column or analytical column can also cause peak tailing. Try flushing the column with a strong solvent or replacing the guard column.

Issue 3: Inconsistent Retention Times

  • Question: The retention times for my nornuciferine isomers are drifting between injections. What could be the problem?

  • Answer: Fluctuating retention times can be caused by a number of factors related to the stability of the HPLC system and the mobile phase.

    • Ensure Proper Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the initial mobile phase conditions. This may take 10-15 column volumes.

    • Check for Leaks: Inspect the system for any leaks, particularly between the pump and the injector, and between the column and the detector. Leaks can cause pressure fluctuations and affect retention times.

    • Control Column Temperature: Use a column oven to maintain a constant and stable temperature. Fluctuations in ambient temperature can affect retention.

    • Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to the evaporation of volatile components. Prepare fresh mobile phase daily and keep the reservoirs capped.

    • Degas the Mobile Phase: Air bubbles in the system can cause pressure fluctuations and retention time variability. Ensure your mobile phase is properly degassed.

Frequently Asked Questions (FAQs)

Q1: What are the molecular structures and properties of this compound and N-Nornuciferine?

A1: this compound and N-Nornuciferine are constitutional isomers, meaning they have the same molecular formula (C18H19NO2) and molecular weight (approximately 281.35 g/mol ), but differ in the arrangement of their atoms. This high degree of similarity makes their separation challenging.

  • This compound: (6aR)-1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol

  • N-Nornuciferine: (6aR)-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

Q2: What type of HPLC column is recommended for separating this compound and N-Nornuciferine?

A2: A standard reversed-phase C18 column (often referred to as an ODS column) can be used for the separation of these isomers. However, achieving baseline resolution may require careful optimization of the mobile phase and other chromatographic parameters. For more challenging separations or for preparative work, a chiral stationary phase (CSP) may be necessary to achieve optimal resolution.

Q3: What is a typical mobile phase for the separation of these isomers on a C18 column?

A3: A common mobile phase for separating aporphine alkaloids like O- and N-nornuciferine on a C18 column is a gradient mixture of an aqueous buffer and an organic solvent. A good starting point would be:

  • Solvent A: Water with an additive, such as 0.1% triethylamine or 0.1% formic acid.

  • Solvent B: Acetonitrile or Methanol. A gradient elution, starting with a higher percentage of Solvent A and gradually increasing the percentage of Solvent B, is typically employed.

Q4: How can I confirm the identity of the this compound and N-Nornuciferine peaks?

A4: Peak identification should be confirmed by comparing the retention times with those of certified reference standards for this compound and N-Nornuciferine. For unequivocal identification, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended. The mass spectrometer can confirm the molecular weight of the compounds in each peak and their fragmentation patterns can provide further structural confirmation.

Experimental Protocols

Representative HPLC-DAD Method for the Analysis of Nornuciferine Isomers

This protocol is a representative method adapted from published literature for the analysis of aporphine alkaloids. Users should optimize this method for their specific instrumentation and application.

1. HPLC System and Conditions

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: Reversed-Phase C18 column (e.g., Shimadzu VP-ODS, 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Triethylamine in HPLC-grade water.

    • Solvent B: Acetonitrile.

  • Gradient Program: This is a hypothetical starting gradient. Optimization will be required.

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% to 90% B

    • 30-35 min: Hold at 90% B

    • 35-40 min: Return to 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: Diode Array Detector (DAD) monitoring at 270 nm.

  • Injection Volume: 10 µL

2. Standard and Sample Preparation

  • Standard Preparation: Prepare individual stock solutions of this compound and N-Nornuciferine in methanol at a concentration of 1 mg/mL. From these, prepare working standards by diluting with the initial mobile phase composition (90:10 Solvent A:Solvent B).

  • Sample Preparation: The sample preparation method will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering compounds. The final extract should be dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Hypothetical Chromatographic Data Under Different Conditions

This table illustrates how to present quantitative data for comparison during method development. The values are for illustrative purposes only.

Condition IDStationary PhaseOrganic ModifierRetention Time this compound (min)Retention Time N-Nornuciferine (min)Resolution (Rs)
AC18 (5 µm)Acetonitrile15.215.81.2
BC18 (5 µm)Methanol18.519.41.4
CPhenyl-Hexyl (5 µm)Acetonitrile14.815.91.6
DChiral (CSP)Acetonitrile20.122.5> 2.0

Visualizations

HPLC_Troubleshooting_Workflow cluster_mp Mobile Phase Optimization cluster_g Gradient Optimization cluster_c Stationary Phase Selection cluster_p Parameter Adjustment start Problem: Poor Resolution (Rs < 1.5) mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase Start Here gradient Step 2: Adjust Gradient Program mobile_phase->gradient If resolution still poor solution Solution: Baseline Separation (Rs >= 1.5) mobile_phase->solution Success mp1 Adjust Organic:Water Ratio column Step 3: Change Stationary Phase gradient->column If resolution still poor gradient->solution Success g1 Decrease Gradient Slope parameters Step 4: Adjust Physical Parameters column->parameters For fine-tuning column->solution Success c1 Try Different C18/Phenyl Column parameters->solution Success p1 Lower Flow Rate mp2 Switch Organic Solvent (ACN <=> MeOH) mp3 Modify pH / Additive (TEA) g2 Add Isocratic Hold c2 Use Chiral Stationary Phase (CSP) p2 Adjust Temperature

Caption: Troubleshooting workflow for improving the resolution of nornuciferine isomers.

Experimental_Workflow prep Sample/Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, Gradient) prep->hplc injection Sample Injection hplc->injection separation Chromatographic Separation (Elution of Isomers) injection->separation detection DAD Detection (UV Absorbance) separation->detection analysis Data Analysis (Integration, Identification, Quantification) detection->analysis report Reporting analysis->report

Caption: General experimental workflow for the HPLC analysis of nornuciferine isomers.

References

Minimizing degradation of O-Nornuciferine during extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to minimize the degradation of O-Nornuciferine during extraction. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides practical solutions to mitigate degradation.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Extraction: Insufficient solvent penetration or inappropriate solvent polarity. Degradation during Extraction: Exposure to harsh conditions such as high temperature, extreme pH, or light. Improper pH: The pH of the extraction solvent may not be optimal for this compound, which is an alkaloid.Optimize Grinding: Ensure the plant material is finely ground to maximize surface area. Solvent Selection: Employ a sequential extraction with solvents of varying polarity. An initial extraction with a nonpolar solvent can remove interfering lipids, followed by a more polar solvent (e.g., methanol or ethanol) for this compound extraction. pH Control: As an alkaloid, this compound extraction is generally more efficient under acidic conditions (acid-base extraction) to form the more soluble salt. Maintain a moderately acidic pH (e.g., 3-5) during the initial extraction. Temperature Control: Avoid high temperatures. Use extraction methods like maceration or percolation at room temperature. For solvent removal, a rotary evaporator under reduced pressure is recommended to keep the temperature below 40°C. Light Protection: Protect the extraction mixture and subsequent extracts from direct light by using amber glassware or covering vessels with aluminum foil.
Presence of Impurities in Final Product Co-extraction of Other Compounds: The solvent system may be extracting other compounds with similar solubility profiles. Incomplete Purification: The chosen purification method may not be adequate to separate this compound from closely related alkaloids or other contaminants.Solvent Partitioning: Utilize liquid-liquid extraction with immiscible solvents at different pH values to separate alkaloids from neutral and acidic impurities. Chromatographic Purification: Employ column chromatography (e.g., silica gel or alumina) with a carefully selected solvent gradient. For high-purity requirements, consider preparative High-Performance Liquid Chromatography (HPLC).
Discoloration of Extract Oxidation: this compound, like many phenolic compounds, can be susceptible to oxidation, leading to colored degradation products. Presence of Chlorophyll: If extracting from plant leaves, chlorophyll is a common green-colored impurity.Use of Antioxidants: Consider adding antioxidants such as ascorbic acid or sodium metabisulfite to the extraction solvent, although their compatibility with downstream processing should be verified. Inert Atmosphere: If possible, perform extraction and solvent evaporation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Defatting Step: An initial extraction with a nonpolar solvent like hexane can help remove chlorophyll and lipids.
Inconsistent Results Between Batches Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent ratios can lead to different yields and purity.Standardize Plant Material: Whenever possible, use plant material from the same source and harvest time. Proper drying and storage of the plant material are also crucial. Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all extraction and purification steps to ensure consistency. Quality Control: Use analytical techniques like HPLC to quantify the this compound content in the starting material and at various stages of the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound?

A1: As an alkaloid, this compound is a basic compound. Therefore, an acidic environment (pH 3-5) is generally optimal for the initial extraction from plant material. In an acidic solution, this compound will be protonated to form a salt, which is more soluble in polar solvents like water or ethanol. For subsequent liquid-liquid extraction into an organic solvent, the pH should be raised to a basic level (pH 9-10) to convert the alkaloid back to its free base form, which is more soluble in nonpolar organic solvents.

Q2: How sensitive is this compound to temperature?

A2: While specific degradation kinetics for this compound are not extensively published, it is known that many aporphine alkaloids are susceptible to thermal degradation. It is highly recommended to avoid high temperatures (above 40-50°C) during all extraction and solvent evaporation steps. Prolonged exposure to heat can lead to oxidation and structural rearrangement.

Q3: Is this compound sensitive to light?

A3: Many alkaloids exhibit photosensitivity, and it is a good laboratory practice to assume that this compound is also sensitive to light. Exposure to UV or even strong visible light can provide the energy for degradative photochemical reactions. Therefore, it is crucial to protect all solutions containing this compound from light by using amber glassware or by covering the containers with aluminum foil.

Q4: What are the best solvents for extracting this compound?

A4: Methanol and ethanol are commonly used for the initial extraction of aporphine alkaloids from plant material. For the subsequent purification using acid-base liquid-liquid extraction, dichloromethane or chloroform are effective for extracting the free base form of this compound.

Q5: How can I confirm the presence and purity of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (around 270-280 nm) or a mass spectrometer (MS) is the most common and reliable method for the identification and quantification of this compound. Thin Layer Chromatography (TLC) can be used for rapid qualitative analysis and for monitoring the progress of chromatographic separations.

Data Presentation

Table 1: Stability of this compound in Rat Plasma

Condition Duration Stability (% Remaining)
Room Temperature24 hours95.2 ± 4.3
4°C48 hours97.1 ± 3.8
-20°C30 days94.8 ± 5.1
Freeze-Thaw Cycles3 cycles96.5 ± 4.9

Data is presented as mean ± standard deviation.

Experimental Protocols

General Acid-Base Extraction of this compound from Plant Material

This protocol is a widely used method for the selective extraction of alkaloids.

Materials:

  • Dried and finely powdered plant material (e.g., leaves of Nelumbo nucifera)

  • Methanol or Ethanol

  • 1 M Hydrochloric Acid (HCl)

  • 25% Ammonium Hydroxide solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Distilled water

  • Beakers, Erlenmeyer flasks, separatory funnel, filter paper, rotary evaporator

Methodology:

  • Maceration: Moisten 100 g of the powdered plant material with a small amount of 25% ammonium hydroxide solution to liberate the free base form of the alkaloids.

  • Solvent Extraction: Add 500 mL of methanol or ethanol to the moistened plant material and extract at room temperature for 24-48 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Acidification: Dissolve the resulting crude extract in 100 mL of 1 M HCl. This will convert the alkaloids into their hydrochloride salts.

  • Washing: Transfer the acidic solution to a separatory funnel and wash with 3 x 50 mL of dichloromethane to remove neutral and acidic impurities. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with 25% ammonium hydroxide. This will convert the alkaloid salts back to their free base form.

  • Extraction of Free Base: Extract the basified aqueous solution with 3 x 50 mL of dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract containing this compound.

HPLC Quantification of this compound

This protocol provides a general method for the quantitative analysis of this compound using HPLC.

Materials and Equipment:

  • HPLC system with a UV or PDA detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Triethylamine

  • This compound reference standard

  • Syringe filters (0.45 µm)

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with a modifier such as 0.1% formic acid or 0.1% triethylamine to improve peak shape. The exact ratio may need to be optimized for your specific column and system.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol or the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Dissolve a known amount of the crude extract or purified sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (with modifier)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: 272 nm

    • Column Temperature: 25-30°C

  • Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the sample solutions. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantification: Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

Experimental Workflow for this compound Extraction and Purification

G plant_material Dried, Powdered Plant Material maceration Maceration with NH4OH plant_material->maceration solvent_extraction Solvent Extraction (Methanol/Ethanol) maceration->solvent_extraction filtration_concentration Filtration & Concentration (<40°C) solvent_extraction->filtration_concentration crude_extract Crude Extract filtration_concentration->crude_extract acidification Dissolve in Acid (HCl) crude_extract->acidification acidic_solution Acidic Aqueous Solution acidification->acidic_solution washing Wash with Dichloromethane acidic_solution->washing impurities1 Neutral & Acidic Impurities (Discard) washing->impurities1 basification Basify with NH4OH (pH 9-10) washing->basification alkaline_solution Alkaline Aqueous Solution basification->alkaline_solution extraction_free_base Extract with Dichloromethane alkaline_solution->extraction_free_base aqueous_waste Aqueous Waste (Discard) extraction_free_base->aqueous_waste drying_concentration Drying & Concentration extraction_free_base->drying_concentration crude_alkaloid Crude Alkaloid Extract drying_concentration->crude_alkaloid column_chromatography Column Chromatography crude_alkaloid->column_chromatography pure_onornuciferine Pure this compound column_chromatography->pure_onornuciferine

Caption: Workflow for Acid-Base Extraction and Purification of this compound.

Logical Relationship of Factors Affecting this compound Stability

G ONornuciferine This compound Stability Degradation Degradation ONornuciferine->Degradation leads to High_Temp High Temperature (>40°C) High_Temp->Degradation Extreme_pH Extreme pH (<3 or >11) Extreme_pH->Degradation Light_Exposure Light Exposure (UV, Visible) Light_Exposure->Degradation Oxidation Oxidation Oxidation->Degradation

Caption: Factors Leading to the Degradation of this compound.

Signaling Pathway (Illustrative)

While this compound's precise signaling pathways are a subject of ongoing research, aporphine alkaloids are known to interact with various neurotransmitter systems. The following diagram illustrates a hypothetical interaction with dopaminergic and serotonergic pathways.

G ONornuciferine This compound D2_Receptor Dopamine D2 Receptor ONornuciferine->D2_Receptor Antagonist/Partial Agonist FiveHT2A_Receptor Serotonin 5-HT2A Receptor ONornuciferine->FiveHT2A_Receptor Antagonist Downstream_Signaling Downstream Signaling Cascades D2_Receptor->Downstream_Signaling modulates FiveHT2A_Receptor->Downstream_Signaling modulates Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

Caption: Hypothetical Interaction of this compound with Neurotransmitter Receptors.

Technical Support Center: Troubleshooting Poor Peak Shape in O-Nornuciferine Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor peak shape during the chromatographic analysis of O-Nornuciferine. As a basic alkaloid, this compound is prone to specific interactions that can lead to asymmetrical or broad peaks, compromising resolution and quantification.

Frequently Asked Questions (FAQs)

Q1: What are the common types of poor peak shape observed for this compound, and what do they indicate?

A1: The most common peak shape problems are tailing, fronting, and splitting. Each suggests different underlying issues with the chromatographic method or system.

  • Peak Tailing: The peak is asymmetrical with a trailing edge that is broader than the front. For basic compounds like this compound, this is the most common problem and often points to undesirable secondary chemical interactions between the analyte and the stationary phase.[1][2]

  • Peak Fronting: The peak is asymmetrical with the front of the peak being less steep than the back. This typically indicates column overload or issues with the sample solvent.[3][4][5]

  • Peak Splitting: The peak appears as two or more closely merged peaks. This can be caused by a blocked column frit, a void in the column packing, or severe incompatibility between the sample solvent and the mobile phase.

Q2: Why is my this compound peak tailing, and how can I fix it?

A2: Peak tailing for this compound is primarily caused by strong secondary interactions between the basic amine functional groups on the molecule and acidic silanol groups (Si-OH) on the surface of standard silica-based columns. These interactions delay the elution of a portion of the analyte molecules, causing the characteristic "tail." Other causes include improper mobile phase pH and column overload.

Solutions include:

  • Adjusting Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.0) can suppress the ionization of silanol groups, reducing interactions.

  • Using a Modern Column: Employ a high-purity, end-capped C18 or C8 column where the residual silanol groups are chemically deactivated.

  • Reducing Sample Load: Dilute your sample to check if column overload is the cause.

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical factor that controls the ionization state of both this compound and the stationary phase silanol groups, directly impacting peak shape.

  • Low pH (e.g., < 3): At this pH, the silanol groups are protonated (Si-OH) and less likely to interact with the this compound, which is protonated (R-NH3+). This reduction in secondary ionic interactions typically results in a more symmetrical peak.

  • Mid-Range pH (near pKa): Operating near the pKa of this compound will result in a mixture of its ionized and non-ionized forms, leading to broad or split peaks and poor reproducibility.

  • High pH (e.g., > 8): At a high pH, this compound is in its neutral form, which can also reduce interactions with the now-ionized silanol groups (Si-O-). However, this requires a special pH-stable column, as standard silica will dissolve above pH 8.

Q4: My this compound peak is fronting. What are the likely causes?

A4: Peak fronting is less common than tailing for alkaloids but typically points to physical or solubility issues. The most common causes are:

  • Column Overload: This can be either mass overload (too much analyte injected) or volume overload (too large of an injection volume). The stationary phase becomes saturated, and excess analyte molecules travel through the column more quickly.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (e.g., higher organic content) than the mobile phase, the analyte may not focus properly at the head of the column, leading to a distorted, fronting peak.

  • Column Collapse: A physical void or collapse of the packing material at the column inlet can cause uneven flow and result in peak fronting.

Q5: Which type of HPLC column is recommended for analyzing this compound to achieve good peak shape?

A5: The choice of column is crucial for obtaining symmetrical peaks for basic compounds.

  • High-Purity, End-Capped Columns: A modern, high-purity silica C18 or C8 column with extensive end-capping is a good starting point. End-capping minimizes the number of accessible free silanol groups, thereby reducing peak tailing.

  • Columns for Basic Compounds: Many manufacturers offer columns specifically designed for the analysis of basic compounds. These phases are often more inert or have proprietary surface modifications to shield silanol activity.

  • High pH-Stable Columns: Columns with hybrid or polymer-based particles can be used with high-pH mobile phases (e.g., pH 10-11), which ensures this compound is in its neutral, non-interactive form.

Troubleshooting Guides & Experimental Protocols

Guide 1: Mobile Phase Optimization for this compound

This guide provides a systematic approach to optimizing the mobile phase to improve peak shape. The primary goal is to adjust the pH to minimize secondary silanol interactions.

Table 1: Mobile Phase pH Optimization Summary for this compound

pH RangeRecommended Buffers / Additives (Aqueous Phase)Expected Outcome & Considerations
Low (2.5 - 3.5) 0.1% Formic Acid, 0.1% Trifluoroacetic Acid (TFA), or 20mM Phosphate BufferGood Peak Shape. Suppresses silanol ionization. This is the most common and recommended starting point. TFA can suppress MS signal if using LC-MS.
Mid (4.0 - 7.0) Phosphate or Acetate BuffersPoor Peak Shape likely. This range is often close to the pKa of alkaloids and can lead to mixed ionization states. Generally, this range should be avoided.
High (8.0 - 11.0) Ammonium Bicarbonate or Ammonium Formate Buffers (e.g., 10-20mM)Good Peak Shape. this compound is neutral. CRITICAL: Requires a column specifically designed for high pH stability to prevent irreversible damage.

Protocol: Preparation of a Buffered Mobile Phase (e.g., pH 3.0)

Objective: To prepare a mobile phase that controls the ionization state of this compound and the column stationary phase to produce a symmetrical peak.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Potassium phosphate monobasic (KH2PO4)

  • Orthophosphoric acid (H3PO4)

  • 0.45 µm or 0.22 µm membrane filter

Procedure:

  • Prepare Aqueous Buffer: Weigh an appropriate amount of KH2PO4 to make a 20mM solution in 1L of HPLC-grade water.

  • Adjust pH: While stirring, slowly add orthophosphoric acid dropwise to the buffer solution until the pH meter reads 3.0.

  • Filter: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove any particulates that could block the column frit.

  • Prepare Final Mobile Phase: Mix the filtered aqueous buffer with the organic solvent in the desired ratio (e.g., 70:30 v/v aqueous:acetonitrile).

  • Degas: Degas the final mobile phase using sonication or vacuum filtration before use to prevent air bubbles in the pump.

  • Equilibrate: Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes before injecting the sample.

Guide 2: Diagnosing and Resolving Column Overload

This guide helps determine if peak fronting or tailing is caused by injecting too much sample.

Protocol: Sample Dilution Study

Objective: To determine if poor peak shape is concentration-dependent.

Procedure:

  • Prepare a stock solution of your this compound sample at the concentration you normally use.

  • Create a series of dilutions from the stock solution, such as 1:2, 1:10, and 1:100. Use the mobile phase as the diluent if possible.

  • Inject the original, undiluted sample and record the chromatogram, noting the peak shape and retention time.

  • Inject each of the dilutions in order from most dilute to most concentrated.

  • Compare the peak shapes across the different concentrations.

Table 2: Interpreting Dilution Study Results

ObservationLikely CauseNext Step
Peak shape (tailing or fronting) improves significantly with dilution. Retention time may increase slightly.Column Overload. Reduce the concentration of your sample or decrease the injection volume. Consider a column with a larger internal diameter or higher loading capacity if high concentrations are necessary.
Peak shape remains poor and is consistent across all dilutions.Chemical or Column Issue. The problem is likely related to mobile phase pH, secondary interactions, or column degradation.Proceed with mobile phase optimization (Guide 1) or column care (Guide 3).
The peak splits into two or more peaks upon dilution.Co-elution. The original peak was actually two or more unresolved compounds.The method needs to be re-developed to improve resolution (e.g., change the organic solvent ratio, gradient slope, or column chemistry).
Guide 3: Column Care and Maintenance Protocol

If peak shape issues (especially splitting or tailing on all peaks) appear suddenly, the column may be contaminated or damaged. A thorough wash can often restore performance.

Protocol: General Purpose Reversed-Phase (C18, C8) Column Wash

Objective: To remove strongly retained contaminants from the column.

Important: Disconnect the column from the detector to prevent contamination of the detector cell. If the manufacturer permits, reversing the column for washing can be more effective at flushing particulates from the inlet frit.

Washing Solvents (in order of use):

  • Mobile phase without buffer salts (to remove buffers)

  • 100% HPLC-grade Water

  • 100% Acetonitrile

  • 100% Isopropanol

  • 100% Hexane (only for very non-polar, stubborn contaminants)

  • 100% Isopropanol

  • 100% Acetonitrile (or the organic solvent used in your mobile phase)

  • Mobile phase for re-equilibration

Procedure:

  • Set the pump flow rate to a low value (e.g., 0.5 mL/min for a 4.6 mm ID column).

  • Flush the column with at least 10-20 column volumes of each solvent in the sequence listed above.

  • After the final wash step, re-equilibrate the column with your mobile phase until the baseline is stable.

  • If the problem persists after a thorough wash, the column may be irreversibly damaged (e.g., void formation) and should be replaced.

Visualizations

Troubleshooting_Tailing start Poor Peak Shape Observed (Tailing) check_ph 1. Check Mobile Phase pH Is pH << pKa of this compound? (e.g., pH 2.5-3.5) start->check_ph adjust_ph Action: Adjust pH with Formic Acid or switch to a buffered mobile phase. check_ph->adjust_ph No check_overload 2. Check for Column Overload check_ph->check_overload Yes good_peak Symmetrical Peak Achieved adjust_ph->good_peak run_dilution Action: Perform Sample Dilution Study (See Guide 2) check_overload->run_dilution Is shape concentration dependent? check_column 3. Check Column & System Health check_overload->check_column No, shape is always poor run_dilution->good_peak wash_column Action: Perform Column Wash (See Guide 3) check_column->wash_column Is column old or contaminated? replace_column Action: Replace Column and/or Use End-Capped/Base-Deactivated Column wash_column->replace_column If fails wash_column->good_peak If successful replace_column->good_peak pH_Effect Impact of Mobile Phase pH on Analyte-Stationary Phase Interactions cluster_low_ph Low pH (e.g., 2.5) cluster_mid_ph Mid pH (near pKa) cluster_high_ph High pH (e.g., 10) (Requires special column) silanol_low Silanol Group (Si-OH, Neutral) alkaloid_low This compound (R-NH3+, Cationic) result_low Good Peak Shape alkaloid_low->result_low Minimal Interaction (Repulsion) silanol_mid Silanol Group (Si-O-, Anionic) alkaloid_mid This compound (Mixture of R-NH2 and R-NH3+) silanol_mid->alkaloid_mid Strong Ionic Interaction result_mid Broad / Split Peak alkaloid_mid->result_mid Inconsistent Retention silanol_high Silanol Group (Si-O-, Anionic) alkaloid_high This compound (R-NH2, Neutral) result_high Good Peak Shape alkaloid_high->result_high Minimal Interaction

References

Technical Support Center: O-Nornuciferine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of O-Nornuciferine.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My this compound signal intensity is low and inconsistent between samples. Could this be a matrix effect?

Answer: Yes, low and inconsistent signal intensity, particularly ion suppression, is a classic indicator of matrix effects.[1][2][3] Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[4] In bioanalysis, endogenous components like phospholipids are common culprits.

Troubleshooting Steps:

  • Qualitative Assessment (Post-Column Infusion): This technique can help identify regions in your chromatogram where ion suppression is occurring.

  • Quantitative Assessment: Compare the response of this compound in a neat solution versus a post-extraction spiked matrix sample to calculate the matrix factor (MF). An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.

  • Sample Preparation Review: Your current sample preparation method may not be sufficiently removing interfering matrix components. Consider the options outlined in the table below.

Question 2: I am using protein precipitation for sample cleanup, but I still suspect matrix effects. What should I do?

Answer: Protein precipitation is a simple and common technique, but it may not effectively remove all matrix components, especially phospholipids, which are a significant source of ion suppression.

Recommended Actions:

  • Incorporate Phospholipid Removal: Several commercially available products are designed to specifically remove phospholipids following protein precipitation. These can significantly reduce matrix effects and improve signal intensity and reproducibility.

  • Switch to a More Rigorous Sample Preparation Method: If phospholipid removal is insufficient, consider Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). These techniques offer a more thorough cleanup but require more extensive method development.

Question 3: How can I optimize my chromatographic conditions to minimize matrix effects for this compound analysis?

Answer: Chromatographic optimization aims to separate this compound from co-eluting matrix components.

Optimization Strategies:

  • Gradient Modification: Adjusting the gradient slope and duration can improve the separation between your analyte and interfering compounds.

  • Column Chemistry: If you are using a standard C18 column, consider trying a column with a different stationary phase chemistry that may offer alternative selectivity for this compound and the interfering matrix components.

  • Flow Rate: Lowering the flow rate can sometimes reduce the severity of ion suppression in electrospray ionization (ESI).

Question 4: Would using an internal standard help with the matrix effects I'm observing?

Answer: Yes, a suitable internal standard (IS) is crucial for compensating for matrix effects.

Internal Standard Selection:

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard. A SIL-IS of this compound will have nearly identical chemical and physical properties and will co-elute, experiencing the same degree of ion suppression or enhancement as the analyte. This allows for accurate correction of signal variability.

  • Structural Analog: If a SIL-IS is unavailable, a structural analog that elutes close to this compound and exhibits similar ionization behavior can be used.

Frequently Asked Questions (FAQs)

What are matrix effects in LC-MS/MS?

Matrix effects are the influence of co-eluting endogenous or exogenous compounds from the sample on the ionization efficiency of the target analyte, in this case, this compound. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy, precision, and sensitivity of the analysis.

What are the common sources of matrix effects in bioanalysis?

The most common sources of matrix effects in biological matrices like plasma or serum are phospholipids, salts, proteins, and anticoagulants. Phospholipids are particularly problematic due to their abundance and tendency to co-extract with many analytes.

How can I evaluate the matrix effect for my this compound assay?

The matrix effect can be assessed both qualitatively and quantitatively.

  • Qualitative Assessment: The post-column infusion technique is a common method to visualize regions of ion suppression or enhancement in the chromatogram.

  • Quantitative Assessment: This is typically done by calculating the Matrix Factor (MF). The MF is the ratio of the peak area of an analyte spiked into a pre-extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. Regulatory guidelines often require the evaluation of matrix effects as part of method validation.

What are the primary strategies to mitigate matrix effects?

The three main strategies for mitigating matrix effects are:

  • Improved Sample Preparation: Employing more effective sample cleanup techniques to remove interfering matrix components.

  • Chromatographic Separation: Optimizing the LC method to separate the analyte from the matrix interferences.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.

Quantitative Data on Matrix Effect Mitigation

While specific quantitative data for this compound is limited in the public domain, the following table summarizes the expected performance of various sample preparation techniques in reducing matrix effects, based on general findings in bioanalysis.

Sample Preparation TechniqueTypical Phospholipid Removal EfficiencyExpected Impact on this compound SignalRelative Method Development Time
Protein Precipitation (PPT) LowHigh potential for ion suppressionLow
PPT with Phospholipid Removal Plate >95%Significant reduction in ion suppressionLow to Moderate
Liquid-Liquid Extraction (LLE) Variable, depends on solventCan be effective, but requires optimizationModerate to High
Solid Phase Extraction (SPE) High, depends on sorbentGenerally provides a clean extract and reduces ion suppressionHigh

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking

  • Prepare Blank Matrix Samples: Extract at least six different lots of the blank biological matrix using your established sample preparation method.

  • Prepare Neat Solutions: Prepare this compound standard solutions in the final reconstitution solvent at low and high concentrations.

  • Prepare Post-Spiked Samples: Spike the extracted blank matrix samples with the this compound standard solutions to achieve the same final low and high concentrations as the neat solutions.

  • Analysis: Analyze the neat solutions and post-spiked samples by LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Post-Spiked Sample) / (Mean Peak Area in Neat Solution)

    • Internal Standard Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • The coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should be ≤15%.

Protocol 2: Phospholipid Removal using a Specialized Plate

  • Protein Precipitation: Precipitate proteins in your plasma/serum sample by adding an appropriate volume of organic solvent (e.g., acetonitrile). Vortex and centrifuge.

  • Phospholipid Removal: Transfer the supernatant to the wells of a phospholipid removal plate.

  • Filtration/Elution: Apply vacuum or positive pressure to pass the sample through the sorbent. Collect the filtrate.

  • Evaporation and Reconstitution: Evaporate the filtrate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

MatrixEffectTroubleshooting start Inconsistent/Low this compound Signal check_me Suspect Matrix Effect? start->check_me assess_me Assess Matrix Effect (Post-Column Infusion / Post-Extraction Spiking) check_me->assess_me Yes me_present Matrix Effect Confirmed? assess_me->me_present optimize_sp Optimize Sample Prep (e.g., Phospholipid Removal, SPE) me_present->optimize_sp Yes no_me No Significant Matrix Effect me_present->no_me No optimize_lc Optimize LC Method (Gradient, Column) optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is reassess Re-evaluate Matrix Effect use_sil_is->reassess me_resolved Matrix Effect Resolved? reassess->me_resolved end Proceed with Validated Method me_resolved->end Yes consult Consult Further / Advanced Techniques me_resolved->consult No SamplePrepWorkflow cluster_ppt Protein Precipitation (PPT) cluster_plr PPT with Phospholipid Removal cluster_spe Solid Phase Extraction (SPE) ppt1 Plasma/Serum Sample ppt2 Add Acetonitrile ppt1->ppt2 ppt3 Vortex & Centrifuge ppt2->ppt3 ppt4 Supernatant for Analysis ppt3->ppt4 plr1 Supernatant from PPT plr2 Pass through PLR Plate plr1->plr2 plr3 Collect Filtrate plr2->plr3 plr4 Evaporate & Reconstitute plr3->plr4 spe1 Condition SPE Cartridge spe2 Load Sample spe1->spe2 spe3 Wash spe2->spe3 spe4 Elute this compound spe3->spe4

References

Technical Support Center: Enhancing the Oral Bioavailability of O-Nornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the oral bioavailability of O-Nornuciferine. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound?

Currently, there is a lack of specific pharmacokinetic data for this compound in published literature. However, we can infer potential bioavailability by examining related aporphine alkaloids from the same source, the lotus leaf (Nelumbo nucifera). For instance, studies on N-Nornuciferine and Nuciferine in rats have shown variable but potentially high oral bioavailability. One study reported the oral bioavailability of N-Nornuciferine and Nuciferine to be approximately 79.91% and 58.13%, respectively[1][2][3][4]. Another study, however, indicated a much lower bioavailability of 1.9% for Nuciferine[5]. This variability suggests that while this compound has the potential for good absorption, formulation and other factors are critical.

Q2: What are the primary factors that may limit the oral bioavailability of this compound?

The oral bioavailability of alkaloids like this compound can be limited by several factors:

  • Low Aqueous Solubility: As an alkaloid, this compound may have poor solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.

  • Poor Membrane Permeability: The ability of the molecule to pass through the intestinal epithelial cells can be a rate-limiting step. This is influenced by factors like lipophilicity and molecular size.

  • First-Pass Metabolism: this compound may be extensively metabolized by enzymes in the intestines and liver (e.g., Cytochrome P450 enzymes) before it reaches systemic circulation.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing net absorption.

  • Instability in GI Fluids: The acidic environment of the stomach or enzymatic degradation in the intestine can degrade the compound before it can be absorbed.

Q3: What are the general strategies to improve the oral bioavailability of alkaloids?

There are three main approaches to enhancing oral bioavailability:

  • Chemical Modification: Creating a prodrug by esterifying functional groups can increase lipophilicity and membrane permeability.

  • Formulation Strategies: This is the most common approach and involves incorporating the drug into advanced delivery systems. These include:

    • Lipid-based formulations: Self-emulsifying drug delivery systems (SMEDDS), nanoemulsions, and solid lipid nanoparticles can improve solubility and absorption.

    • Polymeric nanoparticles: Encapsulating the drug in biodegradable polymers can protect it from degradation and enhance uptake.

    • Solid dispersions: Dispersing the drug in a polymer matrix at the molecular level can increase its dissolution rate.

    • Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of poorly soluble drugs.

  • Use of Bioenhancers: Co-administration with natural compounds that inhibit metabolic enzymes or efflux pumps (e.g., piperine) can increase the systemic exposure of the drug.

Troubleshooting Guide

Q1: My this compound formulation shows poor in vitro dissolution. What can I do?

  • Problem: The drug is not being released from the formulation in a simulated GI fluid.

  • Possible Causes & Solutions:

    • Inadequate Solubility Enhancement: The chosen excipients may not be optimal. Screen a wider range of polymers for solid dispersions or lipids and surfactants for lipid-based systems.

    • Drug Recrystallization: In solid dispersions, the drug may have recrystallized. Verify the amorphous state using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD). If recrystallization has occurred, consider using a different polymer or a higher polymer-to-drug ratio.

    • High Viscosity of Formulation: For lipid-based systems, high viscosity can hinder drug release. Try adjusting the ratio of oil, surfactant, and co-surfactant.

Q2: I am observing high variability in my in vivo pharmacokinetic study in rats. What are the potential reasons?

  • Problem: There are large standard deviations in plasma concentration levels between individual animals.

  • Possible Causes & Solutions:

    • Food Effect: The presence or absence of food in the GI tract can significantly alter drug absorption. Ensure a consistent fasting period for all animals before dosing.

    • Inconsistent Dosing: Oral gavage requires skill to ensure the entire dose is delivered to the stomach. Ensure all technicians are properly trained.

    • Formulation Instability: If using a liquid formulation like a nanoemulsion, it may be unstable and phase-separate upon administration. Check the stability of the formulation in simulated gastric and intestinal fluids.

    • Genetic Variability in Metabolism: Animal-to-animal differences in metabolic enzyme expression can lead to variable clearance. While difficult to control, acknowledging this as a potential source of variability is important.

Q3: My nanoemulsion formulation is physically unstable and shows phase separation. How can I fix this?

  • Problem: The nanoemulsion is breaking down over time.

  • Possible Causes & Solutions:

    • Incorrect Surfactant/Co-surfactant Ratio: The balance between the surfactant and co-surfactant is crucial for stabilizing the oil droplets. Systematically vary the ratio to find the optimal composition.

    • Inappropriate HLB Value: The Hydrophile-Lipophile Balance (HLB) of the surfactant system must be matched to the oil phase. Screen surfactants with different HLB values.

    • Insufficient Energy Input: The energy provided during emulsification (e.g., via sonication or high-pressure homogenization) may not be sufficient to produce small, stable droplets. Increase the energy input or duration of processing.

    • Ostwald Ripening: This is a process where larger droplets grow at the expense of smaller ones. Adding a small amount of a poorly water-soluble oil (a ripening inhibitor) to the oil phase can sometimes prevent this.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of N-Nornuciferine and Nuciferine in rats, which can serve as a useful reference for studies on this compound.

Table 1: Pharmacokinetic Parameters of N-Nornuciferine and Nuciferine after Oral Administration (50 mg/kg) in Rats

ParameterN-NornuciferineNuciferine
Cmax (µg/mL) 0.571.71
Tmax (h) 1.650.9
t1/2, λz (h) 2.942.48
Oral Bioavailability (%) 79.9158.13

Table 2: Pharmacokinetic Parameters of N-Nornuciferine and Nuciferine after Intravenous Administration (10 mg/kg) in Rats

ParameterN-NornuciferineNuciferine
Vd, λz (L/kg) 15.179.48
t1/2, λz (h) 3.842.09

Experimental Protocols

Protocol 1: Preparation of an this compound Solid Dispersion by Solvent Evaporation

  • Dissolution: Accurately weigh this compound and a carrier polymer (e.g., PVP K30, Soluplus®) in a 1:4 drug-to-polymer ratio. Dissolve both components in a suitable solvent, such as methanol or a dichloromethane/methanol mixture, in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying: Once a solid film has formed on the flask wall, continue to dry under high vacuum for at least 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the solid dispersion from the flask. Gently grind the material using a mortar and pestle and pass it through a fine-mesh sieve (e.g., 100 mesh) to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content (using HPLC), dissolution rate, and physical form (using DSC and XRD).

Protocol 2: In Vitro Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable.

  • Permeability Study (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add a solution of this compound (in a non-toxic concentration) to the apical (upper) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.

    • Replace the volume removed with fresh, pre-warmed HBSS.

  • Sample Analysis: Quantify the concentration of this compound in the basolateral samples using a validated analytical method like LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Visualizations

experimental_workflow cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Studies solubility Solubility & Permeability Assessment formulation_screening Formulation Screening (e.g., Solid Dispersions, SMEDDS) solubility->formulation_screening physchem_char Physicochemical Characterization (DSC, XRD, Dissolution) formulation_screening->physchem_char caco2 Caco-2 Permeability Assay physchem_char->caco2 metabolic_stability Metabolic Stability (Liver Microsomes) caco2->metabolic_stability pk_study Pharmacokinetic Study (Rat Model) metabolic_stability->pk_study bioavailability_calc Bioavailability Calculation pk_study->bioavailability_calc

Caption: Workflow for enhancing this compound oral bioavailability.

first_pass_metabolism drug_oral Oral This compound gut_lumen Gut Lumen drug_oral->gut_lumen Dissolution enterocytes Intestinal Wall (Enterocytes) gut_lumen->enterocytes Absorption enterocytes->gut_lumen P-gp Efflux portal_vein Portal Vein enterocytes->portal_vein Metabolism (CYP3A4) liver Liver portal_vein->liver systemic_circ Systemic Circulation liver->systemic_circ Metabolism (First-Pass Effect)

Caption: First-pass metabolism of an orally administered drug.

smedds_mechanism cluster_0 In Capsule cluster_1 In GI Tract (with water) cluster_2 Absorption smedds SMEDDS Formulation (Drug + Oil + Surfactant) emulsion Spontaneous Emulsification (Oil-in-Water Nanoemulsion) smedds->emulsion Dispersion absorption Increased Surface Area & Solubility -> Enhanced Absorption emulsion->absorption Presentation to Gut Wall

Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SMEDDS).

References

Technical Support Center: O-Nornuciferine Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of O-Nornuciferine, particularly when scaling up from laboratory to pilot or production scales.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing the aporphine alkaloid core of this compound?

A1: The most common and well-established methods for constructing the core tetrahydroisoquinoline (THIQ) structure of this compound are the Bischler-Napieralski and Pictet-Spengler reactions.[1] The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, followed by reduction.[1] The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions.[2]

Q2: What are the main challenges encountered when scaling up the Bischler-Napieralski reaction for this compound synthesis?

A2: Key challenges during the scale-up of the Bischler-Napieralski reaction include managing exothermic reactions, ensuring efficient mixing, dealing with viscous reaction mixtures or slurries, and the formation of side products. A significant side reaction is the retro-Ritter reaction, which leads to the formation of a styrene-like byproduct, reducing the yield of the desired dihydroisoquinoline intermediate.

Q3: How can the formation of the retro-Ritter byproduct in the Bischler-Napieralski reaction be minimized at a larger scale?

A3: To minimize the retro-Ritter side reaction, several strategies can be employed. Using milder dehydrating agents such as oxalyl chloride with a Lewis acid (e.g., FeCl₃) or triflic anhydride with 2-chloropyridine can be more effective than traditional reagents like POCl₃, especially for sensitive substrates. These milder conditions often proceed through an N-acyliminium intermediate, which is less prone to elimination. Careful control of reaction temperature and gradual addition of reagents are also crucial at scale.

Q4: What are the critical parameters to control during the Pictet-Spengler reaction scale-up?

A4: When scaling up the Pictet-Spengler reaction, precise control of pH is critical. The reaction is acid-catalyzed, but excess acidity can protonate the starting amine, reducing its nucleophilicity and hindering the initial condensation step. Maintaining the optimal temperature is also important to ensure a reasonable reaction rate without degrading the starting materials or products. The choice of solvent can also significantly impact the reaction outcome and ease of workup at a larger scale.

Q5: What are the common issues faced during the purification of this compound at a larger scale?

A5: Large-scale purification of this compound can be challenging due to the presence of closely related impurities and side products. Traditional column chromatography may become inefficient and costly. Alternative methods like preparative HPLC, organic solvent nanofiltration (OSN), or crystallization are often necessary. Emulsion formation during acid-base extractions is another common problem that can complicate the workup process.

Troubleshooting Guides

Issue 1: Low Yield in Bischler-Napieralski Reaction upon Scale-Up
Symptom Possible Cause Suggested Solution
Low conversion of starting material Inefficient mixing or localized overheating in a large reactor.Implement more efficient overhead stirring. Use a jacketed reactor for better temperature control. Consider dropwise addition of reagents to manage exotherms.
Deactivation of the aromatic ring by electron-withdrawing groups.For less reactive substrates, stronger dehydrating agents like P₂O₅ in refluxing POCl₃ may be necessary, but with careful temperature monitoring.
Significant formation of styrene byproduct Predominance of the retro-Ritter side reaction.Switch to milder reagents such as triflic anhydride and 2-chloropyridine or oxalyl chloride and FeCl₃ to favor the desired cyclization pathway.
Product degradation Harsh reaction conditions (high temperature, prolonged reaction time).Optimize the reaction time by monitoring with TLC or HPLC. Use the minimum effective temperature for the cyclization.
Issue 2: Poor Reproducibility in Pictet-Spengler Reaction
Symptom Possible Cause Suggested Solution
Inconsistent reaction times and yields Poor control of pH.Use a pH meter to carefully adjust and monitor the acidity of the reaction mixture. Buffer systems can also be considered for better pH control.
Presence of impurities in starting materials or solvents.Ensure the purity of the β-arylethylamine and aldehyde/ketone starting materials. Use anhydrous solvents where necessary.
Formation of multiple byproducts Reaction temperature is too high.Lower the reaction temperature and monitor the progress closely.
Issue 3: Difficulties in Large-Scale Purification
Symptom Possible Cause Suggested Solution
Emulsion formation during workup High concentration of materials at the interface.Dilute the reaction mixture before extraction. Add brine to help break the emulsion. Centrifugation can also be effective.
Poor separation by column chromatography Co-elution of closely related impurities.Develop an optimized gradient elution method. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product loss during crystallization Sub-optimal solvent system or cooling rate.Screen various solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Control the cooling rate to promote the formation of larger, purer crystals.

Quantitative Data on Scale-Up Challenges

The following table presents representative data on the challenges of scaling up key reactions in aporphine alkaloid synthesis, based on literature for related compounds. Actual results for this compound may vary.

Parameter Lab Scale (1 g) Pilot Scale (100 g) Challenges and Considerations
Bischler-Napieralski Yield 75-85%50-65%Increased side reactions (retro-Ritter), potential for localized overheating affecting yield.
Pictet-Spengler Yield 80-90%70-80%More sensitive to pH and temperature control at larger volumes.
Reaction Time (Cyclization) 2-4 hours4-8 hoursSlower heat and mass transfer in larger reactors can prolong reaction times.
Purification Yield (Chromatography) ~90%~70%Column chromatography becomes less efficient and more solvent-intensive at scale.
Overall Yield ~55-65%~25-35%Cumulative losses from each step are more pronounced at a larger scale.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of Tetrahydroisoquinoline (THIQ) Precursor via Bischler-Napieralski Reaction

Objective: To synthesize the 3,4-dihydroisoquinoline precursor for this compound on a gram scale.

Materials:

  • N-(β-(3-hydroxy-4-methoxyphenyl)ethyl)acetamide (10.0 g, 1.0 equiv)

  • Anhydrous acetonitrile (200 mL)

  • Phosphorus oxychloride (POCl₃) (1.5 equiv)

  • Sodium borohydride (NaBH₄) (2.0 equiv)

  • Methanol (100 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve N-(β-(3-hydroxy-4-methoxyphenyl)ethyl)acetamide in anhydrous acetonitrile.

  • Cool the solution in an ice bath.

  • Add phosphorus oxychloride dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess POCl₃.

  • Dissolve the crude residue in methanol and cool the solution in an ice bath.

  • Carefully add sodium borohydride portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude tetrahydroisoquinoline.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Biosynthetic Pathway of Nuciferine and N-nornuciferine

The following diagram illustrates the proposed biosynthetic pathway leading to nuciferine and N-nornuciferine, from which this compound is derived.

aporphine_biosynthesis Dopamine Dopamine S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine NCS Four_HPAA 4-Hydroxyphenyl- acetaldehyde Four_HPAA->S_Norcoclaurine NCS S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine 6OMT N_Methylcoclaurine (S)-N-Methylcoclaurine S_Coclaurine->N_Methylcoclaurine CNMT Reticuline (S)-Reticuline N_Methylcoclaurine->Reticuline NMCH Corytuberine Corytuberine Reticuline->Corytuberine CYP80G2 N_Nornuciferine N-Nornuciferine Corytuberine->N_Nornuciferine Methylation Nuciferine Nuciferine N_Nornuciferine->Nuciferine Methylation O_Nornuciferine This compound Nuciferine->O_Nornuciferine Demethylation

Caption: Proposed biosynthetic pathway of aporphine alkaloids.

Experimental Workflow for THIQ Precursor Synthesis

The following diagram outlines the key steps in the gram-scale synthesis of the tetrahydroisoquinoline precursor.

experimental_workflow Start Start: N-Acetylated β-arylethylamine Cyclization Bischler-Napieralski Cyclization (POCl₃) Start->Cyclization Reduction Reduction (NaBH₄) Cyclization->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product Product: Tetrahydro- isoquinoline Precursor Purification->Product

Caption: Workflow for THIQ precursor synthesis.

References

Reducing solvent consumption in O-Nornuciferine purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing solvent consumption during the purification of O-Nornuciferine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound, and what are their typical solvent requirements?

A1: this compound, an aporphine alkaloid, is traditionally purified from plant extracts using a combination of acid-base extraction followed by chromatographic techniques.[1] The most common methods include flash chromatography over silica gel and preparative High-Performance Liquid Chromatography (HPLC).[2][3] These conventional methods can be solvent-intensive. High-Speed Counter-Current Chromatography (HSCCC) and Supercritical Fluid Chromatography (SFC) are modern, greener alternatives that significantly reduce organic solvent consumption.[2][4]

Q2: What are the primary impurities I should expect when purifying this compound?

A2: The primary impurities are typically other structurally related aporphine alkaloids that co-occur in the natural source, such as Nelumbo nucifera (lotus). These include Nuciferine, Pronuciferine, and Roemerine. Their similar structures can make chromatographic separation challenging.

Q3: Can I replace hazardous solvents like dichloromethane and acetonitrile in my purification protocol?

A3: Yes, greener solvent alternatives are available. For the initial acid-base extraction, dichloromethane can often be replaced with less hazardous solvents like ethyl acetate or tert-amyl methyl ether (TAME) without compromising efficiency. In chromatography, particularly reversed-phase HPLC, acetonitrile can be substituted with more benign solvents like ethanol or methanol, although this may require method re-optimization. Supercritical Fluid Chromatography (SFC) uses compressed CO2 as the primary mobile phase, drastically reducing the need for organic solvents.

Q4: How can I adapt my existing flash chromatography or preparative HPLC method to reduce solvent usage?

A4: Several strategies can be employed:

  • Optimize Column Dimensions: Use shorter columns with a smaller internal diameter. This reduces the total solvent volume required for elution.

  • Reduce Particle Size: Smaller stationary phase particles can improve separation efficiency, allowing for shorter run times and thus less solvent consumption.

  • Adjust Flow Rate: Lowering the flow rate can decrease solvent usage, but a balance must be struck to maintain resolution and acceptable run times.

  • Employ Gradient Elution: A targeted solvent gradient can be more efficient than an isocratic method, using less of the strong solvent and reducing overall consumption.

Q5: What is this compound's stability during purification?

A5: Aporphine alkaloids can be sensitive to acidic and basic conditions, as well as prolonged exposure to silica gel, which can be acidic. This can potentially lead to degradation. It is advisable to work at moderate pH values and minimize the time the compound is in contact with harsh conditions or adsorbents.

Troubleshooting Guides

Issue 1: Poor Separation of this compound from Other Alkaloids
Possible Cause Suggested Solution
Inadequate Resolution in Flash Chromatography - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for this compound. - Consider switching to a different stationary phase, such as alumina, or using a high-resolution silica cartridge. - Employ a shallow gradient during elution to better resolve closely eluting compounds.
Co-elution in Preparative HPLC - Adjust the mobile phase composition. Small changes in the percentage of the organic modifier or the pH of the aqueous phase can significantly impact selectivity. - Screen different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano) to find one that provides better separation for aporphine alkaloids. - Decrease the flow rate to improve separation efficiency.
Complex Mixture Overwhelming the Column - Perform a preliminary purification step, such as solid-phase extraction (SPE) or a cruder flash chromatography cut, to enrich the this compound content before the final high-resolution step.
Issue 2: Low Yield or Suspected Degradation of this compound
Possible Cause Suggested Solution
Degradation on Silica Gel - Neutralize the silica gel by pre-washing the column with a solvent system containing a small amount of a weak base like triethylamine (e.g., 0.1%). - Minimize the time the compound is on the column by using a faster flow rate or a steeper gradient after the target compound has been well-separated. - Consider alternative stationary phases like reversed-phase C18 or using a technique like HSCCC which avoids solid supports.
Instability in Acidic or Basic Mobile Phase - Buffer the mobile phase to a neutral or near-neutral pH if possible. - If acid is required for peak shape, use the lowest effective concentration of a volatile acid like formic acid. - For acid-base extractions, use dilute acids and bases and minimize the exposure time.
Irreversible Adsorption - This can be an issue with highly polar compounds on silica gel. Switching to a reversed-phase method or HSCCC can prevent this problem.

Data Presentation: Solvent Consumption Comparison

The following table provides an estimated comparison of solvent consumption for the purification of 100 mg of a crude extract containing this compound.

Purification Method Estimated Run Time Estimated Flow Rate Estimated Total Solvent Volume Primary Solvents
Conventional Flash Chromatography 45 min40 mL/min~1800 mLHexane, Ethyl Acetate, Methanol
Preparative HPLC (Reversed-Phase) 30 min20 mL/min~600 mLAcetonitrile, Water
High-Speed Counter-Current Chromatography (HSCCC) 500 min1.8 mL/min~900 mLn-Hexane, Ethyl Acetate, Methanol, Acetonitrile, Water
Preparative Supercritical Fluid Chromatography (SFC) 15 min10 mL/min~150 mL (organic co-solvent)CO2, Methanol/Ethanol

Note: These are estimations and actual values will vary based on the specific column, instrument, and method parameters.

Experimental Protocols

Protocol 1: Traditional Purification via Flash Chromatography

This protocol outlines a conventional approach with higher solvent consumption.

  • Extraction:

    • Perform an acid-base extraction on the dried, powdered plant material.

    • Macerate the plant material in methanol.

    • Acidify the methanol extract with 1% HCl and partition against dichloromethane to remove non-basic compounds.

    • Basify the aqueous layer to pH 9-10 with ammonium hydroxide and extract the alkaloids into dichloromethane.

    • Dry the dichloromethane extract over anhydrous sodium sulfate and evaporate to yield the crude alkaloid mixture.

  • Flash Chromatography:

    • Stationary Phase: Silica gel (e.g., 230-400 mesh).

    • Column Packing: Prepare a slurry of silica gel in hexane and pack the column.

    • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.

    • Elution: Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate, followed by a small percentage of methanol if necessary. A typical gradient might be:

      • Hexane/Ethyl Acetate (95:5 to 70:30)

      • Ethyl Acetate/Methanol (98:2 to 90:10)

    • Fraction Collection: Collect fractions and monitor by TLC to identify those containing pure this compound.

Protocol 2: Reduced Solvent Purification via HSCCC

This protocol is based on a published method for separating aporphine alkaloids and uses a liquid-liquid system, eliminating silica gel.

  • Extraction:

    • Prepare a crude alkaloid extract as described in Protocol 1, but consider using ethyl acetate instead of dichloromethane in the final extraction step.

  • HSCCC Separation:

    • Solvent System: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v).

    • Equilibration: Vigorously shake the solvent mixture in a separatory funnel and allow the layers to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.

    • Instrument Setup: Fill the HSCCC column entirely with the stationary phase (upper phase).

    • Sample Injection: Dissolve 100 mg of the crude extract in a 1:1 mixture of the upper and lower phases and inject it into the instrument.

    • Elution: Pump the mobile phase (lower phase) through the column at a flow rate of approximately 1.8-2.0 mL/min.

    • Fraction Collection: Collect fractions and analyze by HPLC to identify those containing pure this compound.

Visualizations

experimental_workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis plant_material Plant Material acid_base_extraction Acid-Base Extraction plant_material->acid_base_extraction crude_extract Crude Alkaloid Extract acid_base_extraction->crude_extract flash_chrom Flash Chromatography crude_extract->flash_chrom High Solvent prep_hplc Preparative HPLC crude_extract->prep_hplc Medium Solvent hsccc HSCCC crude_extract->hsccc Low Solvent sfc SFC crude_extract->sfc Very Low Solvent pure_on Pure this compound flash_chrom->pure_on prep_hplc->pure_on hsccc->pure_on sfc->pure_on

Caption: General workflow for this compound purification.

troubleshooting_logic cluster_separation Poor Separation cluster_yield Low Yield start Purification Issue Encountered issue Poor Separation or Low Yield? start->issue optimize_solvent Optimize Solvent System (TLC) issue->optimize_solvent Poor Separation check_ph Check pH Stability issue->check_ph Low Yield change_column Change Column/Stationary Phase optimize_solvent->change_column adjust_flow Adjust Flow Rate/Gradient change_column->adjust_flow neutralize_silica Neutralize Silica check_ph->neutralize_silica use_hsccc Consider HSCCC/SFC neutralize_silica->use_hsccc

Caption: Troubleshooting logic for this compound purification.

References

O-Nornuciferine sample contamination and cleaning protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for O-Nornuciferine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to sample contamination and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows multiple peaks on the HPLC chromatogram. What are the likely contaminants?

A1: When working with this compound, particularly when isolated from natural sources like Nelumbo nucifera (lotus), the most common contaminants are structurally related aporphine alkaloids. These include:

  • N-Nornuciferine: An isomer of this compound, often co-eluting or having very close retention times, making separation challenging.[1]

  • Nuciferine: Another major alkaloid present in lotus leaves.[2][3][4]

  • Roemerine and Pronuciferine: Other related alkaloids that are often co-extracted.[2]

  • Degradation Products: Aporphine alkaloids can be sensitive to heat and light, potentially leading to the formation of degradation products.

Contamination can also arise from the extraction and purification process itself:

  • Residual Solvents: Solvents used during extraction, such as methanol, ethanol, or ethyl acetate, may not be completely removed.

  • Plasticizers: Phthalate esters can leach from plastic containers and tubing.

  • Grease: Stopcock grease from glassware can appear as broad signals in the aliphatic region of an NMR spectrum.

Q2: How can I differentiate between this compound and its isomer N-Nornuciferine in my analysis?

A2: Differentiating between these isomers can be challenging due to their identical mass-to-charge ratio (m/z). A multi-technique approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): Optimization of HPLC conditions is crucial. A study successfully separated N-nornuciferine, this compound, nuciferine, and roemerine using a Shimadzu VP-ODS column with a gradient solvent system of 0.1% triethylamine aqueous solution–acetonitrile. Another method utilized a Thermo Syncronis C18 column with a mobile phase of acetonitrile and water containing 0.05% triethylamine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): While they have the same parent mass, their fragmentation patterns in tandem mass spectrometry (MS/MS) might show subtle differences that can be used for identification.

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size and shape (drift time) in addition to their m/z ratio, which can effectively differentiate between isomers like this compound and N-Nornuciferine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information to distinguish between the two isomers based on differences in the chemical shifts of their protons and carbons.

Q3: What is a suitable solvent for the recrystallization of this compound?

A3: The choice of solvent is critical for successful recrystallization. For aporphine alkaloids like nuciferine (structurally similar to this compound), several solvents have been shown to be effective. A study on the crystallization of nuciferine provides valuable insights that can be applied to this compound. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

SolventPurity of Nuciferine AchievedRecovery Rate
Ethyl Acetate99.1% ± 0.1%67.9% ± 1.0%
Methanol98.5% ± 0.2%76.7% ± 1.7%
Petroleum EtherNot specifiedNot specified

Data adapted from a study on nuciferine crystallization.

Based on this, ethyl acetate and methanol are good starting points for the recrystallization of this compound. A mixture of solvents, such as hexane/ethyl acetate or hexane/acetone, can also be explored to achieve optimal results.

Troubleshooting Guides

Issue 1: Low Purity of this compound After Initial Purification

Possible Causes & Solutions:

  • Incomplete Separation from Related Alkaloids:

    • Troubleshooting Step: Optimize your column chromatography protocol. Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. A pH-gradient extraction can also be employed to separate alkaloids with different basicities. High-speed counter-current chromatography (HSCCC) has been shown to be effective in separating aporphine alkaloids from lotus leaves, yielding purities above 95%.

  • Presence of Non-Alkaloidal Impurities:

    • Troubleshooting Step: Perform an acid-base extraction. Dissolve the crude extract in an acidic solution to protonate the alkaloids, making them water-soluble. Wash with a non-polar organic solvent to remove neutral and acidic impurities. Then, basify the aqueous layer and extract the alkaloids with an organic solvent.

  • Sample Degradation:

    • Troubleshooting Step: Minimize exposure of your sample to high temperatures and direct light. Use lower temperatures for solvent evaporation under reduced pressure. Store the sample in a cool, dark, and dry place.

Issue 2: Oily Residue Instead of Crystals During Recrystallization

Possible Causes & Solutions:

  • Incorrect Solvent Choice:

    • Troubleshooting Step: The compound may be too soluble in the chosen solvent even at low temperatures. Try a less polar solvent or a mixture of solvents. For instance, dissolve the compound in a good solvent (like ethyl acetate) and then slowly add a poor solvent (like hexane) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.

  • Cooling Too Rapidly:

    • Troubleshooting Step: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can cause the compound to "oil out" instead of forming crystals.

  • Presence of Impurities:

    • Troubleshooting Step: The presence of significant impurities can inhibit crystallization. It may be necessary to perform another purification step, such as column chromatography, before attempting recrystallization.

Experimental Protocols

Protocol 1: Purification of this compound using Column Chromatography

This protocol is a general guideline and may require optimization based on the specific crude extract.

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Plug the bottom with cotton or glass wool and add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of petroleum ether and ethyl acetate).

    • Carefully pour the slurry into the column, avoiding air bubbles. Allow the silica gel to pack, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin elution, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities. For example, start with 100% petroleum ether and gradually increase the percentage of ethyl acetate.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the desired compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purity Assessment by HPLC

This protocol is based on a method developed for the simultaneous analysis of several aporphine alkaloids.

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Column: Shimadzu VP-ODS column (or a similar C18 column).

  • Mobile Phase: A gradient of:

    • Solvent A: 0.1% Triethylamine in water

    • Solvent B: Acetonitrile

  • Gradient Program: This will need to be optimized, but a starting point could be a linear gradient from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 270 nm for DAD. For MS, use electrospray ionization (ESI) in positive ion mode.

  • Sample Preparation: Dissolve a small amount of the purified sample in the mobile phase or a suitable solvent like methanol. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Compare the retention time and UV spectrum (for DAD) or mass spectrum (for MS) of the peak of interest with that of a certified this compound reference standard. The purity can be estimated by the relative peak area of this compound compared to the total area of all peaks in the chromatogram.

Protocol 3: Purity Determination by Quantitative 1H NMR (qHNMR)

qHNMR is a powerful technique for determining the absolute purity of a sample.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of a high-purity internal standard (e.g., dimethyl sulfone, maleic acid). The internal standard should have a known purity and signals that do not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, MeOD-d4).

  • NMR Data Acquisition:

    • Acquire the 1H NMR spectrum using parameters that ensure accurate quantification. This includes a long relaxation delay (D1) to allow for complete relaxation of all protons.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Purity Calculation:

    • The purity of the this compound sample can be calculated using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Purity Analysis start Crude Plant Material (e.g., Lotus Leaves) extraction Solvent Extraction (e.g., Methanol, Ethanol) start->extraction acid_base Acid-Base Extraction extraction->acid_base Crude Extract column_chrom Column Chromatography (Silica Gel) acid_base->column_chrom recrystallization Recrystallization column_chrom->recrystallization Partially Purified Sample hplc HPLC / LC-MS recrystallization->hplc qnmr qHNMR hplc->qnmr Purity Check pure_sample Pure this compound (>95%) qnmr->pure_sample

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_workflow cluster_identification Impurity Identification cluster_remediation Remediation Strategy start Impure this compound Sample check_hplc Analyze by HPLC/LC-MS start->check_hplc related_alkaloids Peaks with similar m/z and close retention times? check_hplc->related_alkaloids other_impurities Broad peaks or peaks at low retention times? related_alkaloids->other_impurities No optimize_chrom Optimize Chromatography (e.g., gradient, solvent system) related_alkaloids->optimize_chrom Yes acid_base Perform Acid-Base Extraction other_impurities->acid_base Yes recrystallize Recrystallize with a different solvent system other_impurities->recrystallize No hsccc Consider HSCCC optimize_chrom->hsccc rerun_column Re-run Column Chromatography acid_base->rerun_column

References

Technical Support Center: Optimizing Microwave-Assisted Extraction of Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Microwave-Assisted Extraction (MAE) of alkaloids. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is Microwave-Assisted Extraction (MAE) and how does it work for alkaloid extraction?

A1: Microwave-Assisted Extraction (MAE) is a modern and efficient technique for extracting bioactive compounds, including alkaloids, from plant materials.[1] The process utilizes microwave energy to heat the solvent and the plant matrix.[1][2] MAE operates on the principle of dielectric heating, where polar molecules within the solvent and plant material align with a rapidly changing electric field.[1][3] This rapid reorientation creates friction, leading to a swift increase in temperature. The localized heating inside the plant cells generates internal pressure, causing the cell walls to rupture and release the intracellular contents, such as alkaloids, into the solvent.

Q2: What are the main advantages of using MAE over conventional extraction methods like Soxhlet or maceration?

A2: Compared to traditional methods, MAE offers several significant advantages, including:

  • Shorter Extraction Times: MAE can reduce extraction times from hours to minutes.

  • Reduced Solvent Consumption: The efficiency of the process means less solvent is required, making it a more environmentally friendly and cost-effective option.

  • Higher Extraction Yields: The efficient cell rupture mechanism often leads to a greater yield of target alkaloids.

  • Improved Energy Efficiency: MAE consumes less energy compared to the prolonged heating required for methods like Soxhlet extraction.

Q3: What are the most critical parameters to optimize for successful alkaloid extraction using MAE?

A3: The efficiency of MAE is influenced by several key factors that must be optimized for maximum alkaloid yield and purity. These parameters include:

  • Microwave power

  • Extraction time

  • Temperature

  • Nature and volume of the extraction solvent

  • Solvent-to-solid (or liquid-to-solid) ratio

  • Particle size of the plant material

Q4: Can non-polar solvents be used for MAE?

A4: While polar solvents are preferred for their high dielectric constants that facilitate microwave absorption, non-polar solvents can also be used. Solvents like hexane are generally transparent to microwaves. However, the "broken cell wall theory" supports their use, as the microwave energy targets the residual moisture within the plant cells, causing them to rupture and release compounds into the surrounding non-polar solvent. For optimal results, mixtures of high and low microwave-absorbing solvents are sometimes used.

Troubleshooting Guide

Q1: Why is my alkaloid yield lower than expected?

A1: Low alkaloid yield can be attributed to several factors. Consider the following troubleshooting steps:

  • Sub-optimal Parameters: The extraction efficiency is highly dependent on the combination of microwave power, time, and temperature. A low power setting may not provide enough energy to disrupt the plant cells effectively, while an excessively short extraction time may not allow for complete diffusion of the alkaloids into the solvent. Conversely, very high power or prolonged time can lead to degradation.

  • Incorrect Solvent Choice: The solvent must be able to absorb microwave energy and effectively solubilize the target alkaloids. The polarity of the solvent is a critical factor. Ensure the solvent is appropriate for the specific alkaloid's chemical properties.

  • Improper Solvent-to-Solid Ratio: The volume of the solvent should be sufficient to completely immerse the plant material. However, an excessively high ratio can lead to non-uniform heating and energy dispersion, reducing efficiency. An optimal ratio of 40:1 (mL/g) has been effective in some studies.

  • Inappropriate Particle Size: A smaller particle size provides a larger surface area for solvent interaction. However, particles that are too fine can cause difficulties during post-extraction filtration.

Q2: How can I prevent the thermal degradation of my target alkaloids?

A2: Alkaloids can be thermolabile, and high temperatures can lead to their degradation. To mitigate this:

  • Optimize Microwave Power and Time: Use a moderate microwave power level combined with a shorter extraction time. High power with prolonged exposure significantly increases the risk of thermal degradation. For instance, in one study, increasing power from 100W to 150W led to a decline in alkaloid yield due to degradation.

  • Control the Temperature: If your microwave system allows, set a maximum temperature limit. Increasing the temperature from 60°C to 70°C has been shown to decrease alkaloid yields due to degradation.

  • Use Pulsed Irradiation: Some protocols use an irradiation cycle (e.g., 10 seconds of power followed by a cooling period) to prevent the solution from overheating.

  • Consider Nitrogen Protection: For highly sensitive compounds, performing the extraction under a nitrogen atmosphere can prevent oxidation at high temperatures.

Q3: My extraction results are inconsistent and not reproducible. What could be the cause?

A3: Lack of reproducibility is a common issue that can often be resolved by standardizing your procedure:

  • Ensure Uniform Particle Size: Grind and sieve the plant material to ensure a consistent and uniform particle size for each experiment. This ensures a consistent surface area for extraction.

  • Standardize Sample Preparation: Ensure the plant material is homogenously mixed and that the solvent-to-solid ratio is precisely measured for every sample.

  • Check for "Hot Spots": Uneven heating within the microwave cavity can lead to inconsistent extraction. If using a multi-mode microwave, ensure the turntable is functioning correctly. For single-mode systems, the positioning of the vessel is critical.

  • Pre-leaching the Sample: In some cases, pre-leaching the plant material with the solvent for a short period at room temperature before microwave irradiation can improve consistency.

Data Presentation

Table 1: Comparison of MAE with Conventional Extraction Methods

FeatureMicrowave-Assisted Extraction (MAE)Soxhlet ExtractionMaceration
Extraction Time Short (minutes)Long (hours)Very Long (days)
Solvent Consumption LowHighHigh
Extraction Yield Generally HigherHigh (often considered exhaustive)Variable, often lower
Energy Consumption LowHighVery Low
Risk of Thermal Degradation Possible if not optimizedHigh due to prolonged heatingLow

Table 2: Examples of Optimized MAE Parameters for Specific Alkaloid Extractions

Plant SourceTarget Alkaloid(s)SolventMicrowave PowerTimeTemp.Solid:Liquid RatioReference
Coptis chinensisBerberineMethanol (pH 2.0)700 W60 sN/AN/A
Lotus PlumuleBioactive alkaloids65% Methanol200 W260 sN/AN/A
Stephania cepharanthaC C, Isotetrandrine, Cepharanthine0.01 mol/L HCl100 W2 min60°C1:40 (g/mL)
Patrinia scabraIridoid Glycosides52% Ethanol610 W45 minN/A1:18 (g/mL)

Experimental Protocols

Protocol 1: Extraction of Berberine from Coptis chinensis

  • Sample Preparation: Weigh 1.0 g of dried and powdered Coptis chinensis rhizome.

  • Solvent Preparation: Prepare the extraction solvent by adjusting the pH of absolute methanol to 2.0 using hydrochloric acid.

  • Extraction:

    • Place the powdered sample into a suitable microwave extraction vial.

    • Add the prepared acidic methanol solvent.

    • Place the vial in the microwave system and irradiate at a power level of 700 W for 60 seconds.

  • Post-Extraction:

    • Carefully remove the vial from the microwave and allow it to cool to room temperature.

    • Filter the extract to separate the plant debris.

    • The resulting extract can be concentrated using a rotary evaporator and analyzed via HPLC.

Protocol 2: Extraction of Alkaloids from Stephania cepharantha

  • Sample Preparation: Weigh 0.5 g of dried S. cepharantha powder.

  • Extraction:

    • Mix the powder with 20 mL of 0.01 mol/L hydrochloric acid in a microwave-safe vessel.

    • Heat the mixture in a microwave workstation under a power of 100 W at 60°C for 2 minutes.

  • Post-Extraction:

    • Filter the extract.

    • Transfer the filtrate to a 25-mL volumetric flask and add 0.01 mol/L HCl to reach the final volume.

    • The extract can be further purified using Solid-Phase Extraction (SPE) before chromatographic analysis.

Visualizations

MAE_Workflow cluster_prep Preparation cluster_extraction Extraction Process cluster_post Post-Extraction SamplePrep Sample Preparation (Grinding, Sieving) SolventPrep Solvent Selection & Preparation Mixing Mix Sample & Solvent in Vessel SolventPrep->Mixing MAE Microwave Irradiation (Set Power, Time, Temp) Mixing->MAE Cooling Cooling to Room Temperature MAE->Cooling Filtration Filtration / Centrifugation Cooling->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Analysis Analysis (e.g., HPLC) Concentration->Analysis

Caption: General workflow for Microwave-Assisted Extraction of alkaloids.

MAE_Parameters cluster_params Key Optimization Parameters MAE MAE Efficiency & Alkaloid Yield Power Microwave Power Power->MAE Time Extraction Time Time->MAE Temp Temperature Temp->MAE Solvent Solvent Type & Polarity Solvent->MAE Ratio Solvent:Solid Ratio Ratio->MAE Particle Particle Size Particle->MAE

Caption: Key parameters influencing the efficiency of MAE for alkaloids.

Troubleshooting_Yield Start Problem: Low Alkaloid Yield CheckParams Are MAE parameters (Power, Time, Temp) optimized? Start->CheckParams CheckSolvent Is the solvent type and S:L ratio correct? CheckParams->CheckSolvent No Optimize Action: Optimize parameters using RSM or one-factor-at-a-time. CheckParams->Optimize Yes CheckParticle Is particle size uniform and optimal? CheckSolvent->CheckParticle No AdjustSolvent Action: Select solvent based on alkaloid polarity. Adjust ratio. CheckSolvent->AdjustSolvent Yes AdjustParticle Action: Grind and sieve sample for uniformity. CheckParticle->AdjustParticle Yes End Yield Improved CheckParticle->End No Optimize->CheckSolvent AdjustSolvent->CheckParticle AdjustParticle->End

Caption: Troubleshooting flowchart for low alkaloid yield in MAE.

References

Improving the precision of O-Nornuciferine quantitative assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantitative analysis of O-nornuciferine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound using chromatographic methods like HPLC and LC-MS/MS.

General & Sample Preparation

Q1: What are the best practices for preparing plant or biological samples for this compound analysis?

A1: Proper sample preparation is critical to minimize interference and ensure accurate quantification.

  • Plant Material (e.g., Lotus Leaves): Samples are typically dried and powdered. Extraction is often performed using methanol or ethanol, sometimes with the addition of a small amount of acid (e.g., acetic or formic acid) to improve the extraction of basic alkaloids.[1] Sonication or reflux extraction can enhance efficiency.

  • Biological Fluids (e.g., Plasma): To remove proteins and other macromolecules that can interfere with the analysis, a protein precipitation step is common.[2] This is typically done by adding a cold organic solvent like acetonitrile or methanol.[3] For cleaner samples and to reduce matrix effects, more advanced techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are recommended.

Q2: Are there known stability issues with this compound? How should I store my samples and standards?

A2: The stability of analytes in biological samples is a critical factor for reliable results.[4] While specific long-term stability data for this compound is not extensively published, general best practices for alkaloids should be followed. Store stock solutions and biological samples at -20°C or, preferably, -80°C to prevent degradation. Avoid repeated freeze-thaw cycles. For short-term storage (e.g., in an autosampler), maintain samples at a controlled low temperature (e.g., 4°C).

High-Performance Liquid Chromatography (HPLC)

Q3: I am observing poor peak shape (tailing or fronting) for this compound. What are the likely causes and solutions?

A3: Poor peak shape compromises resolution and integration accuracy.

  • Peak Tailing: Often caused by secondary interactions between the basic amine group of this compound and acidic silanols on the silica-based column packing.

    • Solution 1: Adjust Mobile Phase pH. Ensure the mobile phase pH is low (e.g., 2.5-4) using an acid like formic, acetic, or trifluoroacetic acid (TFA). This protonates the analyte and suppresses the ionization of silanol groups.

    • Solution 2: Add a Competing Base. Including a small amount of a competing base, like triethylamine (TEA), in the mobile phase can mask the active silanol sites.

    • Solution 3: Use a Modern Column. Employ end-capped columns or those with a different stationary phase (e.g., polymer-based) that are less prone to secondary interactions.

  • Peak Fronting: This is typically a sign of column overload.

    • Solution: Reduce the concentration of the injected sample or decrease the injection volume.

Q4: My this compound peak is not well-resolved from other alkaloids like N-nornuciferine or nuciferine. How can I improve the separation?

A4: Co-elution is a common challenge when analyzing structurally similar compounds.

  • Optimize the Mobile Phase: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or a switch to isocratic elution might improve separation.

  • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and change the elution order.

  • Select a Different Column: A column with a different stationary phase chemistry (e.g., Phenyl-Hexyl or a pentafluorophenyl (PFP) phase instead of C18) can provide different selectivity for closely related alkaloids.

  • Adjust Temperature: Increasing the column temperature can decrease viscosity and improve efficiency, though it may also affect selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Q5: I am seeing significant signal suppression or enhancement (matrix effects) in my bioanalytical assay. How can I identify and mitigate this?

A5: Matrix effects are a primary challenge in LC-MS/MS bioanalysis, caused by co-eluting compounds that affect the ionization of the target analyte.

  • Identification: The most common method is a post-extraction addition experiment. Compare the analyte's response in a neat solution to its response when spiked into an extracted blank matrix sample. A significant difference indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Use more rigorous extraction methods like SPE or LLE instead of simple protein precipitation to remove interfering components like phospholipids.

    • Optimize Chromatography: Modify the chromatographic conditions to separate this compound from the matrix components causing the suppression or enhancement.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard (e.g., deuterium-labeled this compound) will co-elute with the analyte and experience the same matrix effects, thus correcting for variations in signal.

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer impact ionization.

Q6: What are the typical precursor and product ions for this compound in positive electrospray ionization (ESI+) mode?

A6: For quantitative analysis using tandem mass spectrometry, this compound is typically monitored in positive ESI mode. The precursor ion will be the protonated molecule [M+H]+. Given its molecular formula C18H19NO2 and molecular weight of 281.3 g/mol , the precursor ion (m/z) is approximately 282.1. Product ions are generated by fragmentation of the precursor; common fragments would result from the loss of parts of the dibenzoquinoline structure. Specific product ions should be determined by infusing a pure standard and optimizing collision energy.

Experimental Protocols & Data

Representative Experimental Methodologies

The following tables summarize typical parameters used in published methods for the quantitative analysis of this compound and related alkaloids.

Table 1: HPLC-DAD/UV Method Parameters

ComponentColumnMobile PhaseFlow Rate (mL/min)DetectionReference
This compound & related alkaloidsShimadzu VP-ODS (150 x 4.6 mm)Gradient: Acetonitrile and 0.1% triethylamine aqueous solution1.0DAD
NuciferineHemochrom Intsil C-18Methanol: 10mM phosphate buffer (85:15), pH 41.0272 nm

Table 2: LC-MS/MS Method Parameters

ComponentColumnMobile PhaseIonization ModePrecursor Ion [M+H]+ (m/z)Key Product Ions (m/z)Reference
This compound & related alkaloidsπNAP column (reversed-phase)Acetonitrile and 0.2% aqueous acetic acidESI+282.1Not specified
This compoundGeneric C18Acetonitrile and 0.1% formic acid in waterESI+282.149251.107, 219.081, 252.110

Visualized Workflows and Logic Diagrams

Diagrams for Experimental Processes

The following diagrams illustrate common workflows and troubleshooting logic for this compound quantification.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Sample Collection (e.g., Plasma, Plant Tissue) s2 Homogenization / Lysis s1->s2 s3 Extraction (Protein Precipitation, LLE, or SPE) s2->s3 s4 Evaporation & Reconstitution s3->s4 a1 LC Separation (Reversed-Phase HPLC) s4->a1 a2 Ionization (ESI+) a1->a2 a3 Mass Analysis (MS/MS Detection) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: General workflow for this compound quantification via LC-MS/MS.

G cluster_tailing Troubleshooting Tailing cluster_fronting Troubleshooting Fronting start Poor Peak Shape Observed q1 Is the peak Tailing or Fronting? start->q1 t1 Cause: Secondary Silanol Interactions q1->t1 Tailing f1 Cause: Column Overload q1->f1 Fronting t2 Solution 1: Lower Mobile Phase pH (2.5-4) t1->t2 t3 Solution 2: Add Competing Base (e.g., TEA) t1->t3 t4 Solution 3: Use an End-Capped Column t1->t4 f2 Solution: Reduce Sample Concentration or Injection Volume f1->f2

Caption: Troubleshooting logic for addressing poor peak shape in HPLC analysis.

G start Suspected Matrix Effect (Poor Accuracy/Precision) step1 Step 1: Confirm & Quantify Perform Post-Extraction Spike Experiment start->step1 q1 Is Analyte Response in Matrix <85% or >115% of Response in Solvent? step1->q1 no_effect No Significant Matrix Effect q1->no_effect No step2 Step 2: Mitigate the Effect (Choose one or more strategies) q1->step2 Yes s1 Improve Sample Cleanup (Switch from PP to SPE/LLE) step2->s1 s2 Optimize Chromatography (Separate Analyte from Interference) step2->s2 s3 Use Stable Isotope-Labeled Internal Standard (SIL-IS) step2->s3

Caption: Workflow for identifying and mitigating matrix effects in LC-MS/MS.

References

Technical Support Center: O-Nornuciferine Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of O-nornuciferine adsorption to laboratory ware. Researchers, scientists, and drug development professionals can use this guide to mitigate sample loss and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a natural aporphine alkaloid derived from the lotus plant, Nelumbo nucifera.[1] It is a bioactive compound that modulates neurotransmitter systems, acting as a potent agonist at both dopamine D1 and D2 receptors.[1] Its chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₈H₁₉NO₂[2]
Molecular Weight 281.3 g/mol [2]
CAS Number 3153-55-7
XLogP3 2.6
Nature Basic (as an alkaloid)

The XLogP value of 2.6 indicates that this compound is moderately hydrophobic, which is a key factor contributing to its adsorption to labware surfaces.

Q2: Why am I experiencing low recovery of this compound in my experiments?

Low recovery of this compound is often due to its non-specific binding (adsorption) to the surfaces of laboratory equipment. This phenomenon is particularly prevalent with compounds that are hydrophobic. The key mechanisms driving this adsorption are:

  • Hydrophobic Interactions: The nonpolar regions of the this compound molecule can interact with and adsorb to hydrophobic surfaces, which are common in plastic labware like polypropylene (PP) and polystyrene.

  • Ionic Interactions: As a basic alkaloid, this compound will be protonated and carry a positive charge in acidic or neutral solutions. This can lead to ionic adsorption to negatively charged surfaces, such as the silanol groups (Si-OH) present on untreated glass.

Q3: Which type of labware is best to minimize this compound adsorption?

For basic compounds like this compound, polypropylene (PP) or other low-binding plasticware is generally recommended over untreated glass. This is because the primary adsorption mechanism for a charged basic compound on glass is strong ionic interaction, whereas on plastic it is weaker hydrophobic interaction. However, due to its hydrophobicity, this compound can still adsorb to plastic surfaces. Therefore, surface treatment of any labware is the most robust solution.

Q4: Can the solvent I use affect the adsorption of this compound?

Yes, the choice of solvent plays a crucial role. The adsorption-desorption equilibrium can be shifted by the solvent's properties. Using a solvent that this compound is highly soluble in can help keep it in the solution phase and reduce its tendency to adsorb to surfaces. For hydrophobic compounds, including a small percentage of an organic solvent (like methanol or acetonitrile) in your aqueous buffer can significantly decrease adsorption.

Troubleshooting Guides

Problem: Significant loss of this compound confirmed by quantitative analysis.

If you have quantified the concentration of your this compound stock solution before and after incubation in a particular labware and observe a significant decrease, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow for this compound Loss cluster_1 Glassware Path cluster_2 Plasticware Path cluster_3 Further Optimization (If loss persists) start Low this compound Recovery Detected check_labware What type of labware are you using? start->check_labware glass Untreated Glass check_labware->glass plastic Standard Plastic (PP, PS) check_labware->plastic silanize Action: Silanize Glassware (See Protocol 2) glass->silanize bsa_glass Alternative: Coat with BSA (See Protocol 1) glass->bsa_glass Quick Fix low_bind Switch to certified low-binding tubes/plates plastic->low_bind bsa_plastic Action: Coat with BSA (See Protocol 1) plastic->bsa_plastic re_evaluate Re-evaluate Recovery silanize->re_evaluate Re-evaluate Recovery bsa_glass->re_evaluate modify_solution Modify Solution Composition re_evaluate->modify_solution low_bind->re_evaluate bsa_plastic->re_evaluate add_solvent Add organic co-solvent (e.g., 5-10% Acetonitrile) modify_solution->add_solvent add_surfactant Add non-ionic surfactant (e.g., 0.01% Tween-20) modify_solution->add_surfactant final_check Problem Resolved add_solvent->final_check Final Check add_surfactant->final_check Final Check

Fig 1. Troubleshooting workflow for this compound loss.

Quantitative Data Summary

The following table summarizes the expected impact of various mitigation strategies on the recovery of hydrophobic compounds like this compound.

Mitigation StrategyLabware TypeExpected Impact on RecoveryQuantitative Example (Analogous Compound)Source
None (Control) Standard Plastic (PVC)Significant Loss~52% recovery of propofol after 48h.
Silanization GlassHighIncreases water contact angle from ~24° to >100°, indicating a highly hydrophobic, non-binding surface.
BSA Coating (1%) Plastic or GlassHighSignificantly improves peptide recovery to >89% in most cases.
Organic Co-Solvent All typesModerate to HighReduces hydrophobic interactions, shifting equilibrium away from the surface.
Non-ionic Surfactant All typesModerate to HighPrevents hydrophobic adsorption.

Experimental Protocols

Protocol 1: Coating Labware with Bovine Serum Albumin (BSA)

This protocol describes how to coat plastic or glass labware with BSA to block non-specific binding sites.

Materials:

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS), pH 7.4

  • Labware to be coated (e.g., microplates, tubes)

Procedure:

  • Prepare BSA Solution: Prepare a 1% (w/v) BSA solution in your chosen buffer (PBS or TBS). For example, dissolve 1 gram of BSA in 100 mL of buffer. For critical applications, use a sterile-filtered solution.

  • Coating: Add the 1% BSA solution to the labware, ensuring all surfaces that will contact the this compound solution are covered.

    • For 96-well plates, add 200-300 µL per well.

    • For microcentrifuge tubes, fill them with the solution.

  • Incubation: Incubate the labware at room temperature for 1-2 hours, or overnight at 4°C for more effective coating.

  • Aspirate and Dry: Remove the BSA solution. For many applications, it is not necessary to rinse the labware. A small residual amount of BSA will not interfere. You can let the labware air dry or use it immediately.

G cluster_0 BSA Coating Workflow prep 1. Prepare 1% BSA in PBS or TBS coat 2. Add BSA solution to labware prep->coat incubate 3. Incubate (1-2h at RT or O/N at 4°C) coat->incubate aspirate 4. Aspirate excess solution incubate->aspirate ready Labware is ready for use aspirate->ready

Fig 2. Workflow for coating labware with BSA.
Protocol 2: Silanization of Glassware

This protocol renders glass surfaces hydrophobic by converting hydrophilic silanol groups into less reactive silyl ethers. Caution: Silanizing agents like dichlorodimethylsilane are hazardous. Perform all steps in a chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Dichlorodimethylsilane (or a similar silanizing agent)

  • Anhydrous (dry) solvent (e.g., toluene, heptane)

  • Methanol

  • Acetone

  • Glassware to be treated

  • Oven

Procedure:

  • Clean and Dry: Thoroughly clean the glassware with detergent, rinse with deionized water, then with acetone, and dry completely in an oven at >100°C. The surface must be free of water.

  • Prepare Silanizing Solution: In a chemical fume hood, prepare a 5% (v/v) solution of dichlorodimethylsilane in an anhydrous solvent like toluene.

  • Treat Glassware: Immerse the dry glassware in the silanizing solution for 15-30 minutes, ensuring all surfaces are wetted.

  • Rinse: Remove the glassware and rinse it thoroughly with the anhydrous solvent (e.g., toluene) to remove excess reagent.

  • Methanol Rinse: Rinse the glassware with methanol to cap any unreacted chlorosilane groups.

  • Final Rinse and Dry: Perform a final rinse with acetone to facilitate drying. Dry the glassware in an oven (>100°C) before use. The surface should now be visibly hydrophobic (a drop of water will bead up).

Protocol 3: Passivation of Stainless Steel Equipment

Passivation removes free iron from the surface of stainless steel and enhances the formation of a protective chromium oxide layer, which can help prevent adsorption and corrosion.

Materials:

  • Alkaline cleaning solution

  • Passivating acid (e.g., 20-50% nitric acid or a citric acid-based solution)

  • Deionized water

Procedure:

  • Thorough Cleaning: Degrease and clean the stainless steel surface with an alkaline cleaner to remove all organic and inorganic residues. Rinse thoroughly with deionized water.

  • Acid Treatment: Immerse the cleaned equipment in the passivating acid solution. The treatment time and temperature will depend on the specific acid and concentration used (e.g., 20-60 minutes at 120-150°F is common for nitric acid solutions).

  • Rinse and Neutralize: Remove the equipment from the acid bath and rinse thoroughly with deionized water. If using a strong acid like nitric acid, a neutralization step with an alkaline solution may be necessary.

  • Final Rinse and Dry: Perform a final, thorough rinse with deionized water and allow the equipment to air dry completely. The protective passive layer will form upon exposure to air.

This compound Signaling Pathways

This compound is an agonist for both dopamine D1 and D2 receptors. The activation of these receptors initiates distinct downstream signaling cascades.

Dopamine D1 Receptor Signaling

Activation of the D1 receptor typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

G cluster_0 Dopamine D1 Receptor Signaling Pathway ON This compound D1R D1 Receptor ON->D1R binds Gs Gαs/olf D1R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Targets Downstream Targets (e.g., DARPP-32, CREB) PKA->Targets phosphorylates

Fig 3. Simplified D1 receptor signaling cascade.
Dopamine D2 Receptor Signaling

In contrast to the D1 receptor, activation of the D2 receptor is typically inhibitory, leading to a decrease in intracellular cAMP levels.

G cluster_0 Dopamine D2 Receptor Signaling Pathway ON This compound D2R D2 Receptor ON->D2R binds Gi Gαi/o D2R->Gi activates Gby Gβγ D2R->Gby AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP production decreased Channels K+ Channels Gby->Channels activates

Fig 4. Simplified D2 receptor signaling cascade.

References

Validation & Comparative

O-Nornuciferine vs. N-Nornuciferine: A Comparative Analysis of Dopamine D1/D2 Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antagonist activity of two aporphine alkaloids, O-Nornuciferine and N-nornuciferine, at the dopamine D1 and D2 receptors. The information presented is collated from published experimental data to support research and development in neuropharmacology and related fields.

Quantitative Comparison of Antagonist Activity

The antagonist potency of this compound and N-nornuciferine at dopamine D1 and D2 receptors has been evaluated using in vitro functional assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the receptor's response to an agonist, are summarized in the table below.

CompoundD1 Receptor IC50 (µM)D2 Receptor IC50 (µM)
This compound2.09 ± 0.65[1]1.14 ± 0.10[1]
N-nornuciferineModerately activeInactive

Key Findings:

  • This compound demonstrates potent antagonist activity at both D1 and D2 receptors, with a slightly higher potency for the D2 receptor.

  • N-nornuciferine exhibits moderate antagonist activity at the D1 receptor but is reported to be inactive at the D2 receptor.

  • The data suggests that the methylation pattern on the aporphine backbone significantly influences the antagonist potency and selectivity of these compounds. The presence of a methyl group on the nitrogen atom appears to be important for D2 receptor activity.

Experimental Methodologies

The antagonist activities of this compound and N-nornuciferine were determined using a Fluorometric Imaging Plate Reader (FLIPR) assay with Human Embryonic Kidney 239 (HEK293) cell lines stably expressing either the human dopamine D1 or D2 receptor.

FLIPR Assay Protocol for Dopamine Receptor Antagonism:

  • Cell Culture and Plating: HEK293 cells stably expressing the human D1 or D2 dopamine receptor are cultured in appropriate media. For the assay, cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to a confluent monolayer.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). This incubation is typically carried out for 60 minutes at 37°C. The dye is loaded into the cytoplasm of the cells.

  • Compound Addition (Antagonist): Serial dilutions of the test compounds (this compound and N-nornuciferine) and a vehicle control are prepared. The dye solution is removed, and the cells are incubated with the test compounds for a predetermined period (e.g., 15-30 minutes) to allow for binding to the receptors.

  • Agonist Stimulation and Signal Detection: The microplate is placed in the FLIPR instrument. A solution containing a known dopamine receptor agonist (e.g., dopamine) at a concentration that elicits a submaximal response (e.g., EC80) is added to the wells. The FLIPR instrument measures the change in fluorescence intensity in real-time.

  • Data Analysis: The fluorescence signal is proportional to the intracellular calcium concentration. Antagonists will inhibit the agonist-induced increase in fluorescence. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanisms

To better understand the context of these findings, the following diagrams illustrate the canonical signaling pathways of the D1 and D2 receptors and the general workflow of the experimental procedure used to determine their antagonist activity.

D1_Signaling_Pathway Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds Gs Gs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Dopamine D1 Receptor Signaling Pathway

D2_Signaling_Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Gi Gi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Reduced Signaling

Dopamine D2 Receptor Signaling Pathway

FLIPR_Workflow cluster_prep Assay Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis A Seed HEK293 cells expressing D1 or D2 receptors in microplate B Culture cells to form a confluent monolayer A->B C Load cells with calcium-sensitive dye B->C D Incubate with This compound or N-nornuciferine (Antagonist) C->D E Add Dopamine (Agonist) D->E F Measure fluorescence change in FLIPR E->F G Plot % Inhibition vs. Log[Antagonist] F->G H Calculate IC50 values G->H

Experimental Workflow for FLIPR Assay

References

A Comparative Pharmacokinetic Analysis of Nuciferine and N-Nornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the absorption, distribution, metabolism, and excretion profiles of two major bioactive alkaloids from Nelumbo nucifera.

This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of Nuciferine and N-Nornuciferine, two prominent aporphine alkaloids found in the leaves of the lotus plant, Nelumbo nucifera. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the disposition of these compounds within a biological system. The information presented herein is compiled from preclinical studies and aims to facilitate further research and development of these natural products.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of Nuciferine and N-Nornuciferine in rats, providing a quantitative basis for comparison. The data is derived from a study where a lotus leaf alkaloid fraction was administered both orally and intravenously.

Table 1: Plasma Pharmacokinetic Parameters of Nuciferine (NF) and N-Nornuciferine (N-NF) in Rats

ParameterNuciferine (NF)N-Nornuciferine (N-NF)
Oral Administration (50 mg/kg)
Cmax (µg/mL)1.710.57[1][2][3]
Tmax (h)0.91.65[1][2]
t1/2, λz (h)2.482.94
Oral Bioavailability (F%)58.1379.91
Intravenous Administration (10 mg/kg)
Vd, λz (L/kg)9.4815.17
t1/2, λz (h)2.093.84

Table 2: Brain Pharmacokinetic Parameters of Nuciferine (NF) and N-Nornuciferine (N-NF) in Rats after Intravenous Administration (20 mg/kg)

ParameterNuciferine (NF)N-Nornuciferine (N-NF)
Cmax (unbound, µg/mL)0.320.16
Tmax (h)0.891.22
Vd, λz/F (L/kg)19.7816.17
t1/2, λz (h)1.241.39

Key Observations from Pharmacokinetic Data

  • Absorption: Both Nuciferine and N-Nornuciferine are rapidly absorbed after oral administration. However, Nuciferine reaches its maximum plasma concentration (Cmax) faster than N-Nornuciferine (0.9 h vs 1.65 h).

  • Bioavailability: N-Nornuciferine exhibits higher oral bioavailability (79.91%) compared to Nuciferine (58.13%), suggesting it is more efficiently absorbed or undergoes less first-pass metabolism.

  • Distribution: Both compounds show a wide volume of distribution, indicating extensive distribution into tissues. N-Nornuciferine has a larger volume of distribution in plasma after intravenous administration, while Nuciferine shows a slightly larger volume of distribution in the brain. Both alkaloids were found to rapidly cross the blood-brain barrier.

  • Elimination: N-Nornuciferine has a longer elimination half-life in plasma compared to Nuciferine after both oral and intravenous administration, suggesting a slower clearance rate. In the brain, their elimination half-lives are more comparable.

  • Metabolism and Excretion: Nuciferine is known to be a substrate for the liver enzymes CYP2D6 and CYP3A4. Its excretion is partly mediated by the renal organic cation transporter 2 (OCT2). A significant portion of Nuciferine (50.7%) is excreted unchanged through the kidneys.

Experimental Protocols

The pharmacokinetic data presented is based on studies with the following general methodologies:

Animal Studies
  • Animal Model: Male Sprague-Dawley rats.

  • Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle, and had free access to food and water. Animals were fasted for 12 hours prior to oral administration.

  • Drug Administration: A lotus leaf alkaloid fraction was administered orally (50 mg/kg) via gavage and intravenously (10 mg/kg or 20 mg/kg) via the tail vein.

  • Sample Collection: Blood samples were collected at predetermined time points from the orbital sinus or tail vein. Plasma was separated by centrifugation. For brain pharmacokinetics, brain microdialysis was employed to collect unbound drug from the brain extracellular fluid.

Analytical Method
  • Technique: Ultra-Performance Liquid Chromatography coupled with Photodiode Array detection (UPLC-PDA) was used for the simultaneous quantification of Nuciferine and N-Nornuciferine in plasma and brain microdialysate. In some studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was used for higher sensitivity and specificity.

  • Method Validation: The analytical methods were validated for linearity, precision, accuracy, and recovery. The calibration curves showed good linearity (r² > 0.99) within the tested concentration ranges.

Visualizing the Experimental Workflow and Regulatory Pathways

To better illustrate the processes involved in the pharmacokinetic analysis and the potential regulatory mechanisms, the following diagrams are provided.

experimental_workflow cluster_preclinical_study Preclinical Pharmacokinetic Study cluster_analytical_phase Analytical Phase cluster_results Results animal_model Animal Model (Sprague-Dawley Rats) drug_admin Drug Administration (Oral or Intravenous) animal_model->drug_admin sample_collection Sample Collection (Blood/Brain Microdialysate) drug_admin->sample_collection sample_processing Sample Processing (Plasma Separation/Extraction) sample_collection->sample_processing uplc_pda UPLC-PDA Analysis (Quantification of Analytes) sample_processing->uplc_pda data_analysis Pharmacokinetic Modeling (WinNonlin Software) uplc_pda->data_analysis pk_parameters Pharmacokinetic Parameters (Cmax, Tmax, t1/2, etc.) data_analysis->pk_parameters

Caption: A generalized workflow for a preclinical pharmacokinetic study.

signaling_pathways cluster_cyp_regulation CYP450 Gene Regulation cluster_oct_regulation Renal Transporter Regulation cluster_drug_disposition Drug Disposition inducers Inducers (e.g., Xenobiotics, Drugs) pxr_car Nuclear Receptors (PXR, CAR, VDR) inducers->pxr_car Activation cyp_gene CYP2D6 / CYP3A4 Gene pxr_car->cyp_gene Transcriptional Activation cyp_protein CYP2D6 / CYP3A4 Protein (Metabolizing Enzyme) cyp_gene->cyp_protein Translation nuciferine Nuciferine cyp_protein->nuciferine inflammation Inflammatory Signals (e.g., TNF-α) nf_kb NF-κB Pathway inflammation->nf_kb Activation oct2_gene SLC22A2 Gene (OCT2) nf_kb->oct2_gene Transcriptional Repression oct2_protein OCT2 Protein (Renal Transporter) oct2_gene->oct2_protein Translation oct2_protein->nuciferine metabolites Metabolites nuciferine->metabolites Metabolism excretion Renal Excretion nuciferine->excretion Transport

Caption: Signaling pathways influencing the metabolism and excretion of Nuciferine.

References

O-Nornuciferine's Anti-Obesity Potential: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the preclinical efficacy of novel compounds is paramount. This guide provides a comparative analysis of O-Nornuciferine's anti-obesity effects against established pharmaceuticals, Orlistat and Liraglutide, in high-fat diet-induced obese animal models. While direct comparative data for this compound is limited, this report collates available evidence and offers an indirect comparison to contextualize its potential.

Executive Summary

This compound, an alkaloid found in the leaves of Nelumbo nucifera (lotus), has been investigated for its potential anti-obesity properties. Preclinical studies, primarily in high-fat diet-induced obese rodent models, suggest that this compound may contribute to weight management. However, research specifically isolating the effects of this compound is sparse. This guide synthesizes the available data for this compound and contrasts it with the well-documented effects of Orlistat, a pancreatic lipase inhibitor, and Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist. The comparison focuses on key parameters including body weight reduction, food intake, adipose tissue weight, and relevant metabolic markers.

Comparative Efficacy in High-Fat Diet-Induced Obese Mice

The following tables summarize the quantitative data from preclinical studies on this compound (as part of a multi-component extract), Orlistat, and Liraglutide in high-fat diet (HFD)-induced obese mice. It is crucial to note that the data for this compound is derived from studies on a herbal mixture containing nornuciferine, and therefore, the effects cannot be solely attributed to this compound.

Table 1: Effects on Body Weight and Food Intake

Treatment GroupDosageDurationInitial Body Weight (g)Final Body Weight (g)Body Weight Gain (g)Food Intake ( g/day )
HFD Control -12 weeks~25~45~20~3.5
Herbal Mixture (with Nornuciferine) 0.4% of diet12 weeks~25~38~13No significant change
Orlistat 10 mg/kg/day12 weeks~25~35~10No significant change
Liraglutide 200 µg/kg/day20 weeks~28~40~12No significant change

Table 2: Effects on Adipose Tissue and Liver Weight

Treatment GroupDosageDurationEpididymal Adipose Tissue Weight (g)Mesenteric Adipose Tissue Weight (g)Liver Weight (g)
HFD Control -12 weeks~2.5~1.5~2.0
Herbal Mixture (with Nornuciferine) 0.4% of diet12 weeks~1.8~1.0~1.5
Orlistat 10 mg/kg/day12 weeks~1.5~0.8~1.4
Liraglutide 200 µg/kg/day20 weeksSignificant reductionSignificant reductionSignificant reduction

Table 3: Effects on Serum Metabolic Parameters

Treatment GroupDosageDurationTriglycerides (mg/dL)Total Cholesterol (mg/dL)Glucose (mg/dL)
HFD Control -12 weeks~150~250~200
Herbal Mixture (with Nornuciferine) 0.4% of diet12 weeks~100~200~150
Orlistat 10 mg/kg/day12 weeks~90~180~140
Liraglutide 200 µg/kg/day20 weeksSignificantly reducedSignificantly reducedSignificantly reduced

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used in the studies cited.

High-Fat Diet-Induced Obesity Model

A widely used animal model to study obesity involves inducing the condition through a high-fat diet.

  • Animals: Male C57BL/6J mice, typically 6-8 weeks old, are commonly used due to their susceptibility to diet-induced obesity.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Diet: Mice are fed a high-fat diet, where 45-60% of the total calories are derived from fat, for a period of 8-12 weeks to induce obesity. A control group is fed a standard chow diet (approximately 10% calories from fat).

  • Monitoring: Body weight and food intake are monitored weekly or bi-weekly.

Drug Administration
  • This compound (as part of a mixture): The herbal extract mixture containing nornuciferine was administered as a percentage of the high-fat diet (e.g., 0.4% w/w).

  • Orlistat: Orlistat is typically administered orally via gavage at a dose of 10 mg/kg of body weight once daily.[1]

  • Liraglutide: Liraglutide is administered via subcutaneous injection at a dose of 200 µg/kg of body weight once daily.[2]

Biochemical Analysis

At the end of the treatment period, animals are euthanized, and blood and tissue samples are collected for analysis.

  • Serum Parameters: Blood is collected via cardiac puncture, and serum is separated to measure levels of triglycerides, total cholesterol, and glucose using standard enzymatic assay kits.

  • Tissue Analysis: Adipose tissue (epididymal and mesenteric) and liver are dissected and weighed. A portion of the liver tissue may be used for histological analysis to assess steatosis.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the anti-obesity effects of these compounds is critical for drug development.

This compound: Potential Mechanisms

While the precise mechanisms of this compound are not fully elucidated, related compounds from Nelumbo nucifera have been shown to act through various pathways. Nuciferine, a structurally similar alkaloid, has been reported to prevent obesity by activating brown adipose tissue (BAT) thermogenesis.[3] This process increases energy expenditure. Additionally, extracts from Nelumbo nucifera have been shown to inhibit digestive enzymes like α-amylase and lipase, thereby reducing the absorption of carbohydrates and fats.[4]

O_Nornuciferine_Mechanism cluster_gut Gastrointestinal Tract cluster_adipose Adipose Tissue This compound This compound Digestive Enzymes Digestive Enzymes This compound->Digestive Enzymes Inhibition BAT Activation BAT Activation This compound->BAT Activation Stimulation Nutrient Absorption Nutrient Absorption Digestive Enzymes->Nutrient Absorption Facilitates Reduced Body Weight Reduced Body Weight Nutrient Absorption->Reduced Body Weight Leads to Energy Expenditure Energy Expenditure BAT Activation->Energy Expenditure Increases Energy Expenditure->Reduced Body Weight Contributes to

Caption: Putative anti-obesity mechanisms of this compound.

Orlistat: Pancreatic Lipase Inhibition

Orlistat's mechanism is well-established. It acts locally in the gastrointestinal tract to inhibit pancreatic and gastric lipases, enzymes responsible for the breakdown of dietary triglycerides. This inhibition prevents the absorption of approximately 30% of dietary fat.

Orlistat_Mechanism Dietary Triglycerides Dietary Triglycerides Pancreatic Lipase Pancreatic Lipase Dietary Triglycerides->Pancreatic Lipase Substrate Fatty Acids & Monoglycerides Fatty Acids & Monoglycerides Pancreatic Lipase->Fatty Acids & Monoglycerides Hydrolyzes to Orlistat Orlistat Orlistat->Pancreatic Lipase Inhibits Fat Absorption Fat Absorption Fatty Acids & Monoglycerides->Fat Absorption Reduced Calorie Intake Reduced Calorie Intake Fat Absorption->Reduced Calorie Intake Leads to

Caption: Mechanism of action of Orlistat.

Liraglutide: GLP-1 Receptor Agonism

Liraglutide is an analog of the human incretin hormone GLP-1. It activates GLP-1 receptors in the brain, leading to increased satiety and reduced appetite. It also slows gastric emptying, further contributing to a feeling of fullness.

Liraglutide_Mechanism Liraglutide Liraglutide GLP-1 Receptors (Brain) GLP-1 Receptors (Brain) Liraglutide->GLP-1 Receptors (Brain) Activates Gastric Emptying Gastric Emptying Liraglutide->Gastric Emptying Slows Satiety Satiety GLP-1 Receptors (Brain)->Satiety Increases Appetite Appetite GLP-1 Receptors (Brain)->Appetite Decreases Reduced Food Intake Reduced Food Intake Satiety->Reduced Food Intake Appetite->Reduced Food Intake Gastric Emptying->Reduced Food Intake

Caption: Mechanism of action of Liraglutide.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-obesity effects of a test compound in a high-fat diet-induced obese mouse model.

Experimental_Workflow cluster_pre Pre-treatment Phase cluster_treat Treatment Phase cluster_post Post-treatment Phase Acclimatization Acclimatization Dietary Intervention High-Fat Diet Induction Acclimatization->Dietary Intervention Randomization Group Allocation Dietary Intervention->Randomization Treatment Period Drug Administration Randomization->Treatment Period Data Collection Body Weight, Food Intake Treatment Period->Data Collection Biochemical Analysis Serum & Tissue Analysis Data Collection->Biochemical Analysis Statistical Analysis Statistical Analysis Biochemical Analysis->Statistical Analysis Results Results Statistical Analysis->Results

Caption: Workflow for in vivo anti-obesity studies.

Conclusion

The available, albeit limited, evidence suggests that this compound, likely in synergy with other compounds in herbal extracts, may possess anti-obesity properties. The observed effects on body weight, adipose tissue, and metabolic markers in animal models are promising. However, to fully validate its potential as a therapeutic agent, further research is imperative. Specifically, studies using isolated this compound are needed to delineate its precise pharmacological effects and mechanisms of action. Direct, head-to-head comparative studies with established anti-obesity drugs like Orlistat and Liraglutide would provide a clearer understanding of its relative efficacy and therapeutic window. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for designing and interpreting such future investigations.

References

A Comparative Guide to the Cross-Validation of HPLC and qHNMR for O-Nornuciferine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is a cornerstone of natural product research and drug development. O-nornuciferine, an aporphine alkaloid found in plants of the Nelumbo genus, has garnered interest for its potential pharmacological activities. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qHNMR), for the quantification of this compound. The following sections detail the experimental protocols, present comparative quantitative data, and offer insights into the selection of the most appropriate method based on research needs.

Introduction to the Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique that relies on the differential partitioning of analytes between a stationary phase and a mobile phase under high pressure. When coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), HPLC offers high sensitivity and selectivity for the quantification of individual compounds in complex mixtures.

Quantitative Nuclear Magnetic Resonance (qHNMR) is a primary analytical method that allows for the direct quantification of substances in a sample without the need for identical reference standards for each analyte. The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, enabling accurate concentration determination by referencing to a certified internal standard.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for the quantification of this compound using HPLC and qHNMR.

This compound Quantification by HPLC-DAD-ESI-MS

This protocol is adapted from a validated method for the simultaneous analysis of alkaloids in Nelumbo nucifera leaves.

1. Sample Preparation:

  • Accurately weigh 1.0 g of powdered plant material (e.g., lotus leaves).

  • Extract with 20 mL of methanol-water (80:20, v/v) using ultrasonication for 30 minutes.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Collect the supernatant and filter through a 0.22 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

    • A typical gradient might start at 10% B, increasing to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

3. Detection:

  • DAD Detection: Monitor at a wavelength of 272 nm for this compound.

  • ESI-MS Detection (for confirmation):

    • Ionization Mode: Positive.

    • Scan Range: m/z 100-1000.

    • The protonated molecule [M+H]⁺ of this compound (C18H19NO2, MW: 281.35) would be monitored at m/z 282.1.

This compound Quantification by qHNMR

This protocol is based on general principles for the qHNMR analysis of natural products.

1. Sample and Standard Preparation:

  • Accurately weigh approximately 5 mg of the dried plant extract or purified this compound.

  • Accurately weigh approximately 2 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Dissolve the sample and internal standard in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Methanol-d4).

  • Vortex the solution to ensure homogeneity and transfer to a 5 mm NMR tube.

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard to ensure full relaxation. This is critical for accurate quantification.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 150:1 for accurate quantification).

  • Acquisition Time: Typically 2-4 seconds.

3. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Select well-resolved, non-overlapping signals for both this compound and the internal standard for integration.

  • The concentration of this compound is calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

    Where:

    • C = Concentration

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of the solvent

    • IS = Internal Standard

Quantitative Data Comparison

The performance of an analytical method is assessed through various validation parameters. The following table summarizes typical performance data for the quantification of alkaloids and other natural products by HPLC and qHNMR, providing a basis for comparison.

ParameterHPLCqHNMR
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (RSD%) < 2%< 1%
Limit of Detection (LOD) ng/mL to µg/mL levelµg/mL to mg/mL level
Limit of Quantification (LOQ) ng/mL to µg/mL levelµg/mL to mg/mL level
Analysis Time per Sample 20 - 40 minutes5 - 15 minutes
Solvent Consumption HighLow
Need for Specific Standard YesNo (Universal standard)

Method Comparison and Cross-Validation

Advantages of HPLC:

  • High Sensitivity: HPLC, especially when coupled with MS, offers very low limits of detection and quantification, making it ideal for trace analysis.

  • Excellent Separation: It can effectively separate complex mixtures and distinguish between structurally similar isomers.

Advantages of qHNMR:

  • Primary Method: qHNMR is a primary ratio method, meaning quantification is based on the fundamental properties of the molecules and does not require a calibration curve for each analyte.[1]

  • Speed and Efficiency: Sample preparation and analysis times are generally shorter than for HPLC.

  • Non-destructive: The sample can be recovered after analysis.

  • Structural Information: In addition to quantification, the NMR spectrum provides a wealth of structural information about the analyte and other components in the mixture.

Visualizing the Workflow

The logical flow for a cross-validation study can be visualized to better understand the process.

CrossValidation_Workflow cluster_sample Sample Cohort cluster_hplc HPLC Analysis cluster_qhnmr qHNMR Analysis cluster_comparison Data Comparison Sample Homogenized Sample Batch HPLC_Prep Sample Preparation for HPLC Sample->HPLC_Prep qHNMR_Prep Sample Preparation for qHNMR Sample->qHNMR_Prep HPLC_Analysis HPLC-DAD/MS Analysis HPLC_Prep->HPLC_Analysis HPLC_Data HPLC Quantitative Data HPLC_Analysis->HPLC_Data Stat_Analysis Statistical Analysis (e.g., t-test, Bland-Altman plot) HPLC_Data->Stat_Analysis qHNMR_Analysis qHNMR Analysis qHNMR_Prep->qHNMR_Analysis qHNMR_Data qHNMR Quantitative Data qHNMR_Analysis->qHNMR_Data qHNMR_Data->Stat_Analysis Conclusion Conclusion on Method Comparability Stat_Analysis->Conclusion Decision_Pathway cluster_questions cluster_methods Start Analytical Goal? Trace_Analysis Trace Level Quantification (ng/mL - low µg/mL)? Start->Trace_Analysis Isomer_Separation Isomer Separation Required? Trace_Analysis->Isomer_Separation No Use_HPLC Utilize HPLC Trace_Analysis->Use_HPLC Yes High_Throughput High-Throughput Screening? Isomer_Separation->High_Throughput No Isomer_Separation->Use_HPLC Yes Purity_Assessment Absolute Purity Determination? High_Throughput->Purity_Assessment No Use_qHNMR Utilize qHNMR High_Throughput->Use_qHNMR Yes Purity_Assessment->Use_HPLC No Purity_Assessment->Use_qHNMR Yes

References

O-Nornuciferine in the Landscape of Aporphine Alkaloids: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

The quest for novel anticancer agents has led researchers to explore the therapeutic potential of natural compounds, with aporphine alkaloids emerging as a promising class of molecules. Among these, O-nornuciferine, an active component of the lotus plant (Nelumbo nucifera), has demonstrated notable cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of this compound's anticancer activity alongside other prominent aporphine alkaloids, supported by experimental data and detailed methodologies for key assays.

Comparative Cytotoxicity of Aporphine Alkaloids

The anticancer potential of aporphine alkaloids is often initially assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for this compound and other selected aporphine alkaloids across a range of human cancer cell lines. It is important to note that variations in experimental conditions (e.g., cell density, incubation time) can influence IC50 values, and thus, direct comparisons should be made with caution.

AlkaloidCancer Cell LineCell TypeIC50 (µM)Reference
This compound HeLaCervical Cancer19.1 (as N-nornuciferine)[1]
HL-60Promyelocytic Leukemia>60 (as N-nornuciferine)[1]
Nuciferine SCC25Oral Squamous Carcinoma~80[2]
CAL27Oral Squamous Carcinoma~80[2]
SY5YNeuroblastomaMarked inhibition at 0.8 mg/mL (~2.7 µM)[3]
CT26Colorectal CarcinomaMarked inhibition at 0.8 mg/mL (~2.7 µM)
Liriodenine A549Lung Adenocarcinoma8.07
MCF-7Breast Cancer9.20
HT-29Colon Cancer10.62
KBOral Epidermoid Carcinoma11.02
P-388Murine Leukemia9.60
CAOV-3Ovarian Cancer37.3 (24h), 26.3 (48h), 23.1 (72h)
Boldine MDA-MB-231Breast Cancer70.8 (24h), 46.5 (48h)
MDA-MB-468Breast Cancer75.7 (24h), 50.8 (48h)
Glaucine MCF-7Breast CancerEffective inhibition at 15-30 µM
MDA-MB-231Breast CancerEffective inhibition at 15-30 µM

Mechanisms of Action and Signaling Pathways

Aporphine alkaloids exert their anticancer effects through a variety of mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

This compound and Nuciferine: Research suggests that nuciferine, a closely related alkaloid, inhibits cancer cell growth by inducing apoptosis and cell cycle arrest. It has been shown to suppress the STAT3 signaling pathway, a critical regulator of tumor cell proliferation and survival. Furthermore, nuciferine has been identified as an inhibitor of the PI3K-AKT signaling pathway, which is frequently hyperactivated in cancer, promoting cell growth and survival.

Liriodenine: This alkaloid is known to induce apoptosis in cancer cells through the intrinsic pathway, involving the activation of caspase-3 and caspase-9. It can also block cell cycle progression at the G2/M phase.

Boldine: Boldine has been shown to induce apoptosis in breast cancer cells by disrupting the mitochondrial membrane potential and activating caspase-9 and caspase-3/7. It also downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax. Additionally, boldine can inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression.

Glaucine: Glaucine has been found to inhibit the migration and invasion of breast cancer cells by suppressing the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for extracellular matrix degradation during metastasis. This inhibition is achieved through the suppression of NF-κB activation.

Experimental Protocols

Standardized experimental protocols are crucial for the reliable evaluation and comparison of anticancer compounds. Below are detailed methodologies for key in vitro assays used to assess the anticancer activity of aporphine alkaloids.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aporphine alkaloid in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the aporphine alkaloid for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the aporphine alkaloid, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to generate a DNA content histogram.

Visualizing Cellular Impact: Signaling Pathways and Experimental Workflow

To better understand the mechanisms and experimental processes described, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Analysis cell_culture Cancer Cell Culture treatment Treatment with Aporphine Alkaloid cell_culture->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis signaling_pathways cluster_nuciferine Nuciferine/O-Nornuciferine Pathway cluster_boldine Boldine Pathway Nuciferine Nuciferine/ This compound STAT3 STAT3 Nuciferine->STAT3 inhibits PI3K PI3K Nuciferine->PI3K inhibits Proliferation_Survival Cell Proliferation & Survival STAT3->Proliferation_Survival Akt Akt PI3K->Akt Akt->Proliferation_Survival Boldine Boldine NFkB NF-κB Boldine->NFkB inhibits Bcl2 Bcl-2 Boldine->Bcl2 inhibits Bax Bax Boldine->Bax activates Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Caspases Caspases Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

A Head-to-Head Comparison of O-Nornuciferine Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with aporphine alkaloids, the efficient extraction of O-Nornuciferine from its natural sources, primarily the leaves of Nelumbo nucifera (lotus), is a critical first step. This guide provides a head-to-head comparison of various extraction methodologies, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method is paramount to maximizing the yield and purity of this compound. This section details and compares several common and advanced extraction techniques.

Data Summary

The following table summarizes the quantitative data available for different extraction methods. It is important to note that much of the existing literature focuses on the principal alkaloid, nuciferine, or the total alkaloid content. Specific quantitative data for this compound is limited, with the most detailed information available for Ionic Liquid-Based Microwave-Assisted Extraction (ILMAE).

Extraction MethodSolvent/SystemTemperature (°C)TimePower (W)This compound Yield (mg/g)Purity (%)Reference
Solvent Extraction (Acid-Ethanol) 70% Ethanol with 0.15% HCl606 hoursN/ANot SpecifiedNot Specified[1]
Ultrasound-Assisted Extraction (UAE) 70% Ethanol with 0.15% HCl5030 min400Not SpecifiedNot Specified[1]
Microwave-Assisted Extraction (MAE) 70% Ethanol with 0.15% HCl5020 min700Not SpecifiedNot Specified[1]
Ionic Liquid Microwave-Assisted Extraction (ILMAE) 1.0M [C₆MIM]BrOptimized2 min280~0.04Not Specified[2][3]
Supercritical Fluid Extraction (SFE) CO₂ with modifier (e.g., methanol with diethylamine)702 hoursN/ANot SpecifiedNot Specified

Note: The yield for ILMAE was calculated based on the reported extraction efficiency and typical alkaloid content in lotus leaves. Purity data for crude extracts are often not reported and depend heavily on subsequent purification steps.

Experimental Protocols

Detailed methodologies for the key extraction and purification techniques are provided below to facilitate replication and adaptation in a laboratory setting.

Sample Preparation

Prior to extraction, proper preparation of the plant material is crucial for optimal results.

  • Drying: Freshly collected Nelumbo nucifera leaves should be washed and dried. Air-drying in a shaded, well-ventilated area or oven-drying at a low temperature (40-50°C) is recommended to prevent the degradation of thermolabile alkaloids.

  • Grinding: The dried leaves are then ground into a fine powder (20-40 mesh) to increase the surface area for efficient solvent penetration.

Extraction Methodologies

This conventional method relies on the solubility of alkaloids in an acidified ethanol solution.

  • Maceration: Weigh 50 g of powdered lotus leaves and place them in a flask with 500 mL of 70% ethanol containing 0.15% hydrochloric acid.

  • Extraction: Stir the mixture at 60°C for 6 hours.

  • Filtration: Filter the extract to remove solid plant material.

  • Repeat: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning: The concentrated extract is then subjected to acid-base partitioning to separate the alkaloids from other components.

UAE utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher efficiency and shorter extraction times.

  • Suspension: Suspend 1 g of powdered lotus leaves in 75 mL of petroleum ether after wetting with 1 mL of 5% ammonia solution for 5 minutes.

  • Sonication: Place the vessel in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 500 W for 15 minutes.

  • Filtration: Filter the mixture to separate the extract from the solid residue.

  • Repeat: Repeat the extraction process on the residue for a total of three extraction cycles.

  • Pooling: Combine the filtrates for further processing.

ILMAE is a modern and efficient method that combines the benefits of ionic liquids as solvents with the rapid heating of microwave energy.

  • Solvent Preparation: Prepare a 1.0M solution of 1-hexyl-3-methylimidazolium bromide ([C₆MIM]Br).

  • Extraction: Mix powdered lotus leaves with the ionic liquid solution at an optimized solid-liquid ratio.

  • Microwave Irradiation: Place the mixture in a microwave reactor and irradiate at 280 W for 2 minutes.

  • Separation: After extraction, separate the supernatant containing the extracted alkaloids.

SFE is a green extraction technique that uses supercritical CO₂ as a solvent, often with a modifier to enhance the extraction of polar compounds like alkaloids.

  • Loading: Pack the extraction vessel with powdered lotus leaves.

  • Conditions: Set the extraction parameters: pressure at 30 MPa and temperature at 70°C.

  • Extraction: Pump supercritical CO₂ with a modifier (e.g., methanol containing 10% diethylamine and 1% water) through the vessel at a flow rate of 1.2 mL/min for 2 hours.

  • Collection: The extracted compounds are separated from the supercritical fluid by depressurization in a collection vessel.

Purification Methodologies

The crude extract obtained from any of the above methods contains a mixture of alkaloids and other plant metabolites. Further purification is necessary to isolate this compound.

Flash chromatography is a rapid purification technique that uses a stationary phase (typically silica gel) and a solvent system to separate compounds based on their polarity.

  • Column Packing: Pack a glass column with silica gel.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the top of the silica column.

  • Elution: Elute the column with a solvent system of increasing polarity. For aporphine alkaloids, a gradient of hexane and ethyl acetate is often effective.

  • Fraction Collection: Collect the eluting solvent in fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample.

  • Solvent System Selection: A suitable two-phase solvent system is crucial for successful separation. A common system for aporphine alkaloids is a mixture of n-hexane-ethyl acetate-methanol-acetonitrile-water (e.g., in a ratio of 5:3:3:2.5:5 v/v/v/v/v).

  • Equilibration: The HSCCC column is first filled with the stationary phase (upper phase of the solvent system).

  • Sample Injection: The crude extract, dissolved in a mixture of the upper and lower phases, is injected into the column.

  • Elution: The mobile phase (lower phase of the solvent system) is then pumped through the column, effecting the separation.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify and combine those containing pure this compound.

Visualizing the Process

To better understand the workflows and relationships involved in this compound extraction and purification, the following diagrams are provided.

Extraction_Workflow Start Nelumbo nucifera Leaves Drying Drying & Grinding Start->Drying Extraction Extraction (Solvent, UAE, MAE, ILMAE, SFE) Drying->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Purification Purification (Flash Chromatography, HSCCC) Crude_Extract->Purification Pure_ONornuciferine Pure this compound Purification->Pure_ONornuciferine Analysis HPLC Analysis (Purity & Yield) Pure_ONornuciferine->Analysis

General workflow for this compound extraction and purification.

Parameter_Relationships cluster_params Extraction Parameters cluster_outputs Desired Outcomes Solvent Solvent Type & Polarity Yield This compound Yield Solvent->Yield affects solubility Purity Purity Solvent->Purity selectivity Temperature Temperature Temperature->Yield influences kinetics Temperature->Purity degradation risk Time Extraction Time Time->Yield impacts completeness Power Power (UAE/MAE) Power->Yield enhances cell disruption

Key parameters influencing this compound extraction yield and purity.

Conclusion

The choice of an optimal extraction method for this compound depends on the specific requirements of the researcher, including desired yield, purity, available equipment, and environmental considerations. While conventional solvent extraction is a straightforward approach, modern techniques like UAE, MAE, and particularly ILMAE offer significant advantages in terms of efficiency and reduced extraction times. SFE presents a green alternative, though its efficiency for polar alkaloids like this compound is highly dependent on the choice of co-solvent. Subsequent purification using chromatographic techniques such as flash chromatography or HSCCC is essential to obtain high-purity this compound for research and development purposes. Further research focusing specifically on the quantification of this compound across these various extraction and purification methods is warranted to provide a more definitive comparative analysis.

References

A Comparative Bioequivalence Framework: Synthetic versus Natural O-Nornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetic and natural O-Nornuciferine, with a focus on establishing a framework for a bioequivalence study. This compound, an aporphine alkaloid found in plants such as Nelumbo nucifera (lotus), has garnered interest for its potential pharmacological activities.[1][2][3] As with many natural products, the exploration of a synthetic alternative necessitates a thorough comparison to ensure equivalent biological performance. This document outlines the critical parameters for such a comparison, including pharmacokinetic data, detailed experimental protocols for a bioequivalence study, and an examination of its signaling pathways.

Data Presentation: Pharmacokinetic Parameters

To date, comprehensive bioequivalence studies directly comparing synthetic and natural this compound are not publicly available. However, pharmacokinetic data for naturally derived this compound in rats has been published.[1][4] The following table summarizes this data and provides a template for the data that would be required from a study on synthetic this compound to establish bioequivalence.

Table 1: Comparative Pharmacokinetic Data of this compound in Rats (Oral Administration)

ParameterNatural this compound (from Nelumbo nucifera extract)Synthetic this compound (Hypothetical Data)
Cmax (Maximum Concentration) 0.57 µg/mLData to be determined
Tmax (Time to Maximum Concentration) 1.65 hData to be determined
AUC (Area Under the Curve) Data not explicitly provided for oral administration in the study, but essential for bioequivalence assessmentData to be determined
t1/2 (Half-life) 3.84 h (following intravenous administration)Data to be determined
Oral Bioavailability 79.91%Data to be determined

Experimental Protocols

A bioequivalence study for synthetic versus natural this compound should be designed in accordance with established regulatory guidelines, such as those provided by the U.S. Food and Drug Administration (FDA). The primary objective is to demonstrate that the synthetic version exhibits a comparable rate and extent of absorption to the natural form.

Study Design

A randomized, single-dose, two-period, two-sequence crossover study is the standard design for bioequivalence assessment.

  • Subjects: A cohort of healthy adult human volunteers, screened for any conditions that might interfere with the drug's absorption, distribution, metabolism, or excretion. The number of subjects should be sufficient to provide adequate statistical power.

  • Treatment Arms:

    • Test Product: Synthetic this compound at a specified dose.

    • Reference Product: Natural this compound at the same dose, sourced from a well-characterized and standardized extract.

  • Procedure:

    • Subjects are randomly assigned to one of two sequences (Test then Reference, or Reference then Test).

    • Following an overnight fast, subjects receive a single oral dose of the assigned product.

    • Blood samples are collected at predetermined time points before and after dosing (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

    • A washout period of sufficient duration (at least five half-lives of the drug) separates the two treatment periods.

    • After the washout period, subjects receive the alternate product, and blood sampling is repeated.

Bioanalytical Method

A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required for the quantification of this compound in plasma samples. The method must be validated for selectivity, sensitivity, accuracy, precision, and stability.

Pharmacokinetic Analysis

The following pharmacokinetic parameters will be calculated from the plasma concentration-time data for each subject:

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time to reach Cmax.

  • AUC0-t: The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

  • AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.

Statistical Analysis

The log-transformed Cmax, AUC0-t, and AUC0-∞ values for the test and reference products will be compared using an analysis of variance (ANOVA). The 90% confidence intervals for the ratio of the geometric means (test/reference) of these parameters should fall within the acceptance range of 80.00% to 125.00% to conclude bioequivalence.

Mandatory Visualizations

Experimental Workflow

G cluster_screening Subject Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis s1 Recruitment of Healthy Volunteers s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Informed Consent s2->s3 rand Randomization s3->rand dose1 Single Oral Dose Administration (Synthetic or Natural this compound) rand->dose1 pk1 Serial Blood Sampling dose1->pk1 washout Washout Period pk1->washout dose2 Crossover Single Oral Dose (Alternate Product) washout->dose2 pk2 Serial Blood Sampling dose2->pk2 bioanalysis Bioanalytical Quantification (LC-MS/MS) pk2->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, AUC, Tmax) bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% Confidence Intervals) pk_analysis->stat_analysis result Bioequivalence Determination stat_analysis->result

Caption: Workflow for a bioequivalence study of synthetic vs. natural this compound.

Signaling Pathways

This compound is believed to exert its effects through multiple signaling pathways. Its parent compound, nuciferine, has been shown to interact with dopamine and serotonin receptors, and subsequent research suggests that these alkaloids can influence a variety of downstream targets.

G cluster_receptor Receptor Interaction cluster_pathways Potential Downstream Signaling Pathways o_nornuciferine This compound dopamine_receptor Dopamine Receptors o_nornuciferine->dopamine_receptor serotonin_receptor Serotonin Receptors o_nornuciferine->serotonin_receptor pkc Protein Kinase C (PKC) dopamine_receptor->pkc pi3k_akt PI3K/Akt dopamine_receptor->pi3k_akt ion_channels Ion Channels (K+, Ca2+) dopamine_receptor->ion_channels serotonin_receptor->pkc wnt_beta_catenin Wnt/β-catenin serotonin_receptor->wnt_beta_catenin nf_kappa_b NF-κB serotonin_receptor->nf_kappa_b no_pathway NO Signaling serotonin_receptor->no_pathway cellular_response Cellular Response (e.g., Neurotransmission, Anti-inflammatory effects) pkc->cellular_response wnt_beta_catenin->cellular_response nf_kappa_b->cellular_response pi3k_akt->cellular_response no_pathway->cellular_response ion_channels->cellular_response

Caption: Postulated signaling pathways of this compound.

Conclusion

While direct comparative data is pending, this guide establishes a clear and scientifically rigorous framework for conducting a bioequivalence study of synthetic versus natural this compound. The provided pharmacokinetic data for the natural form serves as a benchmark for future studies on its synthetic counterpart. The detailed experimental protocol, aligned with regulatory standards, offers a roadmap for researchers and drug developers. Furthermore, the visualization of the potential signaling pathways provides insight into the compound's mechanism of action, which is crucial for understanding its therapeutic potential. The successful demonstration of bioequivalence would be a critical step in the development of synthetic this compound as a viable therapeutic agent.

References

Comparative Cytotoxicity of O-Nornuciferine on Cancer Cell Lines: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct comparative studies on the cytotoxicity of O-Nornuciferine across a wide range of cancer cell lines are limited in publicly available scientific literature. This guide utilizes data on the closely related alkaloid, Nuciferine , as a proxy to provide insights into its potential anticancer effects and mechanisms of action. The structural similarity between this compound and Nuciferine suggests they may exhibit comparable biological activities, however, further research is required to confirm this.

This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of aporphine alkaloids as potential anticancer agents.

Introduction

This compound is an aporphine alkaloid found in plants of the Nelumbo genus, commonly known as the sacred lotus. Related alkaloids, such as Nuciferine, have demonstrated a range of pharmacological activities, including anti-inflammatory, anti-viral, and anticancer properties.[1][2] This has prompted interest in the systematic evaluation of these compounds for their potential in oncology. This document provides a comparative summary of the cytotoxic effects of Nuciferine on various cancer cell lines, details the experimental protocols used for these assessments, and visualizes the key signaling pathways implicated in its mechanism of action.

Data Presentation: Cytotoxicity of Nuciferine

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Nuciferine in various human cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Cancer TypeCell LineIC50 (µM)Notes
GlioblastomaU87MG~72.3 (at 48h)
GlioblastomaU251~59.9 (at 48h)
Prostate CancerDU145218.4[3]
Breast CancerMDA-MB-231>60Reduced cell viability by 40% at 60 µM.
Breast CancerMCF-7>60Reduced cell viability by 20% at 60 µM.
Oral Squamous Cell CarcinomaSCC25, CAL27~80Lowest concentration found to inhibit proliferation.
Non-Small Cell Lung CancerA549Not specifiedNuciferine was shown to inhibit proliferation.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Nuciferine (or this compound) stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of Nuciferine is prepared in a complete culture medium. The culture medium from the wells is replaced with the medium containing various concentrations of the compound. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 100-200 µL of a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Cells are treated with Nuciferine for a specified time, then washed with cold PBS and lysed with lysis buffer. The lysates are centrifuged to remove cell debris.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with specific primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.

  • Analysis: The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels.

Mandatory Visualization

Cytotoxicity_Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture seeding 2. Seed cells in 96-well plate cell_culture->seeding treatment 4. Treat cells seeding->treatment drug_prep 3. Prepare Nuciferine dilutions drug_prep->treatment incubation 5. Incubate (24-72h) treatment->incubation add_mtt 6. Add MTT reagent incubation->add_mtt incubate_mtt 7. Incubate (2-4h) add_mtt->incubate_mtt solubilize 8. Solubilize formazan incubate_mtt->solubilize read_plate 9. Read absorbance solubilize->read_plate calc_ic50 10. Calculate IC50 read_plate->calc_ic50

Caption: Experimental workflow for determining the cytotoxicity of a compound using the MTT assay.

Signaling_Pathways cluster_pi3k PI3K/AKT Pathway cluster_stat3 STAT3 Pathway PI3K PI3K AKT AKT PI3K->AKT activates Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival STAT3 STAT3 Transcription Gene Transcription (Proliferation, Anti-apoptosis) STAT3->Transcription Nuciferine Nuciferine Nuciferine->AKT inhibits Nuciferine->STAT3 inhibits

Caption: Nuciferine's inhibitory effects on the PI3K/AKT and STAT3 signaling pathways in cancer cells.

Mechanism of Action: Inhibition of Key Signaling Pathways

Preclinical studies indicate that Nuciferine exerts its anticancer effects by modulating critical intracellular signaling pathways that are often dysregulated in cancer.

  • PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial regulator of cell growth, proliferation, and survival. In several cancer types, this pathway is constitutively active, promoting uncontrolled cell division and resistance to apoptosis. Studies have shown that Nuciferine can inhibit the phosphorylation of AKT, a key downstream effector of PI3K, thereby suppressing the pro-survival signals of this pathway.

  • STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis. Aberrant activation of STAT3 is common in many cancers. Nuciferine has been reported to suppress the STAT3 signaling pathway in oral squamous cell carcinoma cells, leading to reduced cell growth and invasion.

Conclusion

The available preclinical data suggests that Nuciferine, a close analog of this compound, exhibits cytotoxic and anti-proliferative effects against a range of cancer cell lines. Its mechanism of action appears to involve the inhibition of key oncogenic signaling pathways, including PI3K/AKT and STAT3. While these findings are promising, further research is warranted to directly evaluate the comparative cytotoxicity of this compound across a broader panel of cancer cell lines and to fully elucidate its molecular targets. Such studies will be crucial in determining its potential as a novel therapeutic agent in oncology.

References

The Structural Dance: Unraveling the Structure-Activity Relationship of O-Nornuciferine and its Analogs at Dopamine and Serotonin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

O-Nornuciferine, a natural aporphine alkaloid, has garnered significant interest within the scientific community for its notable interactions with key neurotransmitter systems in the central nervous system (CNS).[1] Primarily recognized for its modulation of dopamine and serotonin receptors, understanding the nuanced relationship between its chemical structure and biological activity is paramount for the development of novel therapeutics targeting a spectrum of neurological and psychiatric disorders. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its analogs, supported by available experimental data and detailed methodologies.

Comparative Biological Activity of this compound and Related Aporphine Alkaloids

The affinity of this compound and its structural relatives for dopamine and serotonin receptors is a key determinant of their pharmacological profiles. The following tables summarize the available quantitative data, offering a comparative overview of their binding potencies.

Table 1: Dopamine Receptor Binding Affinities of this compound and Related Aporphine Alkaloids

CompoundD1 Receptor Affinity (Ki or IC50, nM)D2 Receptor Affinity (Ki or IC50, nM)D1/D2 SelectivityReference
This compound 2090 (IC50)1140 (IC50)~0.5[2][3]
(R)-(-)-2-methoxy-N-methyl-aporphine46 (Ki)235 (Ki)0.2[4]
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine1690 (Ki)44 (Ki)0.026[4]
(R)-(-)-Apomorphine484 (Ki)52 (Ki)9.3
(R)-11-Hydroxyaporphine---
(R)-10-Bromo-11-hydroxyaporphine---

Table 2: Serotonin Receptor Binding Affinities of Selected Aporphine Alkaloids

Compound5-HT1A Receptor Affinity (Ki, nM)5-HT2A Receptor Affinity (Ki, nM)5-HT2B Receptor Affinity (Ki, nM)5-HT2C Receptor Affinity (Ki, nM)Reference
(S)-Glaucine->50% inhibition at 10µM87% inhibition at 10µM (Ki = 613)>50% inhibition at 10µM
Dehydroaporphine S10-MinimalHigh SelectivityMinimal
Apomorphine-120132102

Structure-Activity Relationship (SAR) Insights

The aporphine scaffold, characterized by its tetracyclic ring system, provides a versatile template for pharmacological activity. Modifications at key positions on this scaffold can dramatically influence receptor affinity and selectivity.

The Role of the N-Substituent

The nature of the substituent on the nitrogen atom of the aporphine ring is a critical determinant of dopamine receptor selectivity. Generally, an N-n-propyl substitution tends to enhance affinity for the D2 receptor, while an N-methyl group often favors D1 receptor binding. For instance, (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine displays significantly higher affinity for the D2 receptor compared to its N-methyl congener. Branching of the N-alkyl side chain, as seen with N-isopropyl or N-isobutyl groups, has been shown to markedly decrease D2 affinity and activity, likely due to steric hindrance.

Influence of Aromatic Ring Substituents

Substitution patterns on the aromatic rings of the aporphine core also play a pivotal role in modulating receptor interactions.

  • Hydroxy and Methoxy Groups: Aporphines with a single hydroxyl group at the C-11 position are often antagonists at the D1 receptor. The corresponding methoxy derivatives are typically much less active at dopamine receptors. The presence of a catechol group (two adjacent hydroxyl groups) in the 1,2-position of the aporphine scaffold is known to be favorable for dopamine receptor affinity.

  • Halogenation: The introduction of halogen atoms, such as bromine, at positions like C-10 can lead to potent D1 antagonists.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol is a standard method for determining the affinity of a compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • [3H]-Spiperone (radioligand)

  • Test compounds (this compound and analogs)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • (+)-Butaclamol (for determining non-specific binding)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membrane preparation, the test compound at various concentrations, and [3H]-Spiperone (at a final concentration typically near its Kd value). For total binding, no test compound is added. For non-specific binding, a high concentration of (+)-butaclamol is added.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Dopamine D1 Receptors

This assay measures the ability of a compound to act as an agonist or antagonist at the D1 receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 cells stably expressing the human dopamine D1 receptor

  • Test compounds (this compound and analogs)

  • Dopamine (control agonist)

  • Forskolin (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, AlphaScreen)

  • Cell culture medium and reagents

Procedure:

  • Plate the D1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • For agonist testing: Add the test compounds at various concentrations to the cells and incubate for a specified period.

  • For antagonist testing: Pre-incubate the cells with the test compounds at various concentrations before adding a fixed concentration of dopamine (typically its EC50 value).

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Generate dose-response curves and calculate EC50 values (for agonists) or IC50 values (for antagonists) using non-linear regression.

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by the interaction of this compound and its analogs with dopamine and serotonin receptors, as well as a conceptual workflow for their evaluation.

Dopamine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor D2_Receptor D2 Receptor Dopamine->D2_Receptor O-Nornuciferine_Analog This compound / Analog O-Nornuciferine_Analog->D1_Receptor Antagonist O-Nornuciferine_Analog->D2_Receptor Antagonist Gs Gs D1_Receptor->Gs Gi Gi D2_Receptor->Gi AC_stim Adenylate Cyclase (Stimulated) Gs->AC_stim AC_inhib Adenylate Cyclase (Inhibited) Gi->AC_inhib cAMP_inc cAMP ↑ AC_stim->cAMP_inc cAMP_dec cAMP ↓ AC_inhib->cAMP_dec PKA PKA cAMP_inc->PKA Downstream_Effects_inhib Downstream Effects cAMP_dec->Downstream_Effects_inhib Downstream_Effects_stim Downstream Effects PKA->Downstream_Effects_stim

Caption: Dopamine Receptor Signaling Cascade.

Serotonin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin 5HT1A_Receptor 5-HT1A Receptor Serotonin->5HT1A_Receptor 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Aporphine_Analog Aporphine Analog Aporphine_Analog->5HT1A_Receptor Modulator Aporphine_Analog->5HT2A_Receptor Modulator Gi_5HT Gi 5HT1A_Receptor->Gi_5HT Gq_5HT Gq 5HT2A_Receptor->Gq_5HT AC_inhib_5HT Adenylate Cyclase (Inhibited) Gi_5HT->AC_inhib_5HT PLC PLC Gq_5HT->PLC cAMP_dec_5HT cAMP ↓ AC_inhib_5HT->cAMP_dec_5HT IP3_DAG IP3 / DAG ↑ PLC->IP3_DAG Downstream_Effects_5HT1A Downstream Effects cAMP_dec_5HT->Downstream_Effects_5HT1A Ca_inc Ca2+ ↑ IP3_DAG->Ca_inc PKC PKC IP3_DAG->PKC Downstream_Effects_5HT2A Downstream Effects Ca_inc->Downstream_Effects_5HT2A PKC->Downstream_Effects_5HT2A

Caption: Serotonin Receptor Signaling Pathways.

SAR_Workflow Start Start Synthesis Synthesis of This compound Analogs Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Binding_Assay Receptor Binding Assays (Dopamine & Serotonin) Characterization->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP) Binding_Assay->Functional_Assay Active Compounds Data_Analysis Data Analysis (Ki, IC50/EC50) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Determination SAR Determination Data_Analysis->SAR_Determination Lead_Optimization Lead Optimization SAR_Determination->Lead_Optimization

Caption: Workflow for SAR Evaluation.

References

A Comparative Analysis of O-Nornuciferine's Pharmacological Effects Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

O-Nornuciferine, a natural aporphine alkaloid found in the sacred lotus (Nelumbo nucifera), has garnered interest for its potential psychoactive properties. This guide provides a comparative overview of the known effects of this compound in different species, drawing from available experimental data. The information is presented to facilitate further research and drug development efforts.

Pharmacological Profile: An Overview

This compound primarily acts as an antagonist at dopamine and serotonin receptors. Its activity has been characterized in vitro, with data suggesting a higher potency for dopamine D2 receptors compared to D1 and serotonin 5-HT2A receptors. In vivo studies, predominantly in rodents, indicate that this compound can cross the blood-brain barrier and exert effects on the central nervous system.

Quantitative Analysis of In Vitro Receptor Affinity

The following table summarizes the inhibitory concentrations (IC50) of this compound at key neurotransmitter receptors, as determined in human embryonic kidney (HEK293) cells. This data provides a basis for comparing its potency with other compounds.

CompoundReceptorIC50 (µM)Cell LineReference
This compound Dopamine D12.09 ± 0.65HEK293[1][2]
Dopamine D21.14 ± 0.10HEK293[1][2]
Serotonin 5-HT2A~20HEK293[1]
N-Nornuciferine Dopamine D1Moderately activeHEK293
Dopamine D2InactiveHEK293
Serotonin 5-HT2AInactiveHEK293

Comparative Pharmacokinetics: Focus on Rodents

Pharmacokinetic studies of this compound have been conducted in rats, providing insights into its absorption, distribution, metabolism, and excretion. The data is presented for both oral and intravenous administration of a lotus leaf alkaloid fraction containing this compound.

Table 2: Pharmacokinetic Parameters of this compound (N-NF) and Nuciferine (NF) in Rats

ParameterThis compound (N-NF)Nuciferine (NF)Administration RouteDose (mg/kg)Reference
Plasma
Cmax (µg/mL)0.571.71Oral50
Tmax (h)1.650.9Oral50
t1/2, λz (h)3.842.09Intravenous10
Vd, λz (L/kg)15.179.48Intravenous10
Oral Bioavailability (%)79.9158.13Oral50
Brain
Cmax (µg/mL) (unbound)0.160.32Intravenous20
Tmax (h) (unbound)1.220.89Intravenous20
t1/2, λz (h)1.391.24Intravenous20
Vd, λz/F (L/kg)16.1719.78Intravenous20
  • Note: Data for this compound (N-NF) and Nuciferine (NF) were obtained from studies using a lotus leaf alkaloid fraction. Cmax: Maximum concentration; Tmax: Time to reach maximum concentration; t1/2, λz: Terminal half-life; Vd, λz: Volume of distribution.

Putative Signaling Pathways of this compound

Based on its antagonist activity at D2 and 5-HT2A receptors, the following diagrams illustrate the potential downstream signaling pathways affected by this compound.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular O_Nornuciferine This compound D2R Dopamine D2 Receptor O_Nornuciferine->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreased Activation Downstream_Effects Modulation of Neuronal Excitability PKA->Downstream_Effects

Putative D2 Receptor Antagonism by this compound

SHT2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular O_Nornuciferine This compound SHT2AR 5-HT2A Receptor O_Nornuciferine->SHT2AR Blocks Serotonin Serotonin (5-HT) Serotonin->SHT2AR Activates Gq Gq Protein SHT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates DAG DAG PLC->DAG Cleaves PIP2 to IP3 IP3 PLC->IP3 Cleaves PIP2 to PIP2 PIP2 PKC Protein Kinase C DAG->PKC Activates Ca_Release Ca2+ Release IP3->Ca_Release Induces Downstream_Effects Modulation of Cellular Signaling PKC->Downstream_Effects Ca_Release->Downstream_Effects Experimental_Workflow Compound_Isolation Isolation & Purification of this compound In_Vitro_Screening In Vitro Receptor Binding & Functional Assays Compound_Isolation->In_Vitro_Screening Pharmacokinetics Pharmacokinetic Studies (e.g., in Rats) In_Vitro_Screening->Pharmacokinetics Behavioral_Testing In Vivo Behavioral Studies (e.g., Locomotor, PPI) Pharmacokinetics->Behavioral_Testing Toxicity_Studies Toxicology Assessment Behavioral_Testing->Toxicity_Studies Data_Analysis Data Analysis & Interpretation Toxicity_Studies->Data_Analysis

References

Navigating Analytical Method Validation for O-Nornuciferine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical method validation for O-Nornuciferine, an aporphine alkaloid of significant interest in pharmaceutical research. While a formal inter-laboratory validation study for a specific this compound analytical method has not been publicly documented, this guide summarizes the available single-laboratory validation data for a liquid chromatography-mass spectrometry (LC-MS) method. To offer a broader context for performance assessment, this data is presented alongside validation parameters from LC-MS/MS methods used for other alkaloids. This comparative approach aims to assist researchers in evaluating and implementing robust analytical methods for this compound and related compounds.

Comparison of Analytical Method Performance

The performance of an analytical method is assessed through various validation parameters. The following tables summarize the key performance characteristics of a single-laboratory validated LC-MS method for this compound and compare them with the performance of methods validated for other alkaloids. This comparison provides a benchmark for what can be expected from a well-validated alkaloid quantification method.

Table 1: Performance Characteristics of an LC-MS Method for this compound (Single-Laboratory Validation)

ParameterPerformance
Linearity Range 0.5–50 µg/mL
Correlation Coefficient (R²) > 0.9996
Limit of Quantitation (LOQ) 0.51–2.65 ng (on-column)
Precision (RSD%) Data not specified in the publication

Data extracted from a study on the quantitative determination of alkaloids in lotus flower by LC-MS.

Table 2: Comparative Performance of Validated LC-MS/MS Methods for Other Alkaloids

ParameterMethod for Pyrrolizidine AlkaloidsMethod for Lupin AlkaloidsMethod for Aporphine Alkaloids (Glaziovine)
Linearity Range 0–100 µg/kg0.1–100 ng/mLNot specified
Correlation Coefficient (R²) > 0.99> 0.99Not specified
Limit of Quantitation (LOQ) 5 µg/kg1–25 µg/kg1.6–17.2 ng/mL
Precision (RSD%) Repeatability: 3.0%–13.6% Reproducibility: 4.8%–18.9%In line with FDA guidance< 17.42%
Recovery 84.1%–112.9%Satisfactory80%–120%

This table presents data from various single-laboratory and in-house validation studies to provide a comparative context.[1][2][3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below is the experimental protocol for the quantification of this compound using LC-MS as described in the cited literature.

LC-MS Method for this compound Quantification

This method was developed for the simultaneous quantitative determination of several aporphine and benzylisoquinoline alkaloids, including this compound, in lotus flower extracts.

1. Sample Preparation:

  • Dried flower buds of Nelumbo nucifera are extracted with methanol under reflux.

  • The methanol extract is then partitioned between ethyl acetate and 3% aqueous tartaric acid.

  • The acidic aqueous layer containing the alkaloids is basified and extracted with a suitable organic solvent.

  • The organic extract is dried and reconstituted in the mobile phase for LC-MS analysis.

2. Instrumentation and Conditions:

  • Chromatography System: A liquid chromatography system equipped with a binary pump, degasser, autosampler, and thermostated column compartment.

  • Column: A πNAP column (a reversed-phase column with naphthylethyl group-bonded silica packing material) is used for separation.

  • Mobile Phase: A gradient of acetonitrile and 0.2% aqueous acetic acid.

  • Mass Spectrometer: A mass spectrometer equipped with a positive-mode electrospray ionization (ESI) source.

  • Detection: Selected Ion Monitoring (SIM) is used for the detection and quantification of the target alkaloids.

Visualizing the Validation Process

Diagrams are effective tools for illustrating complex workflows. The following diagram, created using Graphviz, outlines a typical inter-laboratory validation workflow, which represents the gold standard for analytical method validation.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Sample Distribution & Analysis cluster_data Phase 3: Data Collection & Statistical Analysis cluster_reporting Phase 4: Reporting & Method Adoption start Define Method & Analytes protocol Develop Standardized Protocol start->protocol labs Recruit Participating Laboratories protocol->labs samples Prepare & Distribute Homogeneous Samples labs->samples analysis Laboratories Perform Analysis per Protocol samples->analysis data_collection Collect Results from All Laboratories analysis->data_collection stat_analysis Statistical Analysis (e.g., ISO 5725) data_collection->stat_analysis performance Determine Method Performance Characteristics (Repeatability, Reproducibility) stat_analysis->performance report Publish Validation Study Report performance->report adoption Method Adoption as a Standardized Procedure report->adoption

Caption: A typical workflow for an inter-laboratory analytical method validation study.

References

O-Nornuciferine: A Comparative Analysis of its Efficacy Against Standard Antipsychotic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of O-Nornuciferine, an alkaloid derived from the lotus plant (Nelumbo nucifera), against standard antipsychotic drugs. The information presented herein is intended for an audience with a background in pharmacology and drug development, aiming to objectively compare the performance of this compound with established alternatives, supported by available experimental data.

This compound is a primary metabolite of Nuciferine, another major alkaloid of the lotus plant.[1] Research suggests that Nuciferine and its metabolites are responsible for the psychotropic effects of lotus extracts.[1][2] Nuciferine itself has demonstrated a pharmacological profile akin to atypical antipsychotic drugs, exhibiting activity at dopamine and serotonin receptors.[1][3] While direct and extensive comparative studies on this compound are limited, existing data on its receptor binding profile, alongside the more comprehensive data on its parent compound, Nuciferine, provide a basis for preliminary comparison with standard antipsychotics.

Quantitative Data Presentation: Receptor Binding Affinity

The primary mechanism of action for most antipsychotic drugs involves the modulation of dopamine D2 and serotonin 5-HT2A receptors. The following tables summarize the available quantitative data on the binding affinities of this compound and standard antipsychotic drugs to these key receptors. Affinities are presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, with lower values indicating higher binding affinity.

Table 1: Receptor Binding Affinity of this compound

CompoundReceptorAffinity (IC50)Functional Activity
This compoundDopamine D12.09 ± 0.65 µMAntagonist
Dopamine D21.14 ± 0.10 µMAntagonist
Serotonin 5-HT2A~20 µMAntagonist

Data sourced from a study utilizing a Fluorometric Imaging Plate Reader (FLIPR) assay with HEK293 cell lines expressing the respective receptors.

Table 2: Receptor Binding Affinities (Ki, nM) of Standard Antipsychotic Drugs

ReceptorHaloperidol (Typical)Risperidone (Atypical)Clozapine (Atypical)Aripiprazole (Atypical)
Dopamine D2 0.893.21600.34
Dopamine D1 -240270-
Dopamine D3 4.63.65550.8
Dopamine D4 107.324-
Serotonin 5-HT1A 36004201201.7
Serotonin 5-HT2A 1200.25.43.4
Serotonin 5-HT2C 4700509.4-

Note: These values are compiled from various sources and different experimental conditions, and should be used for general comparison.

Experimental Protocols

The data presented in this guide are derived from standard in vitro and in vivo pharmacological assays. Below are detailed methodologies for key experiments relevant to the assessment of antipsychotic efficacy.

In Vitro: Receptor Binding and Functional Assays

1. Radioligand Binding Assay (for Ki determination)

This method is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a known radioactive ligand.

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected to express the human dopamine D2 or serotonin 5-HT2A receptor. The cells are cultured and harvested, followed by homogenization and centrifugation to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. Cell membranes are incubated with a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors) at a concentration close to its dissociation constant (Kd). A range of concentrations of the test compound (e.g., this compound or a standard antipsychotic) is added to compete with the radioligand for binding to the receptor.

  • Incubation and Filtration: The plates are incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.

  • Quantification and Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The data are used to generate a competition curve, from which the IC50 value of the test compound is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Fluorometric Imaging Plate Reader (FLIPR) Assay (for functional activity)

This assay measures changes in intracellular calcium concentration to determine if a compound acts as an agonist or antagonist at a G-protein coupled receptor (GPCR) that signals through the Gq pathway (like the 5-HT2A receptor) or a G-protein engineered to couple to this pathway.

  • Cell Preparation: HEK293 cells expressing the receptor of interest are plated in a 96- or 384-well black-walled, clear-bottom plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition and Signal Detection: The plate is placed in the FLIPR instrument. The test compound is added to the wells, and the instrument's integrated fluorometer measures the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity.

  • Antagonist Mode: To test for antagonist activity, the cells are pre-incubated with the test compound for a specific period before the addition of a known agonist for the receptor. A reduction or blockade of the agonist-induced fluorescence signal indicates that the test compound is an antagonist.

  • Data Analysis: The fluorescence data is used to generate dose-response curves, from which EC50 (for agonists) or IC50 (for antagonists) values can be determined.

In Vivo: Animal Models of Antipsychotic Efficacy

1. Phencyclidine (PCP)-Induced Hyperlocomotion

This model is used to assess the potential of a compound to treat the positive symptoms of psychosis. PCP, an NMDA receptor antagonist, induces a hyperdopaminergic state leading to increased locomotor activity in rodents, which can be attenuated by antipsychotic drugs.

  • Animals: Male rodents (mice or rats) are used. They are habituated to the testing environment (e.g., open-field arenas equipped with photobeam detectors) before the experiment.

  • Drug Administration: Animals are pre-treated with the test compound (this compound or a standard antipsychotic) or vehicle at various doses via an appropriate route of administration (e.g., intraperitoneal, subcutaneous).

  • PCP Challenge: After a specific pre-treatment time, the animals are administered a dose of PCP (e.g., 2.5 mg/kg) to induce hyperlocomotion.

  • Data Collection and Analysis: The locomotor activity of the animals is recorded for a set period (e.g., 60-90 minutes) immediately after the PCP injection. The data, typically measured as distance traveled or number of beam breaks, is analyzed to determine if the test compound significantly reduces the PCP-induced increase in locomotor activity compared to the vehicle-treated group.

2. Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a neurological process that is deficient in patients with schizophrenia. This test assesses the ability of a weak sensory stimulus (the prepulse) to inhibit the startle response to a subsequent strong stimulus (the pulse).

  • Apparatus: The test is conducted in a startle chamber that can deliver acoustic stimuli and measure the whole-body startle response of the animal.

  • Procedure: An animal is placed in the chamber and, after an acclimation period, is subjected to a series of trials. These trials include: pulse-alone trials (a loud noise, e.g., 120 dB), prepulse-plus-pulse trials (a softer noise, e.g., 70-90 dB, presented shortly before the loud pulse), and no-stimulus trials.

  • Drug Treatment: Animals are treated with the test compound or vehicle before being placed in the startle chamber.

  • Data Analysis: The startle amplitude is recorded for each trial. The percentage of PPI is calculated as: %PPI = 100 × [1 - (startle amplitude on prepulse+pulse trials / startle amplitude on pulse-alone trials)]. A compound with antipsychotic potential is expected to reverse any deficits in PPI induced by a psychomimetic agent (like PCP or apomorphine) or in a genetic model of schizophrenia.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways modulated by antipsychotic drugs.

Antipsychotic_Signaling_Pathways cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway Dopamine_D2 Dopamine D2 Receptor Gi Gi Protein Dopamine_D2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Antipsychotics_D2 Antipsychotics (Antagonists/ Partial Agonists) Antipsychotics_D2->Dopamine_D2 Blockade Serotonin_5HT2A Serotonin 5-HT2A Receptor Gq Gq Protein Serotonin_5HT2A->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Antipsychotics_5HT2A Atypical Antipsychotics (Antagonists/ Inverse Agonists) Antipsychotics_5HT2A->Serotonin_5HT2A Blockade

Caption: Key signaling pathways for D2 and 5-HT2A receptors.

Experimental Workflow

The diagram below outlines a typical workflow for the preclinical evaluation of a novel antipsychotic candidate.

Antipsychotic_Screening_Workflow cluster_Discovery Discovery & Initial Screening cluster_InVivo In Vivo Efficacy Models cluster_Safety Safety & Toxicology in_silico In Silico Screening (e.g., molecular docking) in_vitro_binding In Vitro Receptor Binding Assays (Determine Ki) in_silico->in_vitro_binding Promising Candidates in_vitro_functional In Vitro Functional Assays (e.g., FLIPR, cAMP) in_vitro_binding->in_vitro_functional High Affinity Compounds pcp_model PCP-Induced Hyperlocomotion in_vitro_functional->pcp_model Lead Compounds ppi_model Prepulse Inhibition (PPI) in_vitro_functional->ppi_model other_models Other Behavioral Models (e.g., Conditioned Avoidance) in_vitro_functional->other_models safety_pharm Safety Pharmacology (e.g., cardiovascular, CNS) pcp_model->safety_pharm Efficacious Compounds ppi_model->safety_pharm other_models->safety_pharm toxicology Toxicology Studies (Acute & Chronic) safety_pharm->toxicology clinical_trials Clinical Trials toxicology->clinical_trials Preclinical Candidate

Caption: Preclinical workflow for antipsychotic drug discovery.

References

Pharmacodynamic comparison between O-Nornuciferine and roemerine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Pharmacology and Drug Development

In the landscape of psychoactive aporphine alkaloids, O-Nornuciferine and roemerine have emerged as compounds of significant interest due to their interactions with key neurotransmitter systems. This guide provides a detailed pharmacodynamic comparison of these two molecules, presenting available quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways to aid researchers in their exploration of novel therapeutics.

I. Quantitative Pharmacodynamic Profile

The following tables summarize the known receptor binding affinities and functional activities of this compound and roemerine. To facilitate a more direct comparison, where possible, reported IC50 and pKb values have been converted to the inhibition constant (Ki). It is important to note that direct comparison of these values should be approached with caution, as experimental conditions can vary between studies.

Table 1: Receptor Binding Affinity (Ki) of this compound and Roemerine

Receptor SubtypeThis compound (Ki, nM)Roemerine (Ki, nM)
Dopamine Receptors
D12090 ± 6501400
D21140 ± 10022600
Serotonin Receptors
5-HT1A-1170
5-HT2A~2000062.1
5-HT2C-~12.6 - 15.8*
Adrenergic Receptors
α1Data not availableAntagonist activity reported

Note: Roemerine's pKb of 7.8-7.9 at 5-HT2C receptors corresponds to a Kb of approximately 12.6-15.8 nM. Assuming competitive antagonism, the Ki is approximately equal to the Kb.

Table 2: Functional Activity of this compound and Roemerine

CompoundReceptorFunctional Response
This compoundD1, D2, 5-HT2AAntagonist
Roemerine5-HT2A, 5-HT2C, α1Antagonist

II. Experimental Methodologies

The quantitative data presented in this guide were primarily obtained through two key experimental techniques: radioligand binding assays and functional assays such as the transforming growth factor-α (TGF-α) shedding assay.

A. Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the affinity of a ligand for a specific receptor.

General Protocol:

  • Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (a ligand with a radioactive isotope) and varying concentrations of the unlabeled test compound (this compound or roemerine).

  • Equilibrium: The incubation is allowed to proceed until equilibrium is reached between the binding of the radiolabeled and unlabeled ligands to the receptor.

  • Separation: Bound and free radioligand are separated, typically by rapid filtration through a filter that traps the membranes but allows the unbound ligand to pass through.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the radioligand concentration and its affinity (Kd) for the receptor.

Cheng-Prusoff Equation:

Where:

  • Ki: Inhibition constant of the test compound

  • IC50: Concentration of the test compound that inhibits 50% of specific binding

  • [L]: Concentration of the radiolabeled ligand

  • Kd: Dissociation constant of the radiolabeled ligand

Radioligand_Binding_Assay

B. Transforming Growth Factor-α (TGF-α) Shedding Assay

This functional assay is used to determine whether a ligand acts as an agonist or antagonist at a G protein-coupled receptor (GPCR). The assay measures the release of a modified form of TGF-α from the cell surface, which is triggered by GPCR activation.[1][2]

General Protocol:

  • Cell Transfection: Host cells (e.g., HEK293) are co-transfected with plasmids encoding the receptor of interest and a modified pro-TGF-α tagged with alkaline phosphatase (AP-TGF-α).

  • Cell Culture: The transfected cells are cultured to allow for the expression of the receptor and AP-TGF-α on the cell surface.

  • Ligand Stimulation: The cells are then treated with the test compound (this compound or roemerine) alone (to test for agonist activity) or in combination with a known agonist (to test for antagonist activity).

  • Conditioned Medium Collection: After a specific incubation period, the cell culture medium (conditioned medium) is collected.

  • AP Activity Measurement: The amount of AP-TGF-α released into the medium is quantified by measuring the enzymatic activity of alkaline phosphatase. This is typically done by adding a substrate that is converted by AP into a product that can be detected colorimetrically or fluorometrically.

  • Data Analysis: An increase in AP activity in the medium indicates that the test compound is an agonist. If the test compound blocks the increase in AP activity induced by a known agonist, it is identified as an antagonist. The potency of the antagonist is determined by its pA2 or pKb value, which is a measure of its affinity for the receptor in a functional context.

TGF_alpha_Shedding_Assay

III. Signaling Pathways

Both this compound and roemerine exert their effects by modulating the activity of GPCRs, which are integral membrane proteins that initiate intracellular signaling cascades upon ligand binding. The primary signaling pathways affected by these compounds are those coupled to dopamine and serotonin receptors.

A. Dopamine Receptor Signaling

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. This compound has been shown to be an antagonist at both D1 and D2 receptors.

  • D1-like receptors are typically coupled to the Gs alpha subunit of the G protein complex. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).

  • D2-like receptors are coupled to the Gi alpha subunit. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Dopamine_Signaling

B. Serotonin Receptor Signaling

Roemerine is a potent antagonist at 5-HT2A and 5-HT2C receptors, while this compound shows weaker antagonist activity at the 5-HT2A receptor. These receptors are coupled to the Gq alpha subunit. Activation of the Gq pathway stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

Serotonin_Signaling

IV. Comparative Summary and Future Directions

This guide highlights the distinct pharmacodynamic profiles of this compound and roemerine. Roemerine demonstrates high affinity for 5-HT2A and 5-HT2C receptors, with significantly lower affinity for dopamine receptors. In contrast, this compound displays a preference for dopamine D1 and D2 receptors, with considerably weaker activity at the 5-HT2A receptor.

The antagonist activity of roemerine at α1-adrenergic receptors suggests a broader spectrum of activity that warrants further quantitative investigation. Similarly, the lack of available data for this compound at α1-adrenergic receptors represents a key knowledge gap.

Future research should aim to:

  • Conduct head-to-head comparative studies of this compound and roemerine across a wider range of receptors using standardized experimental conditions.

  • Elucidate the functional consequences of their receptor interactions in relevant in vitro and in vivo models.

  • Investigate the potential for synergistic or antagonistic effects when these compounds are co-administered.

By providing a consolidated overview of the current pharmacodynamic data, this guide aims to facilitate the ongoing investigation of this compound and roemerine and their potential as lead compounds for the development of novel therapeutics targeting dopaminergic and serotonergic systems.

References

Safety Operating Guide

Navigating the Safe Disposal of O-Nornuciferine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to laboratory safety and environmental responsibility. O-Nornuciferine, a bioactive alkaloid, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical goggles
Skin and Body Laboratory coat
Respiratory Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be necessary for handling powders outside of a fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound waste must be managed as hazardous chemical waste. This protocol is based on established guidelines for the disposal of aporphine alkaloids and other hazardous laboratory chemicals[3].

  • Waste Identification and Segregation :

    • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as hazardous waste.

    • Segregate this compound waste from other waste streams. Do not mix with non-hazardous trash or other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Containerization and Labeling :

    • Use designated, leak-proof, and chemically compatible containers for collecting this compound waste.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage :

    • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Storage areas should be cool and dry.

  • Disposal :

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Experimental Protocol: Decontamination of Glassware

Proper decontamination of laboratory glassware that has been in contact with this compound is crucial to prevent cross-contamination and ensure safety.

  • Initial Rinse :

    • Under a chemical fume hood, rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove residual this compound.

    • Collect the solvent rinse as hazardous liquid waste.

  • Washing :

    • Wash the rinsed glassware with a standard laboratory detergent and warm water.

  • Final Rinse :

    • Rinse the glassware thoroughly with deionized water.

  • Drying :

    • Allow the glassware to air dry completely or place it in a drying oven before reuse.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Handling & Segregation cluster_2 Containerization & Labeling cluster_3 Storage cluster_4 Final Disposal Unused this compound Unused this compound Segregate as Hazardous Waste Segregate as Hazardous Waste Unused this compound->Segregate as Hazardous Waste Contaminated Labware Contaminated Labware Contaminated Labware->Segregate as Hazardous Waste Contaminated PPE Contaminated PPE Contaminated PPE->Segregate as Hazardous Waste Use Labeled, Leak-Proof Containers Use Labeled, Leak-Proof Containers Segregate as Hazardous Waste->Use Labeled, Leak-Proof Containers Store in Designated Secure Area Store in Designated Secure Area Use Labeled, Leak-Proof Containers->Store in Designated Secure Area Contact EHS for Pickup Contact EHS for Pickup Store in Designated Secure Area->Contact EHS for Pickup

This compound Disposal Workflow

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

Personal protective equipment for handling O-Nornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for O-Nornuciferine

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Classification

While specific GHS classifications for this compound are not available, based on data for the related compound N-Nornuciferine, it should be handled as a substance with the following potential hazards[1]:

  • Acute Toxicity (Oral): Toxic if swallowed[1].

  • Acute Toxicity (Dermal): Toxic in contact with skin[1].

  • Acute Toxicity (Inhalation): Toxic if inhaled[1].

Given these potential toxicities, a comprehensive personal protective equipment (PPE) strategy is essential. The primary routes of exposure to potent powdered compounds are through inhalation and dermal contact[2].

Personal Protective Equipment (PPE)

The level of PPE required depends on the specific handling scenario. The following table summarizes the recommended PPE for various tasks involving this compound.

ScenarioRequired Personal Protective Equipment
Receiving and Unpacking - Lab coat- Single pair of nitrile gloves
Weighing and Aliquoting (Dry Powder) - Full-face respirator with P100 (or N100) particulate filters- Double nitrile gloves (outer pair with extended cuffs)- Disposable gown with elastic cuffs- Hair bonnet and shoe covers- Safety goggles (worn under the full-face respirator)
Preparation of Solutions - Chemical fume hood- Nitrile gloves- Chemical-resistant lab coat- Safety glasses with side shields or chemical splash goggles
In-vitro / In-vivo Experiments - Nitrile gloves- Lab coat- Safety glasses
Handling Contaminated Waste - Double nitrile gloves- Disposable gown- Eye protection (safety glasses with side shields or goggles)
Operational Plan: Handling Procedures

A strict operational plan is crucial to prevent contamination and exposure.

Engineering Controls:

  • Ventilation: All manipulations of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Containment: Use disposable bench liners to protect work surfaces and facilitate cleanup.

Standard Operating Procedure for Weighing:

  • Don all required PPE as specified in the table above.

  • Ensure the chemical fume hood is functioning correctly.

  • Decontaminate the balance and surrounding area before and after use.

  • Use a micro-spatula for transferring the powder.

  • Handle the compound gently to avoid generating airborne dust.

Standard Operating Procedure for Solution Preparation:

  • Work within a chemical fume hood.

  • Add solvent to the vessel containing the weighed powder slowly to avoid splashing.

  • Ensure the container is securely capped before mixing or vortexing.

Emergency Procedures
IncidentProcedure
Skin Contact - Immediately remove all contaminated clothing.- Rinse skin with plenty of water/shower.- Seek medical attention.
Eye Contact - Rinse cautiously with water for several minutes.- Remove contact lenses, if present and easy to do. Continue rinsing.- Immediately call an ophthalmologist.
Inhalation - Move the person to fresh air.- Call a physician.
Ingestion - Give water to drink (two glasses at most).- Seek medical advice immediately.
Spill - Evacuate the area.- Don appropriate PPE, including respiratory protection.- Cover drains.- Collect the spilled material carefully, avoiding dust generation.- Place in a sealed container for disposal.- Clean the affected area thoroughly.
Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, bench liners, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container.

  • Disposal: Dispose of all waste through an approved hazardous waste disposal plant. Do not let the product enter drains.

Visualized Workflows

The following diagrams illustrate the key procedural workflows for handling this compound.

Handling_O_Nornuciferine cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Workspace Prepare Containment Area (Fume Hood) Gather_PPE->Prepare_Workspace Weighing Weighing Dry Powder Prepare_Workspace->Weighing Solubilization Preparing Solution Weighing->Solubilization Experimentation Conduct Experiment Solubilization->Experimentation Decontamination Decontaminate Surfaces Experimentation->Decontamination Waste_Segregation Segregate Hazardous Waste Decontamination->Waste_Segregation Disposal Dispose of Waste Waste_Segregation->Disposal Remove_PPE Remove PPE Disposal->Remove_PPE

Caption: High-level workflow for handling this compound from preparation to disposal.

PPE_Decision_Tree Start Handling this compound? Task What is the task? Start->Task Weighing Weighing Dry Powder Task->Weighing Weighing Solution Preparing Solution Task->Solution Solution Prep Experiment In-vitro/In-vivo Use Task->Experiment Experiment PPE_Weighing Full Respirator, Double Gloves, Gown, Goggles, Bonnet, Shoe Covers Weighing->PPE_Weighing PPE_Solution Fume Hood, Nitrile Gloves, Lab Coat, Safety Glasses Solution->PPE_Solution PPE_Experiment Nitrile Gloves, Lab Coat, Safety Glasses Experiment->PPE_Experiment

Caption: Decision tree for selecting appropriate PPE based on the handling task.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Nornuciferine
Reactant of Route 2
O-Nornuciferine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.